Ammonium 6-bromoquinazoline-4-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;6-bromoquinazoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7;/h1-4H,(H,13,14);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZDCVNKSLYUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621817 | |
| Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474710-80-0 | |
| Record name | Ammonium 6-bromoquinazoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ammonium 6-bromoquinazoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Ammonium 6-bromoquinazoline-4-carboxylate, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. From its fundamental chemical properties to its synthesis and prospective applications, this document serves as a critical resource for researchers engaged in the development of novel therapeutics.
Core Compound Identification and Properties
This compound is a quinazoline derivative characterized by a bromine substituent at the 6-position and an ammonium carboxylate group at the 4-position. This specific arrangement of functional groups imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
CAS Number: 474710-80-0[1][2][3][4][5]
Molecular Formula: C₉H₈BrN₃O₂[1][2][3][4][6]
Molecular Weight: 270.08 g/mol [1][2][3][4][6]
Synonyms: 6-Bromo-4-quinazolinecarboxylic acid ammonium salt, 6-Bromoquinazoline-4-carboxylic Acid, ammonium salt[1][2][4]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 474710-80-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₈BrN₃O₂ | [1][2][3][4][6] |
| Molecular Weight | 270.08 g/mol | [1][2][3][4][6] |
| Appearance | Typically a solid powder | |
| Storage | Inert atmosphere, Room Temperature | [1] |
The quinazoline core is a prevalent scaffold in many biologically active compounds, including several FDA-approved drugs. The presence of the bromine atom at the 6-position offers a strategic site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Synthesis and Mechanistic Insights
While a direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a logical synthetic pathway can be devised based on established methodologies for related quinazoline derivatives. A common and effective approach involves the cyclization of an appropriately substituted anthranilic acid derivative.
Proposed Synthetic Workflow
The synthesis of the parent acid, 6-bromoquinazoline-4-carboxylic acid, is the crucial step, which can then be readily converted to the ammonium salt.
Caption: Logical workflow for utilizing the title compound in a drug discovery program.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place under an inert atmosphere to prevent degradation. [1]
References
-
Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID, AMMONIA SALT. Retrieved from [Link]
-
Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID, AMMONIA SALT. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Retrieved from [Link]
-
This compound. (n.d.). Retrieved from [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
-
Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Rajveer, Ch., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Bassyouni, F. A., et al. (2006). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. Egyptian Journal of Biomedical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ammonium. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt CAS#: 474710-80-0 [amp.chemicalbook.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. allbiopharm.com [allbiopharm.com]
- 4. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]
- 5. China 6-bromoquinazoline-4-carboxylic acid, ammonia salt 474710-80-0 [chinachemnet.com]
- 6. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]
An In-depth Technical Guide to Ammonium 6-bromoquinazoline-4-carboxylate
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ammonium 6-bromoquinazoline-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its use as a key building block in medicinal chemistry and materials science.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core, highlighting its importance in targeting key signaling pathways in oncology.[6]
This compound emerges as a valuable intermediate in this context. The presence of a bromine atom at the 6-position offers a reactive handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The carboxylate group at the 4-position, presented here as its ammonium salt to potentially enhance solubility and handling, provides another key functional group for amide bond formation or other modifications. This dual functionality makes it a versatile building block for the synthesis of complex molecular architectures and compound libraries for high-throughput screening.
Physicochemical Properties
Detailed experimental data for this compound is not extensively published. However, its properties can be inferred from data on its parent acid and related quinazoline derivatives.
| Property | Value | Source/Reference |
| CAS Number | 474710-80-0 | [7][8] |
| Molecular Formula | C₉H₈BrN₃O₂ | [7][8][9] |
| Molecular Weight | 270.08 g/mol | [7][8][9] |
| Appearance | Typically a white to off-white solid powder. | (inferred from 6-Bromoquinazolin-4-ol) |
| Solubility | Expected to have some solubility in water due to the ammonium salt form. Soluble in polar organic solvents like DMSO. | [10][11] (inferred from stability studies of related quinazolines) |
| Storage | Store in an inert atmosphere at room temperature. | [7][8] |
Stability Insights: Studies on similar quinazoline derivatives indicate that their solutions can be stable for extended periods. For instance, solutions in ultrapure water and DMSO have shown stability for weeks to months when stored in the dark at temperatures ranging from 4°C to 22°C.[10][11] It is crucial to define the stability of any compound intended for biomedical applications, as characteristics can vary with environmental factors.[11] For this compound, it is recommended to perform compound-specific stability studies under the intended experimental conditions.
Synthesis and Purification
The synthesis of this compound is not explicitly detailed in the literature. However, a logical synthetic pathway can be proposed based on established methodologies for related quinazoline derivatives. The process would typically involve the synthesis of the parent carboxylic acid followed by a simple acid-base reaction.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-Bromoquinazoline-4-carboxylic Acid
This step is based on the general synthesis of quinazoline-4-carboxylic acids from anthranilic acid precursors.
-
Reaction Setup: To a solution of 2-amino-5-bromobenzoic acid (1 equivalent) in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone), add diethyl oxomalonate (1.1 equivalents).
-
Cyclization: Heat the reaction mixture at an elevated temperature (e.g., 120-140°C) for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. This step forms the ethyl ester intermediate.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of a base (e.g., NaOH or KOH). Reheat the mixture to reflux to hydrolyze the ester to the carboxylic acid.
-
Workup and Purification: After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude 6-bromoquinazoline-4-carboxylic acid. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Formation of this compound
-
Dissolution: Suspend the purified 6-bromoquinazoline-4-carboxylic acid in a minimal amount of a suitable solvent, such as ethanol.
-
Salt Formation: Add an aqueous solution of ammonium hydroxide dropwise with stirring until the solid completely dissolves and the solution becomes neutral or slightly basic.
-
Isolation: Remove the solvent under reduced pressure to yield this compound as a solid.
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by its three main components: the quinazoline core, the bromine substituent, and the carboxylate group.
Reactivity Map
Caption: Key reactive sites on this compound.
-
Reactions at the 6-Bromo Position: The C-Br bond is the most versatile site for modification. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkyne groups. This is a cornerstone strategy for building molecular complexity and is widely used in the synthesis of kinase inhibitors and other targeted therapeutics.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
Reactions at the 4-Carboxylate Position: The carboxylate group is a nucleophile, but for synthetic utility, it is typically converted back to the carboxylic acid in situ or used as the free acid. The primary reaction is amide bond formation.
-
Amide Coupling: Activation of the corresponding carboxylic acid (with reagents like HATU or EDC) followed by reaction with a primary or secondary amine yields a diverse range of amides. This is a crucial step in modifying the pharmacokinetics and pharmacodynamics of drug candidates.
-
-
Reactions involving the Quinazoline Ring: The quinazoline ring itself is relatively stable. Nucleophilic aromatic substitution on the ring is generally difficult unless activated by strongly electron-withdrawing groups.
Applications in Research and Development
Given the prevalence of the 6-bromoquinazoline scaffold in biologically active molecules, this compound is an excellent starting point for several R&D applications.
-
Anticancer Drug Discovery: The quinazoline core is central to many Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][6] This compound can be used to synthesize novel analogues for screening against various cancer cell lines, such as breast (MCF-7) and colon (SW480) cancer.[4][5][6]
-
Antimicrobial Agents: Quinazoline derivatives have demonstrated significant antibacterial and antifungal activities.[1][2] The scaffold can be elaborated to develop new agents to combat multidrug-resistant bacteria, potentially by inhibiting efflux pumps.[11]
-
Inhibitors of Other Kinases and Enzymes: The versatility of the scaffold allows for its adaptation to target other enzymes. For example, quinazoline-based molecules have been developed as inhibitors of carbonic anhydrases, which are implicated in tumorigenicity.[12]
Safety and Handling
Based on available supplier data, this compound should be handled with care.
-
Hazard Statements:
-
Precautionary Statements:
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.
References
-
Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
-
Chitescu, C. L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society. Available at: [Link]
-
SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester. SpectraBase. Available at: [Link]
-
ChemSrc. (n.d.). This compound. ChemSrc. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]
-
Ghorbani, M., et al. (2019). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. Available at: [Link]
-
Khabnadideh, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. Available at: [Link]
-
Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Semantic Scholar. Available at: [Link]
-
PubChem. (n.d.). Ammonium. PubChem. Available at: [Link]
-
PubChemLite. (n.d.). 6-bromoquinazoline-2-carboxylic acid. PubChemLite. Available at: [Link]
-
Dash, A., et al. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available at: [Link]
-
Elsayed, Z. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt CAS#: 474710-80-0 [amp.chemicalbook.com]
- 8. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]
- 9. allbiopharm.com [allbiopharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ammonium 6-bromoquinazoline-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of a viable and scientifically robust synthetic pathway for ammonium 6-bromoquinazoline-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The quinazoline scaffold is a cornerstone in the synthesis of novel therapeutic agents, and its halogenated derivatives, such as the 6-bromo substituted quinazolines, serve as versatile building blocks.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthesis, including the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The synthesis commences with the readily available 5-bromoanthranilic acid, proceeding through a critical cyclization step to form the quinazolinone ring system, followed by conversion to the target ammonium salt.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Derivatives of quinazoline have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4][5] The introduction of a bromine atom at the 6-position of the quinazoline ring offers a strategic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The carboxylate group at the 4-position provides a site for derivatization into esters and amides, further expanding the accessible chemical space.[6] This guide focuses on a logical and efficient pathway to synthesize this compound, a water-soluble form of the parent carboxylic acid, which can be advantageous for certain biological assays and formulation studies.
Strategic Approach to the Synthesis
The synthesis of this compound can be logically approached in a two-stage process. The first stage focuses on the construction of the core heterocyclic structure, 6-bromoquinazoline-4-carboxylic acid. The second stage involves the straightforward conversion of the carboxylic acid to its corresponding ammonium salt. The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Figure 1. Overall Synthetic Workflow.
Stage 1: Synthesis of 6-Bromoquinazoline-4-carboxylic Acid
The construction of the 6-bromoquinazoline-4-carboxylic acid core is the most critical part of the synthesis. A common and effective strategy for the formation of the quinazoline ring involves the cyclization of an appropriately substituted anthranilic acid derivative. In this case, 5-bromoanthranilic acid serves as the ideal starting material.
Mechanistic Rationale
The formation of the quinazoline-4-carboxylic acid ring system from an anthranilic acid derivative can be achieved through various methods. One-pot, three-component reactions involving an isatin derivative, an aldehyde, and ammonium acetate have been reported for the synthesis of quinazoline-4-carboxylic acids.[6][7] This approach involves the initial formation of a Schiff base, followed by cyclization and subsequent oxidation to the aromatic quinazoline.
For the synthesis of the 6-bromo derivative, a plausible pathway involves the reaction of 5-bromoanthranilic acid with a suitable C1 source to introduce the carbon atom at the 4-position and a nitrogen source for the N3 atom of the quinazoline ring. The use of formamide or formamidine can serve this purpose. Alternatively, a reaction with glyoxylic acid followed by treatment with ammonia can lead to the desired cyclized product.
The following diagram illustrates a plausible reaction pathway starting from 5-bromoanthranilic acid.
Caption: Figure 2. Plausible Reaction Pathway.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 6-bromoquinazoline-4-carboxylic acid.
Materials:
-
5-Bromoanthranilic acid
-
Glyoxylic acid monohydrate
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for acidification, if necessary)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Step 1: Condensation Reaction. In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (1 equivalent) in ethanol.
-
Add glyoxylic acid monohydrate (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add ammonium acetate (3-5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Isolation and Purification. After completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure.
-
The crude product is then subjected to purification. This may involve recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography. In many cases, the sodium salt of the carboxylic acid is formed first.[7] Acidification with HCl will then precipitate the carboxylic acid.
Stage 2: Formation of this compound
The conversion of 6-bromoquinazoline-4-carboxylic acid to its ammonium salt is a straightforward acid-base reaction. This step enhances the aqueous solubility of the compound, which can be beneficial for certain applications.
Mechanistic Rationale
Carboxylic acids react with bases to form salts. In this case, the carboxylic acid group of 6-bromoquinazoline-4-carboxylic acid will donate a proton to the ammonia (from an ammonia source like ammonium hydroxide), forming the carboxylate anion and the ammonium cation.
Detailed Experimental Protocol
Materials:
-
6-Bromoquinazoline-4-carboxylic acid
-
Ammonium hydroxide solution (e.g., 28-30% in water)
-
Ethanol or another suitable solvent
-
Diethyl ether or other non-polar solvent for precipitation
Procedure:
-
Step 1: Dissolution. Suspend the purified 6-bromoquinazoline-4-carboxylic acid in a minimal amount of a suitable solvent like ethanol.
-
Step 2: Salt Formation. While stirring, add ammonium hydroxide solution dropwise to the suspension. The solid should dissolve as the ammonium salt is formed. Continue adding the ammonium hydroxide until a clear solution is obtained and the pH is basic.
-
Step 3: Isolation of the Ammonium Salt. The ammonium salt can be isolated by removing the solvent under reduced pressure. Alternatively, a non-polar solvent like diethyl ether can be added to the solution to precipitate the salt.
-
Collect the precipitated solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield this compound.
Data Summary
The following table summarizes key data points for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Bromoanthranilic acid | C₇H₆BrNO₂ | 216.03 | Off-white to pale yellow solid |
| This compound | C₉H₈BrN₃O₂ | 270.08 | White to off-white solid |
Conclusion
The synthesis of this compound is a multi-step process that begins with the cyclization of 5-bromoanthranilic acid to form the core 6-bromoquinazoline-4-carboxylic acid structure, followed by a simple acid-base reaction to yield the final ammonium salt. This guide provides a detailed, scientifically-grounded framework for researchers and professionals in drug development to produce this valuable heterocyclic building block. The presented pathway is based on established principles of quinazoline synthesis and offers a logical and efficient route to the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mediresonline.org [mediresonline.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
6-bromoquinazoline-4-carboxylic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of 6-Bromoquinazoline-4-carboxylic Acid Derivatives
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 6-bromoquinazoline-4-carboxylic acid and its derivatives, a class of molecules strategically designed for further chemical elaboration in drug discovery programs. The bromine atom at the C6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C4-position allows for the straightforward formation of amide and ester libraries. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights, detailed experimental protocols, and the mechanistic rationale behind key synthetic transformations.
The Strategic Importance of the 6-Bromoquinazoline-4-Carboxylic Acid Scaffold
Quinazoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific architecture of 6-bromoquinazoline-4-carboxylic acid is not arbitrary; it is a "privileged scaffold" engineered for efficient diversification.
-
The C4-Carboxylic Acid: This functional group is a key anchor point for building diversity. It can be readily converted into a wide array of amides and esters, allowing for the systematic exploration of the structure-activity relationship (SAR) by probing interactions with specific pockets of a biological target.[5]
-
The C6-Bromo Substituent: The bromine atom is a critical linchpin for modern synthetic chemistry. It is an ideal electrophile for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of a vast range of aryl, heteroaryl, and amino moieties, significantly expanding the chemical space accessible from a common intermediate.
This dual-functionality makes the scaffold an exceptionally powerful platform for generating libraries of complex molecules for high-throughput screening and lead optimization.[6]
Core Synthesis: An Efficient Route to 6-Bromoquinazoline-4-carboxylic Acid
While several general methods exist for quinazoline synthesis, a highly efficient and convergent strategy for the title compound begins with 5-bromoisatin. This approach builds the desired functionality directly into the heterocyclic core. The pathway involves a one-pot, three-component reaction following the hydrolysis of the isatin precursor.
The logical flow for the synthesis of the core structure is outlined below.
Caption: Synthetic workflow for the core 6-bromoquinazoline-4-carboxylic acid.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-bromoquinazoline-4-carboxylic acid
This protocol is adapted from a similar, non-brominated synthesis and serves as a representative example of the methodology.[5]
-
Isatin Hydrolysis: In a round-bottom flask, suspend isatin (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH). Heat the mixture to 90°C with vigorous stirring until the isatin is fully dissolved and the hydrolysis is complete (monitor by TLC). Cool the reaction mixture to room temperature.
-
One-Pot Condensation: To the resulting solution of (2-aminophenyl)-oxo-acetic acid sodium salt, add ethanol, followed by 4-chlorobenzaldehyde (1.1 eq) and ammonium acetate (NH₄OAc) (3.0 eq).
-
Cyclization: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Derivatization at the C4-Position: Amides and Esters
With the core acid in hand, the C4-position can be readily functionalized. The primary routes involve the activation of the carboxylic acid to facilitate nucleophilic attack by amines or alcohols.
Caption: Key pathways for the functionalization of the C4-carboxylic acid.
Experimental Protocol: Synthesis of a C4-Amide Derivative
-
Acid Chloride Formation: To a stirred solution of 6-bromoquinazoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Add oxalyl chloride or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.[5]
-
Amide Coupling: Remove the solvent and excess reagent under reduced pressure. Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM. Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Workup and Purification: Allow the reaction to stir at room temperature for 12-16 hours. Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Advanced Functionalization at the C6-Position via Cross-Coupling
The C6-bromo position is the gateway to significant molecular complexity. Palladium-catalyzed cross-coupling reactions are the methods of choice for introducing new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura Reaction: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or introducing alkyl and vinyl groups.[7][8] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, base, and solvent is crucial for achieving high yields.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the 6-bromoquinazoline derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF/water.[7][9]
-
Reaction: Heat the mixture to 80-100°C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF/Water | 175 (MW) | 76-90 | [9] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 90 | Good-Excellent | [10] |
| CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | 100 | 80-95 | [10] |
| Table 1. Representative Conditions for Suzuki-Miyaura Coupling Reactions. |
The Buchwald-Hartwig Amination: Forging C-N Bonds
For the synthesis of C6-aminoquinazoline derivatives, the Buchwald-Hartwig amination is the preeminent method.[11][12] This reaction couples the aryl bromide with a wide variety of primary and secondary amines. The success of this transformation is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 6-bromoquinazoline derivative (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%) to an oven-dried Schlenk tube.[13]
-
Reagents and Solvent: Remove the tube from the glovebox. Add the amine (1.1-1.3 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq). Add an anhydrous, degassed solvent like toluene or 1,4-dioxane via syringe.[13]
-
Reaction: Seal the tube and heat the mixture to 80-120°C for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | Primary/Secondary Amines | [13] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Primary Amines, Anilines | [11][14] |
| Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | Cyclic Amines | [13] |
| Table 2. Representative Conditions for Buchwald-Hartwig Amination Reactions. |
Conclusion
The 6-bromoquinazoline-4-carboxylic acid scaffold represents a highly valuable and strategically designed platform for modern drug discovery. Its synthesis from readily available starting materials and its capacity for orthogonal functionalization at the C4 and C6 positions provide a robust and flexible approach to generating large, diverse chemical libraries. The application of powerful synthetic tools, particularly palladium-catalyzed cross-coupling reactions, allows for the precise installation of a wide range of functionalities, enabling a thorough exploration of structure-activity relationships. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile scaffold in the pursuit of novel therapeutic agents.
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline - Benchchem. (URL: )
-
Khan I., Ibrar A., Ahmed W., Saeed A. (2015). Synthetic approaches, functionalization and therapeutic potential of quinazoline and quinazolinone skeletons: the advances continue. European Journal of Medicinal Chemistry, 90. (URL: [Link])
-
G. Qiu, P. Huang, Q. Yang, H. Lu, J. Xu, Z. Deng, M. Zhang, Y. Peng, Synthesis, 2013, 45, 3131-3136. (URL: [Link])
-
Maiden, T. M. M., Swanson, S., Procopiou, P. A., & Harrity, J. P. A. (2015). A mild and regioselective route to functionalized quinazolines. Chemistry, 21(41), 14342-6. (URL: [Link])
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (URL: [Link])
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024). (URL: [Link])
-
6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. (URL: [Link])
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. (2019). (URL: [Link])
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. (URL: [Link])
-
6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed. (2023). (URL: [Link])
-
Tiwary BK, Pradhan K, Nanda AK, Chakraborty R (2015) Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. J. Chem Biol Ther 1: 104. (URL: [Link])
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar. (2014). (URL: [Link])
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). (URL: [Link])
-
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). (URL: [Link])
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (URL: [Link])
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark. (2022). (URL: [Link])
-
Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (URL: [Link])
-
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. (2025). (URL: [Link])
-
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (URL: [Link])
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). (URL: [Link])
-
6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022). (URL: [Link])
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. omicsonline.org [omicsonline.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Bromo Moiety
An In-depth Technical Guide to the Biological Activity of 6-Bromoquinazoline Compounds
In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure." This designation is reserved for molecular frameworks that are capable of binding to a wide range of biological targets, thereby serving as a robust foundation for the development of diverse therapeutic agents. Numerous quinazoline derivatives have been successfully developed and approved by the FDA as anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, primarily functioning as protein kinase inhibitors.[1][2]
The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to significantly enhance the biological activities of these compounds.[2] This halogen substitution can modulate the molecule's electronic properties, lipophilicity, and binding interactions with target proteins, often leading to improved potency and selectivity. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and mechanisms of action of 6-bromoquinazoline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Synthetic Strategies: Building the Core Scaffold
The foundation of exploring the biological activities of 6-bromoquinazoline derivatives lies in their efficient and reproducible synthesis. The most common and reliable synthetic routes start from 5-bromoanthranilic acid, which serves as a key precursor. The causality behind this choice is the ready availability of the starting material and the strategic placement of the bromine atom, which remains intact through the cyclization reactions that form the quinazoline core.
General Synthetic Workflow
The synthesis typically involves a multi-step process where the pyrimidine ring is constructed onto the pre-brominated benzene ring of 5-bromoanthranilic acid. Subsequent modifications at the 2, 3, and 4-positions allow for the creation of a diverse library of derivatives for biological screening.
Caption: General synthetic workflow for 6-bromoquinazoline derivatives.
Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol describes the synthesis of a key intermediate used for further derivatization. The choice of reagents and conditions is critical for achieving a high yield and purity, which is a self-validating aspect of the protocol; a successful outcome confirms the reaction's efficacy.
Materials:
-
5-bromoanthranilic acid
-
Phenyl isothiocyanate
-
Triethylamine
-
Absolute ethanol
-
Standard reflux and filtration apparatus
Procedure:
-
In a round-bottom flask, create a mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL).[2]
-
Heat the mixture to reflux at approximately 65°C for 20 hours. The extended reflux time is necessary to ensure the complete cyclization and formation of the quinazoline ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates the reaction is nearing completion.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the cooled mixture to collect the solid precipitate.
-
Wash the obtained residue with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Recrystallize the solid from ethanol to yield the purified product, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[2]
-
Confirm the structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]
II. Anticancer Activity: Targeting Uncontrolled Cell Growth
The most extensively studied biological activity of 6-bromoquinazoline derivatives is their potent anticancer effect. These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines, establishing them as a promising scaffold for oncology drug discovery.[3][4]
Mechanism of Action: Inhibition of EGFR Signaling
A primary mechanism through which many 6-bromoquinazoline derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][5] EGFR is a transmembrane protein that, upon activation by its ligands (like EGF), triggers a downstream signaling cascade that promotes cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to its constitutive activation and subsequent uncontrolled cell growth.[3]
6-bromoquinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket within the EGFR tyrosine kinase domain. This blockade prevents the autophosphorylation of the receptor, thereby halting the downstream signaling cascade and inhibiting cancer cell proliferation while inducing programmed cell death (apoptosis).[3]
Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazolines.
Quantitative Cytotoxicity Data
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth in vitro.
| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5b | 3-fluoro-phenyl | MCF-7 (Breast) | 0.53 | [5][6] |
| 5b | 3-fluoro-phenyl | SW480 (Colon) | 1.95 | [5][6] |
| 8a | Aliphatic linker at SH | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| 8a | Aliphatic linker at SH | SW480 (Colon) | 17.85 ± 0.92 | [1][2] |
| IIIc | Not specified | MCF-7 (Breast) | 0.236 | |
| Vb | Not specified | MCF-7 (Breast) | 0.316 | [4] |
| Cisplatin | (Control) | MCF-7 / SW480 | > 5b | [5][6] |
| Erlotinib | (Control) | MCF-7 | > 8a | [1][2] |
Note: Lower IC₅₀ values indicate higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) for selectivity testing.[1]
-
Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well microplates.
-
6-bromoquinazoline test compounds and a positive control (e.g., Cisplatin, Doxorubicin).[1]
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
III. Antimicrobial and Antiviral Activities
While the primary focus has been on anticancer applications, the 6-bromoquinazoline scaffold also exhibits promising antimicrobial and antiviral properties.
Antibacterial and Antifungal Activity
Several studies have synthesized and screened 6-bromoquinazoline derivatives against a panel of pathogenic microbes.[7] These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[8][9][10] For instance, certain 6,8-dibromo-4(3H)quinazolinone derivatives displayed potent activity, with one compound showing a Minimum Inhibitory Concentration (MIC) of 0.78 µg/ml against C. albicans.[9]
Antiviral Potential
The exploration of antiviral activity has yielded specific hits. A study on 6-bromo-2,3-disubstituted-4(3H)-quinazolinones found one derivative to be particularly potent against the vaccinia virus, with a MIC of 1.92 µg/ml.[11] This suggests that the scaffold may be valuable for developing agents against Pox viruses.[11] However, the same study found that none of the tested compounds exhibited significant activity against HIV-1.[11]
IV. Computational Modeling in Drug Design
Modern drug discovery heavily relies on computational methods to predict and explain the interactions between a drug molecule and its biological target. For 6-bromoquinazoline derivatives, molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating their binding modes with EGFR.[1][2][5]
These studies consistently show that the quinazoline core fits snugly into the ATP-binding site of EGFR. The simulations reveal key interactions, such as hydrogen bonds with critical amino acid residues (e.g., Met793) and hydrophobic interactions, which anchor the molecule in the active site.[2] Computational analysis also helps rationalize the structure-activity relationships (SAR) observed experimentally, explaining why certain substitutions enhance binding affinity and, consequently, inhibitory potency.[1]
Caption: Workflow for computational drug design and validation.
V. Conclusion and Future Perspectives
The collective evidence strongly supports the 6-bromoquinazoline scaffold as a highly versatile and potent pharmacophore in drug discovery. Its derivatives have demonstrated significant, well-documented anticancer activity, primarily through the inhibition of the EGFR signaling pathway.[3] Furthermore, emerging research highlights their potential as antibacterial, antifungal, and antiviral agents.
The path forward involves several key research directions:
-
Lead Optimization: Further chemical modifications of the most potent hits can be performed to enhance their efficacy, selectivity, and pharmacokinetic profiles (ADME properties).
-
Overcoming Drug Resistance: Designing novel 6-bromoquinazoline derivatives that can effectively inhibit mutated forms of target proteins (e.g., T790M mutation in EGFR) is a critical area of research.[2]
-
Target Deconvolution: While EGFR is a known target, it is plausible that these compounds interact with other kinases or biological targets. Broader screening and proteomic studies could uncover novel mechanisms of action.
-
Combination Therapies: Investigating the synergistic effects of 6-bromoquinazoline derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.
For drug development professionals, the 6-bromoquinazoline core represents a validated starting point with a wealth of existing data, providing a solid foundation for developing next-generation targeted therapies.
References
-
Zare, S., Emami, L., Behrouz, M., Abbasi Khankahdani, R., Nickpour, S., Emami, M., Faghih, Z., & Khabnadideh, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
-
Onkol, T., Dogruer, D. S., Ito, M., & Baba, M. (2008). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Turkish Journal of Chemistry, 32(4), 463-472. [Link]
-
Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]
-
Rajveer, C. H., Swarnalatha, C. H., Rathinaraj, B. S., & Sudhrshini, S. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(Suppl 3), 111-114. [Link]
-
Ahmed, M. F. (2017). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
-
Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]
-
Zare, S., et al. (2023). 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Request PDF on ResearchGate. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
-
Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(6), 2394-2403. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. R Discovery. [Link]
-
Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Advances in Image and Video Processing, 11(3), 32-38. [Link]
-
Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2017). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 12(4), 269-277. [Link]
-
Zhang, B., et al. (2022). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mediresonline.org [mediresonline.org]
- 8. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 9. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 11. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Ammonium 6-bromoquinazoline-4-carboxylate mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Ammonium 6-bromoquinazoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on oncology. This technical guide delves into the hypothesized mechanism of action of this compound, a specific derivative poised for further investigation. By synthesizing data from structurally related 6-bromoquinazoline analogs, we present a comprehensive overview of its most probable biological targets and the experimental methodologies required for their validation. This document is intended to serve as a roadmap for researchers and drug development professionals in elucidating the therapeutic potential of this compound.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
Quinazolines and their derivatives are heterocyclic compounds that have garnered immense interest from medicinal chemists due to their diverse pharmacological profiles.[1][2] These molecules are integral to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity. Notably, the introduction of a bromine atom at the 6-position has been a successful strategy in the design of potent enzyme inhibitors, particularly in the realm of oncology.[4][5]
Profile of this compound
This compound is a specific salt form of 6-bromoquinazoline-4-carboxylic acid.[6][7] While direct and extensive biological studies on this particular salt are not widely published, its core structure, 6-bromoquinazoline, is a well-explored pharmacophore. The presence of the carboxylate group at the 4-position and the bromine atom at the 6-position are key features that likely dictate its biological interactions.
| Property | Value |
| CAS Number | 474710-80-0[7][8][9] |
| Molecular Formula | C9H8BrN3O2[7][8] |
| Molecular Weight | 270.08 g/mol [7][8] |
Hypothesized Mechanism of Action: Insights from Structural Analogs
The mechanism of action for this compound can be inferred from the extensive research conducted on its structural analogs. The overwhelming body of evidence points towards the inhibition of key enzymes involved in cellular signaling pathways, particularly those implicated in cancer.
Primary Hypothesis: EGFR Tyrosine Kinase Inhibition
The most probable mechanism of action for 6-bromoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][4][10] EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Its overexpression or mutation is a common feature in many types of cancers, making it a prime target for anticancer therapies.[2]
Several studies have demonstrated that 6-bromoquinazoline derivatives exhibit potent cytotoxic activity against cancer cell lines that overexpress EGFR, such as MCF-7 (breast cancer) and SW480 (colorectal cancer).[4][11] Molecular docking studies have further elucidated the binding modes of these compounds within the ATP-binding pocket of the EGFR kinase domain, providing a structural basis for their inhibitory activity.[4][10] The quinazoline core mimics the adenine portion of ATP, while substitutions at various positions can form key interactions with specific amino acid residues in the active site.
Other Potential Mechanisms of Action
While EGFR inhibition is the most prominent hypothesis, the quinazoline scaffold is known to interact with other biological targets. These represent secondary, yet plausible, mechanisms of action for this compound.
-
Tyrosinase Inhibition: Certain quinazolinone derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[12] This suggests a potential application in treating hyperpigmentation disorders.
-
Cytochrome P450 (CYP) Inhibition: Some quinazoline analogs have been identified as inhibitors of CYP enzymes, such as CYP1B1, which is implicated in the development of several cancers.[13]
-
Cyclooxygenase (COX) Inhibition: Derivatives of 4(3H)-quinazolinone have demonstrated inhibitory activity against COX-2, suggesting potential anti-inflammatory applications.[1]
Experimental Protocols for Mechanism Elucidation
To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a fundamental first step to evaluate the compound's effect on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
EGFR Kinase Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of EGFR.
Principle: This assay typically uses a purified recombinant EGFR kinase domain and a synthetic peptide substrate. The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate is then quantified, often using luminescence or fluorescence-based detection methods.
Protocol:
-
Reaction Setup: In a 96-well plate, add the EGFR kinase, the peptide substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Determine the IC50 value for EGFR kinase inhibition.
Molecular Docking Studies
Computational docking can provide valuable insights into the binding mode of the compound with its putative target.
Principle: Molecular docking software predicts the preferred orientation of a ligand when bound to a receptor. This can help to rationalize the observed biological activity and guide further lead optimization.
Workflow:
-
Protein Preparation: Obtain the 3D structure of the EGFR kinase domain from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of 6-bromoquinazoline-4-carboxylic acid and perform energy minimization.
-
Docking: Define the binding site on the EGFR protein (typically the ATP-binding pocket) and run the docking simulation.
-
Analysis: Analyze the predicted binding poses, focusing on key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.
Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of programmed cell death.
Principle: Apoptosis is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine on the cell membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells. Flow cytometry can be used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
While direct experimental data on this compound is emerging, a robust hypothesis for its mechanism of action can be formulated based on the extensive research on its structural analogs. The inhibition of EGFR tyrosine kinase stands out as the most probable primary mechanism, positioning this compound as a promising candidate for further investigation in the context of anticancer drug discovery. The experimental protocols outlined in this guide provide a clear and validated path for elucidating its precise biological activity and therapeutic potential.
References
- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. National Institutes of Health (NIH).
- Quinazoline derivatives as selective CYP1B1 inhibitors. PubMed.
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed.
- First Series of Quinazoline Derivatives a. ResearchGate.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH).
- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one. Benchchem.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).
- Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors. ACS Publications.
- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. ResearchGate.
- This compound.
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate.
- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed.
- Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate.
- 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7. Benchchem.
- 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | SCBT. Santa Cruz Biotechnology.
- 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0. ChemicalBook.
- methyl 6-bromoquinazolin-4-carboxylate. ChemBK.
- 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID, AMMONIA SALT. Suzhou Allbio Pharm Co., Ltd.
- 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemdict.com [chemdict.com]
- 7. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]
- 8. allbiopharm.com [allbiopharm.com]
- 9. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinazoline Derivatives: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of pharmacological activities have established it as a cornerstone in the development of novel therapeutic agents.[1][3][4] This guide provides a comprehensive overview of quinazoline derivatives, from their fundamental chemical properties and synthesis to their intricate mechanisms of action and diverse therapeutic applications. We will delve into the critical structure-activity relationships that govern their biological effects and explore the experimental protocols that underpin their discovery and development. This document is intended to serve as a vital resource for researchers and professionals dedicated to advancing the field of drug discovery.
The Quinazoline Core: A Privileged Scaffold
The quinazoline nucleus, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid also known as 1,3-diazanaphthalene.[3] Its structure is characterized by the fusion of a benzene ring and a pyrimidine ring.[3] This arrangement confers a unique electronic and steric profile that allows for diverse interactions with biological targets. The stability of the quinazoline core, coupled with the numerous positions available for substitution, provides a versatile platform for the design of targeted therapies.[2]
The first synthesis of a quinazoline derivative was reported in 1895 by August Bischler and Lang through the decarboxylation of a 2-carboxy derivative.[3] Since then, the quinazoline framework has been identified in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals, underscoring its biological relevance.[2][3]
Synthesis of Quinazoline Derivatives: Building the Core
A multitude of synthetic strategies have been developed to construct the quinazoline scaffold and its derivatives, ranging from classical methods to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.
Classical Synthetic Routes
-
Niementowski Quinazolinone Synthesis: This foundational method involves the treatment of anthranilic acid with an amide to yield 4-oxo-3,4-dihydroquinazolines.[3]
-
From 2-Aminobenzonitriles: 2-aminobenzonitriles are versatile starting materials that can be reacted with various reagents to afford a wide array of quinazoline derivatives. For instance, a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides diverse quinazolines in good yields.
Modern Catalytic Methods
Recent advancements in organic synthesis have introduced more efficient and environmentally friendly methods for quinazoline synthesis.
-
Ruthenium-Catalyzed Dehydrogenative Coupling: A ruthenium-catalyzed dehydrogenative synthesis of 2-arylquinazolines offers a straightforward approach.[5] An in situ formed ruthenium catalytic system has been shown to be highly selective for the dehydrogenative coupling reaction of 2-aminophenyl ketones with amines to form quinazoline products.[6]
-
Metal-Free Approaches: To circumvent the use of heavy metals, metal-free synthetic routes have been developed. For example, a base-promoted, metal-free [4 + 1 + 1] tandem cycloaddition reaction can provide 2,4-substituted quinazoline derivatives from ortho-substituted nitroarenes, aldehydes, and ammonium salts.[5]
A generalized workflow for the synthesis and evaluation of quinazoline derivatives is depicted below:
Caption: A generalized workflow for the synthesis and biological evaluation of quinazoline derivatives.
Mechanism of Action: Targeting Key Biological Pathways
The therapeutic effects of quinazoline derivatives are rooted in their ability to interact with a variety of biological targets, most notably protein kinases.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Many quinazoline-based anticancer agents function as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[7][8] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways.[8] The 4-anilinoquinazoline scaffold has proven to be particularly effective in this regard.[8][9]
The interaction of a 4-anilinoquinazoline inhibitor with the EGFR kinase domain is illustrated below:
Caption: Interaction of a 4-anilinoquinazoline inhibitor with the EGFR kinase domain.
Other Mechanisms of Action
Beyond EGFR inhibition, quinazoline derivatives have been shown to exert their effects through various other mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1]
-
DNA Repair Enzyme Inhibition: Some quinazoline compounds can inhibit enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), making cancer cells more susceptible to DNA-damaging agents.[1][7]
-
Thymidylate Synthase Inhibition: Inhibition of this enzyme disrupts the synthesis of DNA precursors, thereby halting cell proliferation.[1]
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drugs.
| Position | Substituent Effect on Activity |
| 2 | Introduction of methyl, amine, or thiol groups can be essential for antimicrobial activities.[1] |
| 3 | A substituted aromatic ring at this position is often crucial for antimicrobial efficacy.[1] |
| 4 | Substitution with an amine or substituted amine can enhance antimicrobial properties.[1] The 4-anilino moiety is a key feature for EGFR kinase inhibitors.[9] |
| 6, 7 | Electron-donating groups at these positions can increase the anticancer activity of EGFR inhibitors.[9] |
| 6, 8 | The presence of a halogen atom at these positions can improve antimicrobial activity.[1] |
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the quinazoline scaffold has led to the development of drugs for a wide range of diseases.[1][3][4]
| Therapeutic Area | Examples of Quinazoline-Based Drugs/Candidates | Mechanism of Action |
| Cancer | Gefitinib, Erlotinib, Lapatinib, Afatinib, Vandetanib[7][10] | EGFR Tyrosine Kinase Inhibition |
| Hypertension | Prazosin, Doxazosin, Terazosin[1] | α1-Adrenergic Receptor Antagonism |
| Bacterial Infections | Novel quinazolinone derivatives[11] | Inhibition of bacterial cell wall or DNA synthesis |
| Fungal Infections | Various quinazoline derivatives[3] | Disruption of fungal cell membrane or essential enzymes |
| Viral Infections | 2,4-disubstituted quinazoline derivatives[3] | Inhibition of viral replication |
| Inflammation | 4-amino quinazoline derivatives[3] | Inhibition of inflammatory mediators |
| Malaria | Quinazoline derivatives | Targeting parasitic enzymes |
| Tuberculosis | Quinazoline-2-carboxamide derivatives[3] | Inhibition of key enzymes in Mycobacterium tuberculosis |
Experimental Protocols: Synthesis and Biological Evaluation
General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives
This protocol provides a general method for the synthesis of 4-anilinoquinazoline derivatives, which are potent EGFR inhibitors.
-
Starting Material: Begin with a suitably substituted 2-aminobenzoic acid.
-
Cyclization: React the 2-aminobenzoic acid with formamide at reflux to form the corresponding 4(3H)-quinazolinone.
-
Chlorination: Treat the 4(3H)-quinazolinone with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the 4-chloroquinazoline intermediate.
-
Nucleophilic Substitution: React the 4-chloroquinazoline with a substituted aniline in a suitable solvent (e.g., isopropanol) at reflux to afford the final 4-anilinoquinazoline product.
-
Purification: Purify the product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro EGFR Kinase Inhibition Assay
This assay is used to determine the potency of a synthesized quinazoline derivative in inhibiting EGFR kinase activity.
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.
-
Assay Buffer: Prepare an appropriate buffer containing MgCl₂, MnCl₂, and DTT.
-
Reaction: In a 96-well plate, combine the EGFR kinase, the test compound at various concentrations, and the substrate in the assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Conclusion and Future Perspectives
Quinazoline derivatives have firmly established their place in medicinal chemistry as a highly versatile and pharmacologically significant scaffold.[3][11] The clinical success of several quinazoline-based drugs is a testament to their therapeutic potential.[7][10] Future research will likely focus on the development of novel synthetic methodologies to access more diverse and complex quinazoline structures.[12] Furthermore, the exploration of new biological targets and the design of multifunctional quinazoline derivatives hold great promise for addressing unmet medical needs, particularly in the areas of cancer, infectious diseases, and neurodegenerative disorders. The continued investigation of this remarkable heterocyclic system will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. [Link]
-
Synthesis of Quinazoline Derivatives. Scilit. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
Novel quinazoline derivatives: key pharmacological activities. [Link]
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics. [Link]
-
Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
-
(PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. [Link]
-
Synthesis and Applications of Quinazoline Derivatives. Research and Reviews. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 11. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 12. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
A Technical Guide to the Solubility and Stability of Ammonium 6-bromoquinazoline-4-carboxylate
A Methodological Approach for the Characterization of a Novel Chemical Entity
Introduction
Ammonium 6-bromoquinazoline-4-carboxylate represents a novel chemical entity (NCE) within the broader class of quinazoline derivatives. Compounds containing the quinazoline scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. As with any NCE destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability, as they directly influence a compound's bioavailability, formulation, and shelf-life.[1][2]
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. In the absence of specific literature on this particular salt, this document outlines the established, industry-standard methodologies and protocols necessary for its full characterization. The principles and techniques described herein are grounded in regulatory expectations, such as those from the International Council for Harmonisation (ICH), and are designed to generate the robust data required for drug discovery and development decision-making.[3][4][5]
Part 1: Solubility Characterization
Solubility is a determining factor for the absorption and bioavailability of an orally administered drug.[6] It is essential to characterize solubility in both aqueous and relevant organic media to support various stages of development, from initial biological screening to final formulation. Two primary types of solubility are assessed: kinetic and thermodynamic (equilibrium).[6][7][8]
Kinetic Solubility Assessment
Kinetic solubility is often employed in early-stage drug discovery for high-throughput screening of compounds.[1][9][10] This measurement reflects the solubility of a compound under conditions where it is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[7][10][11] It provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.
This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by undissolved particles.[1][8][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[9]
-
Serial Dilution: In a 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a corresponding well containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[10][11]
-
Measurement: Measure the light scattering in each well using a microplate nephelometer.[1][11]
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This is a more accurate and relevant measure for formulation development. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[12][13][14]
This protocol is based on guidelines for determining solubility for Biopharmaceutics Classification System (BCS) characterization.[12][13]
-
Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[12][15]
-
Addition of Compound: Add an excess amount of solid this compound to flasks containing a known volume of each buffer. The excess solid ensures that equilibrium is reached with the undissolved compound.[13][14]
-
Equilibration: Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][16]
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][12] A pre-established calibration curve is used for quantification.[17]
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH value.[12][14]
Analytical Method: HPLC for Quantification
A robust, stability-indicating HPLC method is crucial for the accurate quantification of this compound in both solubility and stability studies. For quinazoline derivatives, a reversed-phase HPLC method is typically suitable.[18][19][20]
| Parameter | Condition | Rationale |
| Column | C18, 2.6 µm, 100 Å (e.g., Kinetex) | Provides good retention and separation for moderately polar heterocyclic compounds.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds like quinazolines.[7][21] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 10-90% B over 10 minutes | A gradient elution ensures that the parent compound and any potential degradants are effectively separated. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times.[21] |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | The quinazoline ring system is UV-active, allowing for sensitive detection. |
| Injection Volume | 10 µL | Standard injection volume. |
Part 2: Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] The ICH guidelines provide a framework for this assessment, which includes formal stability studies and forced degradation (stress testing).[3][5][22]
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[23] These studies are also crucial for developing and validating a stability-indicating analytical method.[24][25] The goal is to achieve a target degradation of approximately 5-20%.[26]
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.[26]
-
Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.[26]
-
Neutral: Dissolve the compound in water and heat at 60°C.
-
Procedure: At various time points, withdraw samples, neutralize them if necessary, dilute to a suitable concentration, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.[25]
-
Procedure: Monitor the reaction over time by taking aliquots for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose both the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[27]
-
A control sample should be protected from light.
-
Procedure: Analyze the samples by HPLC after a defined exposure period.
-
-
Thermal Degradation:
-
Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a controlled oven.[25]
-
Procedure: Analyze the sample at different time points to assess the extent of degradation.
-
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Up to 7 days[26] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Up to 7 days[26] |
| Oxidation | 3% H₂O₂ at RT | Up to 24 hours |
| Photolysis | ICH Q1B compliant light source | Overall illumination ≥ 1.2 million lux hours |
| Thermal (Solid) | 80°C | Up to 7 days |
Formal (ICH) Stability Studies
Formal stability studies are conducted to establish a re-test period for the drug substance.[3] These studies are performed on at least three primary batches of the drug substance under controlled storage conditions.[3]
-
Sample Packaging: Store the this compound in a container closure system that is representative of the proposed storage and distribution packaging.
-
Storage Conditions: Place the samples in validated stability chambers set to the conditions outlined in ICH Q1A(R2).[4][22][28]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Test the samples at specified time points.[3]
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Appearance (visual inspection)
-
Assay (using the validated HPLC method)
-
Purity/Degradation Products (using the validated HPLC method)
-
Part 3: Data Visualization and Workflow
Clear visualization of experimental workflows is essential for ensuring reproducibility and understanding the logical flow of the characterization process.
Diagram 1: Workflow for Solubility Determination
Caption: Workflow for determining kinetic and thermodynamic solubility.
Diagram 2: Workflow for Stability Assessment
Caption: Workflow for forced degradation and formal stability studies.
Conclusion
The comprehensive characterization of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For a new chemical entity such as this compound, the application of systematic, validated methodologies is essential. The protocols and workflows detailed in this guide, from high-throughput kinetic solubility screening to long-term ICH stability trials, provide a robust framework for generating the critical data needed to assess the compound's viability. This information will guide formulation strategies, define storage requirements, and ultimately support the progression of a promising molecule towards clinical application.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. fda.gov [fda.gov]
- 13. scielo.br [scielo.br]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. alfachemic.com [alfachemic.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biopharminternational.com [biopharminternational.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 27. veeprho.com [veeprho.com]
- 28. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
Navigating the Labyrinth: A Technical Guide to the Handling and Storage of Ammonium 6-bromoquinazoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical framework for the safe and effective handling and storage of Ammonium 6-bromoquinazoline-4-carboxylate. As a cornerstone in the synthesis of numerous therapeutic agents, particularly in oncology, the integrity of this quinazoline derivative is paramount to the success of research and development endeavors.[1] This document moves beyond rudimentary safety data sheets to offer a comprehensive understanding of the compound's characteristics, potential instabilities, and the causality behind recommended protocols.
Compound Profile and Intrinsic Properties
This compound (CAS No. 474710-80-0) is a multifaceted organic salt, pivotal as a building block in medicinal chemistry.[1] Its structure, featuring a quinazoline core, a bromo substituent, and an ammonium carboxylate group, dictates its reactivity and stability.
| Property | Data | Source |
| Molecular Formula | C₉H₈BrN₃O₂ | [1] |
| Molecular Weight | 270.08 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
The presence of the ammonium carboxylate moiety suggests a degree of water solubility and the potential for hygroscopicity, a critical consideration for storage.[4][5][6] The bromo-substituent on the quinazoline ring offers a reactive handle for further chemical modifications.
Hazard Evaluation and Safety Precautions: A Dichotomy of Data
A thorough review of available Safety Data Sheets (SDS) reveals conflicting information regarding the hazards of this compound. One source indicates "No known hazard" under GHS classification, while another classifies it as an acute oral toxicant and a skin, eye, and respiratory irritant. This discrepancy necessitates a conservative approach, treating the compound with a heightened level of caution.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with dust particles.
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn. Gloves should be inspected before use and disposed of properly.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling larger quantities or when adequate ventilation is not guaranteed, to avoid inhalation of dust.
-
Body Protection: A laboratory coat is required. For larger scale operations, a chemical-resistant apron or suit should be considered.
Engineering Controls:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
The Criticality of Storage: Mitigating Instability
The stability of this compound is contingent on its storage environment. The primary threats to its integrity are moisture and heat.
3.1. Hygroscopicity and Moisture Sensitivity:
Ammonium salts of carboxylic acids are known to be hygroscopic, readily absorbing moisture from the atmosphere.[4][5][6] This can lead to chemical degradation and impact the accuracy of weighing for reactions.
Storage Protocol:
-
Primary Container: The compound should be stored in a tightly sealed, airtight container, preferably the original manufacturer's packaging.
-
Secondary Containment: The primary container should be placed within a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate) to maintain a low-humidity environment.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas such as argon or nitrogen is strongly recommended to displace air and moisture.[7]
Diagram: Decision Workflow for Storage of this compound
Caption: Workflow for determining the appropriate storage conditions.
3.2. Thermal Stability and Decomposition:
Recommendations:
-
Store the compound at room temperature, away from direct sunlight and heat sources.
-
Avoid unnecessary heating of the solid material.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
4.1. Weighing and Aliquoting:
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weighing paper/boat, vials).
-
Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Environment (Optional but Recommended): For sensitive applications, perform weighing inside a glove box with an inert atmosphere.
-
Dispensing: Briefly open the container in the fume hood, remove the desired amount of solid using a clean, dry spatula, and immediately reseal the container.
-
Cleaning: Clean any spills promptly using appropriate methods (see Section 6).
4.2. Preparation of Solutions:
-
Solvent Selection: Choose a suitable, dry solvent. The compatibility of the compound with various solvents should be determined on a small scale if not already known.
-
Dissolution: In a fume hood, add the weighed solid to the solvent in an appropriate flask.
-
Mixing: Stir or sonicate the mixture until the solid is fully dissolved. Gentle heating may be applied if necessary, but with caution, bearing in mind the potential for thermal decomposition.
-
Storage of Solutions: If solutions are to be stored, they should be kept in tightly sealed containers, protected from light, and refrigerated if stability studies indicate this is beneficial. A study on a different quinazoline derivative showed good stability in DMSO and ultrapure water when stored in the dark at 4°C.[10]
Reactivity and Potential Degradation Pathways
The quinazoline ring is susceptible to certain reactions, and the substituents on this compound introduce specific reactivities.
Potential Degradation Triggers:
-
Strong Acids and Bases: Can lead to the hydrolysis of the ammonium carboxylate and potentially affect the quinazoline ring.
-
Strong Oxidizing Agents: May react with the quinazoline nucleus.
-
Light: Bromo-substituted aromatic compounds can be susceptible to photodecomposition. It is prudent to store the compound and its solutions protected from light.
Diagram: Potential Degradation Pathways
Caption: Factors leading to the degradation of the compound.
Spill Management and Waste Disposal
6.1. Spill Containment and Cleanup:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by an organic solvent if necessary) and collect the cleaning materials for disposal as hazardous waste.
6.2. Waste Disposal:
As a brominated heterocyclic compound used in pharmaceutical research, waste this compound and any materials contaminated with it should be treated as hazardous chemical waste.
Recommended Disposal Method:
-
Incineration: High-temperature incineration is the preferred method for the disposal of pharmaceutical and halogenated waste, as it ensures complete destruction of the compound.[11][12][13][14]
-
Licensed Disposal Service: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[12][15] Do not dispose of this compound down the drain or in regular trash.
Conclusion
The effective handling and storage of this compound are fundamental to ensuring its chemical integrity and, consequently, the reliability of experimental outcomes. By understanding its properties, potential hazards, and sensitivities, researchers can implement the robust protocols outlined in this guide. A proactive and informed approach to the management of this key synthetic intermediate will undoubtedly contribute to the advancement of drug discovery and development.
References
-
Wu, Z. J., Nowak, A., Poulain, L., Herrmann, H., and Wiedensohler, A. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11(23), 12617–12626. [Link]
-
Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]
-
Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste. [Link]
-
Wu, Z. J., Nowak, A., Poulain, L., Herrmann, H., and Wiedensohler, A. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11, 12617-12626. [Link]
-
Ma, Y., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology, 53(11), 6225–6234. [Link]
-
Angene Chemical. (2024). This compound Safety Data Sheet. [Link]
-
Abdel Hamid, S. G., et al. (n.d.). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate. [Link]
-
Matthews Environmental Solutions. (n.d.). Pharmaceutical Waste. [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. [Link]
-
Ansari, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. [Link]
-
ASMAI. (n.d.). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. [Link]
-
Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985-4004. [Link]
-
Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 127-133. [Link]
-
Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 309-313. [Link]
-
ResearchGate. (n.d.). Structure activity investigations of substituted quinazolines in the pursuit of a selective PDE1 PET ligand. [Link]
-
Cuffin-Munday, E. (2025). Dalton Transactions Blog. [Link]
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]
-
Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. [Link]
-
Abdel Hamid, S. G., et al. (n.d.). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate. [Link]
-
Szilágyi, I. M., et al. (n.d.). Thermal decomposition of ammonium molybdates. SciSpace. [Link]
-
Walchem. (2024). Chemical Compatibility Chart. [Link]
-
Kumar, A., et al. (2016). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Molecules, 21(9), 1203. [Link]
- Google Patents. (n.d.).
-
Kótai, L., et al. (2018). Evidence of quasi-intramolecular redox reactions during thermal decomposition of ammonium hydroxodisulfitoferriate(III), (NH4)2[Fe(OH)(SO3)2]·H2O. ResearchGate. [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Guide. [Link]
-
Deshmukh, D. S., & Bhanage, B. M. (2018). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 23(11), 2949. [Link]
-
Khan, I., et al. (2025). A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. Molecules, 30(23), 5013. [Link]
-
Wang, C., et al. (2016). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry, 18(17), 4723-4727. [Link]
-
Chong, M., et al. (2010). Pyrolytic decomposition of ammonia borane to boron nitride. Journal of Physical Chemistry C, 114(20), 9473-9479. [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Quinazolin-4(3H)-ones and Quinazolines via Directed Lithiation. [Link]
Sources
- 1. This compound|CAS 474710-80-0 [benchchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ACP - Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate [acp.copernicus.org]
- 6. Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20110118504A1 - Thermal salt splitting of ammonium carboxylates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iwaste.epa.gov [iwaste.epa.gov]
- 12. stericycle.com [stericycle.com]
- 13. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 15. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Safety precautions for Ammonium 6-bromoquinazoline-4-carboxylate
An In-depth Technical Guide for the Safe Handling of Ammonium 6-bromoquinazoline-4-carboxylate
Introduction
This compound is a heterocyclic organic compound belonging to the quinazoline family. Quinazoline derivatives are significant pharmacophores in drug discovery and medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial and cytotoxic properties.[1][2] Given their designed biological activity, rigorous safety protocols are not merely a matter of compliance but a critical component of scientific best practice. This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each precaution, ensuring that safety becomes an intuitive and integral part of the experimental workflow.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the material's intrinsic hazards. This allows for the development of a specific risk assessment tailored to the experimental context.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 474710-80-0 |
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| Appearance | Light yellow crystalline solid |
Toxicological Profile
The compound's structure—a brominated aromatic heterocycle—suggests a potential for biological activity and associated hazards. The formal hazard classification confirms this, demanding stringent control measures.[3]
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. Ingestion can lead to systemic toxic effects.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. Direct contact can result in inflammation, redness, and discomfort. Prolonged exposure may lead to more severe dermal effects.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation upon contact with eye tissue.[3] |
| Specific Target Organ Toxicity (STOT) | Category 3 | H335: May cause respiratory irritation. Inhalation of dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort.[3] |
Proactive Risk Assessment Workflow
Before any manipulation of this compound, a formal risk assessment must be conducted. This process is not static; it should be reviewed for any change in experimental scale or procedure.
Caption: Risk Assessment Workflow for Chemical Handling.
Section 2: Engineering and Administrative Controls
The hierarchy of controls prioritizes methods that isolate the hazard from the personnel. Reliance on PPE is the final, not primary, line of defense.
Primary Engineering Control: The Chemical Fume Hood
All procedures involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood.[4][5]
-
Causality: A fume hood is the most effective engineering control for this compound because it captures dust particles at the source, preventing inhalation (mitigating the H335 hazard) and minimizing the area of potential contamination on benchtops and equipment.
Designated Work Area
A specific section of the laboratory, preferably within a fume hood, should be designated for handling this compound.[4] This administrative control prevents inadvertent cross-contamination of other experiments and common areas. All equipment used in this area should be decontaminated before being removed.
Section 3: Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection must be based on the specific hazards identified.[3]
Core PPE Requirements
| Body Area | Required PPE | Rationale & Causality |
| Eyes/Face | Chemical safety goggles with a complete seal AND a face shield.[3][5] | Addresses the H319 (serious eye irritation) hazard. Goggles protect against fine dust particles, while the face shield provides a secondary barrier against splashes during solution preparation. |
| Skin/Body | Nitrile gloves (inspect prior to use) and a fully buttoned laboratory coat.[4][5] | Addresses the H315 (skin irritation) hazard. Proper glove removal technique is critical to avoid contaminating the hands. A lab coat prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator (e.g., N95/P95) is required if work cannot be conducted in a fume hood.[3][4] | Addresses the H335 (respiratory irritation) hazard. This is a secondary control; the primary control is the fume hood. It should be used for tasks like unpacking new containers if not done in a hood. |
PPE Donning and Doffing Sequence
Contamination often occurs during the removal of PPE. Following a strict sequence is a self-validating protocol to ensure safety.
Caption: Standard PPE Donning and Doffing Sequence.
Section 4: Safe Handling and Storage Protocols
A systematic, step-by-step approach to experimental work minimizes the risk of spills, exposure, and compound degradation.
Step-by-Step Handling Protocol
-
Preparation: Before starting, verify that the chemical fume hood is functioning correctly.[5] Ensure an emergency eyewash station and safety shower are accessible.[4] Review the Safety Data Sheet (SDS) for this specific compound.[4]
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable liner within the fume hood to contain any minor spills. Handle the solid carefully with a spatula to avoid creating airborne dust.[4]
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly and incrementally to prevent splashing.[5]
-
Post-Handling Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol or as determined by laboratory SOPs).[4]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][5]
Storage Requirements
Proper storage is essential for both safety and maintaining the chemical integrity of the compound.
-
Conditions: Store in a tightly closed, properly labeled container in a dry, well-ventilated area at room temperature.[3][6]
-
Atmosphere: The SDS specifies storage under an inert atmosphere.[3][6] This is a critical requirement, suggesting the compound may be sensitive to oxidation or moisture, which could lead to degradation or the formation of unknown, potentially more hazardous, byproducts.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response Protocol
In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.[3]
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] |
Spill Management Workflow
The response to a spill depends on its size and location.
Caption: Spill Response Decision Workflow.
Section 6: Waste Disposal
All materials contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.
-
Collection: Collect all chemical waste in a dedicated, sealed, and clearly labeled container.[5][6]
-
Segregation: Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.[5]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour down the drain.[3][6]
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of a multi-layered safety strategy. By integrating engineering controls, administrative protocols, and the correct use of personal protective equipment, researchers can effectively mitigate risks. This proactive approach not only protects the health and safety of laboratory personnel but also ensures the quality and integrity of scientific research.
References
- BenchChem. Personal protective equipment for handling 4-(Methylthio)quinazoline.
- BenchChem. Personal protective equipment for handling Quinazolin-2-ylboronic acid.
- Angene Chemical. (2024). Safety Data Sheet: this compound.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: Ammonium hexabromoosmate(IV).
-
Al-Ostoot, F. H., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
- Research and Reviews. (2021). Synthesis and Applications of Quinazoline Derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research.
-
Militaru, C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences. Available at: [Link]
- BenchChem. Essential Safety and Operational Guide for 3-Bromo-1,1-dimethoxypropan-2-one.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to the Therapeutic Targets of 6-Bromoquinazoline Derivatives for Drug Development Professionals
Executive Summary: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous approved therapeutic agents. The strategic addition of a bromine atom at the 6-position has been shown to significantly enhance biological activity, leading to the development of potent inhibitors for a range of therapeutic targets. This guide provides an in-depth technical analysis of the primary molecular targets of 6-bromoquinazoline derivatives, focusing on their mechanisms of action, structure-activity relationships, and the critical experimental protocols used for their evaluation. We will explore their roles as inhibitors of key oncogenic drivers, including Receptor Tyrosine Kinases (EGFR, VEGFR), the PI3K/Akt/mTOR pathway, and as modulators of microtubule dynamics, offering researchers and drug development professionals a comprehensive resource to guide future discovery efforts.
The 6-Bromoquinazoline Scaffold: A Cornerstone for Targeted Therapy
The quinazoline core, a fusion of benzene and pyrimidine rings, is a versatile scaffold for interacting with various biological targets.[1] The introduction of a bromine atom at the 6-position is a critical modification that can improve the anticancer effects of these derivatives.[2][3] This enhancement is often attributed to bromine's ability to form halogen bonds and other hydrophobic interactions within the target protein's active site, thereby increasing binding affinity and potency.[2] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on the quinazoline framework and are primarily used in oncology.[2][4]
Major Therapeutic Target Classes
6-Bromoquinazoline derivatives have demonstrated inhibitory activity against several critical pathways implicated in cancer progression.
Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR
Receptor Tyrosine Kinases are crucial cell surface receptors involved in signaling pathways that control cell growth, proliferation, and survival.[5] Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention.[5][6]
2.1.1 Mechanism of Action: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, particularly in non-small-cell lung cancer (NSCLC).[1][7] 6-Bromoquinazoline derivatives are designed to function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the EGFR tyrosine kinase domain, preventing the autophosphorylation and activation of downstream signaling cascades like the Ras-Raf-MEK-ERK pathway.[5][7] Molecular docking studies have confirmed that these compounds can effectively bind to the ATP region of EGFR, similar to established drugs like erlotinib.[5]
Several novel 6-bromoquinazoline derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[8][9] This is particularly significant for overcoming acquired resistance to first-generation EGFR inhibitors, such as the T790M mutation.[9]
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by a 6-bromoquinazoline derivative.
2.1.2 Mechanism of Action: VEGFR Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[10][11] VEGFR-2 is the main receptor responsible for mediating the angiogenic signal.[11] Quinazoline-based compounds have been developed as potent, ATP-competitive inhibitors of VEGFR-2, effectively blocking the downstream PI3K/Akt/mTOR signaling pathway and suppressing angiogenesis.[10][12]
2.1.3 Data Summary: In Vitro Activity of EGFR Inhibitors
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast Cancer) | 0.53 | [8][13] |
| 5b | SW480 (Colon Cancer) | 1.95 | [8][13] |
| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [14][15][16] |
| 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | [14][15][16] |
| 7i | A549 (Lung Cancer) | 2.25 | [17] |
| 7i | HT-29 (Colon Cancer) | 1.72 | [17] |
| 7i | MCF-7 (Breast Cancer) | 2.81 | [17] |
| 10b | H1975 (Mutant EGFR) | More potent than Gefitinib | [9] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Microtubule Dynamics Inhibition
Microtubules are dynamic cytoskeletal polymers essential for mitosis, and their disruption leads to cell cycle arrest and apoptosis.[18] This makes them a validated and crucial target for anticancer drugs.[19]
2.2.1 Mechanism of Action: Tubulin Polymerization Inhibition
Certain quinazoline derivatives act as tubulin polymerization inhibitors, preventing the assembly of tubulin subunits into functional microtubules.[20] This action is often achieved by binding to the colchicine site on β-tubulin.[21][22] This disruption of microtubule dynamics triggers the mitotic checkpoint, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[20] Some 4-anilinoquinazoline compounds have been identified as dual inhibitors, targeting both tyrosine kinases and tubulin polymerization.[21]
Experimental Workflow: Cell Cycle Analysis via Flow Cytometry
Caption: Standard workflow for assessing cell cycle arrest induced by a test compound.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism.[23][24] Its frequent mutation and overactivation in cancer make it a highly attractive therapeutic target.[24][25]
2.3.1 Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Quinazoline derivatives have been developed as potent inhibitors of PI3K isoforms.[5][23] These inhibitors typically act as ATP-competitive agents, binding within the kinase domain of the p110 catalytic subunit of PI3K.[26] By blocking the phosphorylation of PIP2 to PIP3, these compounds prevent the activation of downstream effectors like Akt, ultimately suppressing cancer cell growth and survival.[24][26] Some quinazoline-based molecules have been optimized to achieve high selectivity for specific PI3K isoforms, such as PI3Kδ, which is crucial for B-cell signaling and relevant in hematological malignancies.[26][27]
PI3K/Akt Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by a 6-bromoquinazoline.
Experimental Protocols: A Methodological Overview
Rigorous and reproducible experimental design is paramount in drug discovery. The following section details a standard protocol for evaluating the inhibitory potential of 6-bromoquinazoline derivatives against a target kinase.
Protocol: In Vitro Kinase Inhibition Assay (EGFR Example)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
Rationale: The primary goal is to determine the IC50 value of the compound. This is achieved by measuring the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The ATP concentration is typically set near its Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the 6-bromoquinazoline test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute recombinant human EGFR kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.
-
-
Assay Procedure:
-
Dispense the test compound into a 96-well plate, performing serial dilutions to create a dose-response curve. Include wells for positive control (a known EGFR inhibitor like Gefitinib) and negative control (DMSO vehicle).
-
Add the diluted EGFR enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of substrate phosphorylation. This is commonly done using methods like ADP-Glo™, HTRF®, or ELISA-based assays that use a phospho-specific antibody.
-
Read the plate using a suitable plate reader (e.g., luminometer or fluorescence reader).
-
Convert the raw data to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Self-Validation System:
-
Positive Control: A known inhibitor confirms the assay is performing correctly and provides a benchmark for potency.
-
Negative (Vehicle) Control: 100% DMSO wells define the baseline of uninhibited kinase activity.
-
Z'-factor Calculation: This statistical parameter is often calculated to assess the quality and robustness of the assay (>0.5 is considered excellent).
Conclusion and Future Directions
The 6-bromoquinazoline scaffold is a remarkably versatile and potent platform for the development of targeted therapeutics. Its derivatives have demonstrated significant efficacy against a triad of critical cancer targets: receptor tyrosine kinases (EGFR, VEGFR), microtubule polymers, and the PI3K signaling pathway. The strategic inclusion of the 6-bromo moiety consistently enhances binding affinity and cellular potency. Future research should focus on optimizing isoform selectivity to minimize off-target effects, exploring novel hybrid molecules that target multiple pathways simultaneously, and further investigating their potential against drug-resistant cancer phenotypes. The continued exploration of this chemical space holds immense promise for the next generation of precision oncology medicines.
References
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (Source: vertexaisearch.cloud.google.com)
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: MDPI)
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- Quinazoline Derivatives in Cancer Chemotherapy: A Technical Guide. (Source: Benchchem)
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Taylor & Francis Online)
- Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (Source: die Pharmazie)
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF.
- Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide. (Source: Benchchem)
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. (Source: Benchchem)
- 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. (Source: PubMed)
- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one. (Source: Benchchem)
- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymeriz
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- 6″-Debromohamacanthin A, a Bis (Indole)
- Development of tubulin polymerization inhibitors as anticancer agents. (Source: PubMed)
- Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (Source: PubMed Central)
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (Source: Semantic Scholar)
- Phosphoinositide 3-kinase inhibitor. (Source: Wikipedia)
- Role of heterocycles in inhibition of VEGFR-2 – a recent upd
- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (Source: NIH)
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (Source: MDPI)
- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (Source: PubMed Central)
- Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (Source: MDPI)
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (Source: MDPI)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Emergence of Quinazoline-Based Modulators: A Technical Guide to Investigating Ammonium 6-bromoquinazoline-4-carboxylate for STAT6 Inhibition
Introduction: The Rationale for Targeting STAT6
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal intracellular signaling protein and transcription factor that orchestrates the effects of two key cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] These cytokines are central to the development of T-helper type 2 (Th2) cell-mediated immunity, which, while crucial for defending against certain pathogens, is also a primary driver of allergic and inflammatory diseases.[3][4] Conditions such as asthma, atopic dermatitis, and various allergic disorders are characterized by the dysregulation of the IL-4/IL-13/STAT6 signaling axis.[4] Furthermore, aberrant STAT6 activity has been implicated in the progression of certain cancers, including non-small-cell lung cancer, by promoting a tumor-permissive microenvironment.[5][6]
The canonical activation of STAT6 begins when IL-4 or IL-13 binds to its respective receptor complex on the cell surface. This engagement activates associated Janus kinases (JAKs), which then phosphorylate a specific tyrosine residue (Tyr641) on the latent, cytoplasmic STAT6 protein.[3][7] This phosphorylation event is the critical switch, inducing STAT6 to form homodimers through reciprocal interactions involving its Src Homology 2 (SH2) domain.[8] These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoters of target genes, initiating their transcription.[3][9]
Given its central role, inhibiting STAT6 presents a highly attractive therapeutic strategy. It offers the potential for a more targeted intervention than broader immunosuppressants like JAK inhibitors, which can have off-target effects due to their role in multiple cytokine pathways.[10][11] The development of small-molecule STAT6 inhibitors has been challenging, largely due to the difficulty in targeting the shallow protein-protein and protein-DNA interaction surfaces.[8] However, recent advances have renewed interest in this target, with novel chemical scaffolds and strategies like targeted protein degradation showing promise.[8][12][13]
This guide focuses on a novel investigational compound, Ammonium 6-bromoquinazoline-4-carboxylate, as a potential STAT6 inhibitor. The quinazoline core is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including the inhibition of various kinases and other signaling proteins.[14][15][16] This document provides a technical framework for researchers and drug development professionals to rigorously evaluate the potential of this and similar compounds to modulate the STAT6 signaling pathway.
The STAT6 Signaling Cascade: A Target for Intervention
The IL-4/IL-13 signaling pathway leading to STAT6 activation is a linear and well-defined cascade, offering multiple points for therapeutic intervention. Understanding this pathway is fundamental to designing and interpreting experiments aimed at identifying and characterizing inhibitors.
Mechanism of Activation
-
Cytokine Binding: IL-4 or IL-13 binds to its cell surface receptor complex. Both receptors share the IL-4Rα subunit, which is crucial for initiating the signal.[1]
-
JAK Kinase Activation: Receptor engagement brings associated JAKs (primarily JAK1 and JAK3) into close proximity, leading to their autophosphorylation and activation.
-
STAT6 Recruitment and Phosphorylation: Activated JAKs phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of cytoplasmic STAT6.[3] Once recruited, STAT6 is itself phosphorylated by the JAKs at Tyr641.[7]
-
Dimerization and Nuclear Translocation: Phosphorylated STAT6 (pSTAT6) dissociates from the receptor and forms stable homodimers. This conformational change unmasks a nuclear localization signal, facilitating the dimer's import into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the pSTAT6 dimer binds to specific DNA consensus sequences (TTCNNNNGAA) in the promoter regions of target genes.[17] This binding, often in concert with other co-activators like CBP/p300, initiates the transcription of genes involved in Th2 differentiation, inflammation, and cell survival, such as GATA3, CCL11 (eotaxin), and MS4A1 (CD20).[3][17]
Caption: The IL-4/IL-13-JAK-STAT6 signaling pathway.
This compound: Profile and Hypothesized Mechanism
While direct studies on this compound as a STAT6 inhibitor are not yet in the public domain, we can infer a plausible mechanism of action based on related quinazoline derivatives. Many small-molecule kinase inhibitors feature a quinazoline core, which often acts as a scaffold to bind within the ATP-binding pocket of kinases. Given that STAT6 activation is dependent on JAK-mediated phosphorylation, a primary hypothesis is that this compound inhibits one of the upstream JAK kinases, thereby preventing STAT6 phosphorylation.
-
Chemical Structure: The compound features a quinazoline ring system, a bromine atom at the 6-position, and a carboxylate group at the 4-position. The bromine offers a potential site for further chemical modification, while the carboxylate group enhances solubility and provides a key interaction point.
-
Hypothesized Mechanism: It is proposed that this compound acts as an ATP-competitive inhibitor of JAK1 and/or JAK3. By occupying the ATP binding site, it would prevent the kinase from phosphorylating STAT6, thus halting the signaling cascade at one of its earliest intracellular steps. This is a common mechanism for quinazoline-based signaling inhibitors.[16] An alternative, though less common, mechanism could involve direct binding to the STAT6 SH2 domain to prevent dimerization, a strategy employed by other developmental inhibitors.[10]
Experimental Workflow for Inhibitor Characterization
A multi-tiered approach is essential to validate and characterize a novel STAT6 inhibitor. This workflow progresses from high-throughput biochemical assays to more complex, physiologically relevant cell-based models.
Caption: Tiered experimental workflow for STAT6 inhibitor validation.
Part 1: In Vitro Biochemical Assay for STAT6 Phosphorylation
The initial step is to determine if the compound directly inhibits the phosphorylation of STAT6 in a cell-free system. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.
Principle: This assay measures the proximity of two molecules. A europium-labeled anti-STAT6 antibody (donor) and an APC-labeled anti-phosphotyrosine antibody (acceptor) are used. When STAT6 is phosphorylated, the antibodies bind, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.
Step-by-Step Protocol: TR-FRET Assay
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare ATP Solution: Dilute ATP to a final concentration of 10 µM in Assay Buffer. This concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
-
Prepare Kinase Solution: Dilute active JAK1 or JAK3 enzyme in Assay Buffer to a working concentration (e.g., 2 nM).
-
Prepare Substrate Solution: Dilute recombinant, unphosphorylated full-length STAT6 protein in Assay Buffer (e.g., 50 nM).
-
Prepare Compound Dilutions: Perform a serial dilution of this compound in 100% DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 2.5 µL of the STAT6 Substrate Solution to all wells.
-
To initiate the reaction, add 5 µL of a 2X Kinase/ATP mixture (containing 4 nM JAK1 and 20 µM ATP).
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of TR-FRET Detection Buffer containing the europium-labeled anti-STAT6 and APC-labeled anti-phosphotyrosine antibodies.
-
Incubate for an additional 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data to controls: 0% inhibition (vehicle) and 100% inhibition (no enzyme).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Cell-Based Assays for STAT6 Pathway Inhibition
Following successful biochemical validation, the next critical phase is to confirm that the compound is cell-permeable and can inhibit the STAT6 pathway in a cellular context.
STAT6 Reporter Gene Assay
This assay provides a direct readout of STAT6 transcriptional activity. A cell line is engineered to express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing multiple STAT6 binding sites.
Principle: If the inhibitor successfully blocks the STAT6 pathway, the IL-4-induced expression of luciferase will be reduced, leading to a decrease in luminescence. This assay integrates the entire pathway from receptor binding to gene transcription.
Step-by-Step Protocol: Luciferase Reporter Assay
-
Cell Line and Culture:
-
Use a stable cell line expressing a STAT6-responsive luciferase reporter construct. BPS Bioscience and other vendors offer lentiviral particles or stable cell lines for this purpose.[18] The Ba/F3 cell line is a suitable host.[19]
-
Culture the cells according to the supplier's protocol, typically in RPMI medium supplemented with FBS, antibiotics, and puromycin for selection.[19]
-
-
Assay Procedure (96-well plate format):
-
Seed the reporter cells into a white, clear-bottom 96-well plate at a density of 1x10⁵ cells/well in 100 µL of growth medium.[19]
-
Pre-treat the cells by adding the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours at 37°C.
-
Stimulate the cells by adding recombinant human IL-4 to a final concentration of 10 ng/mL.[20] Include unstimulated control wells.
-
Incubate the plate for 6-16 hours at 37°C in a CO₂ incubator.[19]
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.[18]
-
Measure luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background signal from unstimulated cells.
-
Normalize the data to the IL-4 stimulated vehicle control (0% inhibition).
-
Calculate the IC₅₀ value by plotting the normalized luminescence against the inhibitor concentration.
-
Western Blot for Phospho-STAT6
To confirm the mechanism of action—that the compound inhibits STAT6 phosphorylation—a direct measurement of pSTAT6 levels in treated cells is essential.
Principle: Cells are treated with the inhibitor and then stimulated with IL-4. Cell lysates are then analyzed by Western blot using antibodies specific for STAT6 phosphorylated at Tyr641 and for total STAT6 protein. A successful inhibitor will reduce the pSTAT6 signal without affecting the total STAT6 level.
Step-by-Step Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Seed a relevant human cell line, such as the bronchial epithelial cell line BEAS-2B or the lung adenocarcinoma line A549, into 6-well plates.[20]
-
Grow cells to 80-90% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of the inhibitor for 2 hours.
-
Stimulate with 100 ng/mL of human IL-4 for 15-30 minutes at 37°C.[7][21]
-
-
Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT6 (Tyr641).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT6 to confirm equal protein loading. A loading control like β-actin should also be used.
-
Part 3: Assessment of Downstream Functional Consequences
The final tier of analysis is to determine if inhibiting STAT6 phosphorylation translates into a functional effect, namely the reduced expression and secretion of key inflammatory mediators.
Quantitative PCR (qPCR) for Target Gene Expression
Principle: This assay measures the mRNA levels of genes known to be regulated by STAT6, such as CCL11 (eotaxin-3) and CCL26 (eotaxin-3), which are potent chemoattractants for eosinophils.
Step-by-Step Protocol: qPCR
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., BEAS-2B) with the inhibitor and stimulate with IL-4 as described for the Western blot protocol, but extend the IL-4 stimulation time to 6-24 hours to allow for robust mRNA transcription.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).[21]
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with validated primers for CCL11, CCL26, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the IL-4-stimulated vehicle control.
-
ELISA for Secreted Biomarkers
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the protein levels of STAT6-dependent chemokines, such as TARC (CCL17) or Eotaxin-3 (CCL26), secreted into the cell culture supernatant.[22][23] This provides a direct measure of a key functional, disease-relevant output.
Step-by-Step Protocol: ELISA
-
Sample Collection:
-
Culture and treat cells as for the qPCR experiment, using a 24-48 hour stimulation period with IL-4 or IL-13.[20]
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for human TARC or Eotaxin-3.
-
Perform the assay according to the manufacturer's instructions. This typically involves incubating the supernatant in antibody-coated wells, followed by washing and addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided recombinant protein standards.
-
Calculate the concentration of the chemokine in each sample by interpolating from the standard curve.
-
Determine the IC₅₀ of the inhibitor for the suppression of chemokine secretion.
-
Data Summary and Interpretation
The successful characterization of a STAT6 inhibitor requires the integration of data from all tiers of the experimental workflow. The results should demonstrate a clear, dose-dependent effect across biochemical, cellular, and functional endpoints.
| Assay | Parameter Measured | Expected Outcome for an Effective Inhibitor | Example IC₅₀ Range |
| TR-FRET | Direct STAT6 Phosphorylation | Inhibition of signal | Sub-micromolar (e.g., < 1 µM) |
| Luciferase Reporter | STAT6 Transcriptional Activity | Reduction in luminescence | Low micromolar (e.g., 0.1 - 5 µM) |
| Western Blot | pSTAT6 (Tyr641) Levels | Dose-dependent decrease in pSTAT6; no change in total STAT6 | - |
| qPCR | Target Gene mRNA Levels | Dose-dependent reduction in CCL11, CCL26 mRNA | - |
| ELISA | Secreted Chemokine Protein | Dose-dependent reduction in TARC or Eotaxin-3 | Low micromolar (e.g., 0.5 - 10 µM) |
Causality and Self-Validation: A key aspect of this workflow is its self-validating nature. A true on-target STAT6 pathway inhibitor should exhibit a consistent rank order of potency across these assays. For instance, the IC₅₀ for inhibiting STAT6 phosphorylation (Western Blot) should correlate well with the IC₅₀ for inhibiting downstream gene expression (qPCR) and protein secretion (ELISA). Discrepancies may suggest off-target effects or issues with compound stability or cell permeability, requiring further investigation.
Conclusion
The IL-4/IL-13/STAT6 pathway remains a high-value target for the development of novel therapeutics for a range of inflammatory and allergic diseases. The quinazoline scaffold represents a promising starting point for the discovery of new chemical entities that can modulate this pathway. This compound, while currently investigational, provides a valuable model for the rigorous, multi-tiered evaluation required to advance a compound from a biochemical hit to a validated lead. By systematically applying the biochemical, cellular, and functional assays detailed in this guide, researchers can confidently assess the potential of novel compounds, establish a clear mechanism of action, and build a robust data package for further drug development.
References
-
STAT6 - Wikipedia. (n.d.). Retrieved December 30, 2025, from [Link]
-
Hebenstreit, D., et al. (2005). Signaling mechanisms, interaction partners, and target genes of STAT6. PubMed. Retrieved December 30, 2025, from [Link]
-
Chang, Y-L., et al. (2019). Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. Frontiers in Immunology. Retrieved December 30, 2025, from [Link]
-
Wang, S. (2025). Turning Off STAT6 with a Targeted Degrader. Journal of Medicinal Chemistry. Retrieved December 30, 2025, from [Link]
-
Hebenstreit, D., et al. (2005). Signaling mechanisms, interaction partners, and target genes of STAT6. ResearchGate. Retrieved December 30, 2025, from [Link]
-
Kaplan, M. H. (2013). Transcriptional regulation by STAT6. PubMed Central. Retrieved December 30, 2025, from [Link]
-
Labiotech.eu. (2025). From undruggable to oral therapy: The rise of STAT6 degraders. Retrieved December 30, 2025, from [Link]
-
Czimmerer, Z., et al. (2018). STAT6 mediates repression of inflammatory enhancers and limits activation of macrophages. Immunity. Retrieved December 30, 2025, from [Link]
-
Patsnap Synapse. (2024). What are STAT6 inhibitors and how do they work?. Retrieved December 30, 2025, from [Link]
-
Mitrugno, A., et al. (2023). STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases. Taylor & Francis Online. Retrieved December 30, 2025, from [Link]
-
Ota, S., et al. (2011). Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells. DNA Research | Oxford Academic. Retrieved December 30, 2025, from [Link]
-
Wang, S. (2025). Turning Off STAT6 with a Targeted Degrader. PubMed. Retrieved December 30, 2025, from [Link]
-
Chang, Y-L., et al. (2019). Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. PubMed. Retrieved December 30, 2025, from [Link]
-
Posternak, G. (2025). STAT6: A Challenging Target Gains Traction Utilizing Degraders for Th2-Driven Disease. Drug Hunter. Retrieved December 30, 2025, from [Link]
-
Mitrugno, A., et al. (2023). STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases. PubMed. Retrieved December 30, 2025, from [Link]
-
Ma'ayan Lab. (n.d.). STAT6 Gene Set. Ma'ayan Lab – Computational Systems Biology. Retrieved December 30, 2025, from [Link]
-
Ma'ayan Lab. (n.d.). STAT6 Gene Set. Ma'ayan Lab – Computational Systems Biology. Retrieved December 30, 2025, from [Link]
-
Oh, C-K., et al. (2012). Inhibition of STAT6 signaling in cell-based assays. ResearchGate. Retrieved December 30, 2025, from [Link]
-
Wang, X., et al. (2021). The roles of STAT6 in regulating B cell fate, activation, and function. ResearchGate. Retrieved December 30, 2025, from [Link]
-
Recludix Pharma. (2025). Highly Selective and Reversible STAT6 Inhibition Demonstrates Potential for Differentiated Efficacy and Safety Profile in Type 2 Allergic Inflammation. American Journal of Respiratory and Critical Care Medicine. Retrieved December 30, 2025, from [Link]
-
Morales-Ramírez, A., et al. (2025). STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. bioRxiv. Retrieved December 30, 2025, from [Link]
-
ICE Bioscience. (n.d.). Human STAT6 Inhibitor Screening Assay Kit. Retrieved December 30, 2025, from [Link]
-
Recludix Pharma. (2025). Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. GlobeNewswire. Retrieved December 30, 2025, from [Link]
-
Kim, H-L., et al. (2023). Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling. PMC - NIH. Retrieved December 30, 2025, from [Link]
-
Metz, P., et al. (2025). Highly selective and reversible STAT6 inhibition demonstrates potential for differentiated efficacy and safety profile in type 2 allergic inflammation. Recludix Pharma. Retrieved December 30, 2025, from [Link]
-
MedPath. (2025). Recludix's STAT6 Inhibitor Shows Promising Efficacy in Preclinical Asthma Model, Matching Biologic Treatments. Retrieved December 30, 2025, from [Link]
-
Patsnap Synapse. (2023). The Discovery Process of a Novel STAT6 Inhibitor. Retrieved December 30, 2025, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Retrieved December 30, 2025, from [Link]
-
BPS Bioscience. (n.d.). STAT6 Luciferase Reporter Lentivirus (STAT6 Signaling Pathway). Retrieved December 30, 2025, from [Link]
-
Kim, H-L., et al. (2023). Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling. PubMed. Retrieved December 30, 2025, from [Link]
-
Al-Suhaibani, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Retrieved December 30, 2025, from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Al-Ostath, A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. Retrieved December 30, 2025, from [Link]
-
Ota, S., et al. (2011). Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells. NIH. Retrieved December 30, 2025, from [Link]
-
Liu, Y., et al. (2015). Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. PubMed. Retrieved December 30, 2025, from [Link]
- Google Patents. (n.d.). IL148576A0 - Quinazoline derivatives and their use as pharmaceuticals.
-
Recludix Pharma. (n.d.). STAT6. Retrieved December 30, 2025, from [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved December 30, 2025, from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved December 30, 2025, from [Link]
-
Recludix Pharma. (2025). Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. GlobeNewswire. Retrieved December 30, 2025, from [Link]
Sources
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]
- 6. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FastScan⢠Total Stat6 ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Signaling mechanisms, interaction partners, and target genes of STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. recludixpharma.com [recludixpharma.com]
- 12. labiotech.eu [labiotech.eu]
- 13. drughunter.com [drughunter.com]
- 14. Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. mybiosource.com [mybiosource.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. recludixpharma.com [recludixpharma.com]
An In-depth Technical Guide to the Spectroscopic Data of 6-Bromoquinazoline-4-carboxylates
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-bromoquinazoline-4-carboxylates, a class of compounds with significant potential in medicinal chemistry and drug development. The quinazoline scaffold is a key pharmacophore in a variety of biologically active molecules, and the introduction of a bromine atom at the 6-position and a carboxylate group at the 4-position offers valuable handles for further chemical modification and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthesis and spectroscopic characterization of these important intermediates.
Introduction: The Significance of 6-Bromoquinazoline-4-carboxylates
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 6-bromo-4-substituted quinazoline core is a versatile building block in organic synthesis. The bromine atom at the 6-position provides a site for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore and optimize biological activity. The carboxylate group at the 4-position can be further functionalized, for instance, through amidation, to generate a library of derivatives for screening.
This guide will focus on the spectroscopic characterization of a representative compound, ethyl 6-bromoquinazoline-4-carboxylate , providing a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Synthesis of Ethyl 6-bromoquinazoline-4-carboxylate: A Plausible Synthetic Route
A common and effective method for the synthesis of 6-bromoquinazoline derivatives involves the cyclization of an appropriately substituted anthranilic acid derivative.[2] The synthesis of ethyl 6-bromoquinazoline-4-carboxylate can be envisioned to start from 5-bromoanthranilic acid.
Experimental Protocol: Synthesis of Ethyl 6-bromoquinazoline-4-carboxylate
-
Step 1: Bromination of Anthranilic Acid. To a solution of anthranilic acid in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added dropwise. The reaction mixture is stirred at room temperature to yield 5-bromoanthranilic acid.[2]
-
Step 2: Cyclization and Esterification. The resulting 5-bromoanthranilic acid is then reacted with diethyl oxalate in the presence of a suitable dehydrating agent and catalyst. This one-pot reaction leads to the formation of the quinazoline ring and the ethyl ester at the 4-position. The reaction is typically heated under reflux to ensure completion.
-
Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure ethyl 6-bromoquinazoline-4-carboxylate.
Caption: Synthetic workflow for ethyl 6-bromoquinazoline-4-carboxylate.
Spectroscopic Data and Interpretation
The structural elucidation of the synthesized ethyl 6-bromoquinazoline-4-carboxylate is achieved through a combination of spectroscopic techniques. The following sections provide a detailed analysis of the expected NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For ethyl 6-bromoquinazoline-4-carboxylate, both ¹H and ¹³C NMR provide crucial information about the arrangement of atoms. The interpretation of the spectra is based on established chemical shift values and coupling patterns for quinoline and quinazoline derivatives.[3]
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-2 | ~9.3 | s | - | 1H |
| H-5 | ~8.3 | d | ~2.0 | 1H |
| H-7 | ~8.0 | dd | ~9.0, 2.0 | 1H |
| H-8 | ~7.8 | d | ~9.0 | 1H |
| -OCH₂CH₃ | ~4.5 | q | ~7.1 | 2H |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Protons: The quinazoline ring protons are expected in the downfield region (δ 7.8-9.3 ppm). The proton at the 2-position (H-2) is anticipated to be the most deshielded due to the influence of the two adjacent nitrogen atoms, appearing as a singlet. The protons on the benzene ring (H-5, H-7, and H-8) will exhibit characteristic splitting patterns. H-5, being adjacent to the bromine atom, will likely appear as a doublet with a small coupling constant. H-7 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8 will appear as a doublet with a larger coupling constant from its interaction with H-7.
-
Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) of the ethyl group are expected to appear as a quartet around δ 4.5 ppm, coupled to the methyl protons. The methyl protons (-OCH₂CH₃) will resonate as a triplet around δ 1.4 ppm, coupled to the methylene protons.
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C=O | ~164 |
| C-2 | ~155 |
| C-4 | ~148 |
| C-8a | ~149 |
| C-5 | ~138 |
| C-7 | ~130 |
| C-8 | ~129 |
| C-6 | ~122 |
| C-4a | ~120 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a characteristic downfield shift of around δ 164 ppm.
-
Quinazoline Ring Carbons: The carbons of the quinazoline ring will appear in the aromatic region (δ 120-155 ppm). The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the halogen. The quaternary carbons (C-4, C-4a, and C-8a) can be identified by their lack of signal in a DEPT-135 experiment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl 6-bromoquinazoline-4-carboxylate will show characteristic absorption bands for the ester and the aromatic quinazoline ring.
FTIR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration |
| ~1730-1750 | C=O stretch (ester) |
| ~1600, ~1550, ~1480 | C=C and C=N stretches (aromatic ring) |
| ~1250-1300 | C-O stretch (ester) |
| ~800-900 | C-H out-of-plane bending (aromatic) |
| ~750 | C-Br stretch |
Interpretation of IR Spectrum:
-
The most prominent peak will be the strong absorption band for the ester carbonyl (C=O) stretch, typically found in the range of 1730-1750 cm⁻¹.
-
Multiple bands in the 1480-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the quinazoline ring system.
-
A strong band around 1250-1300 cm⁻¹ corresponds to the C-O stretching of the ester group.
-
The C-H out-of-plane bending vibrations of the substituted benzene ring will appear in the 800-900 cm⁻¹ region, and a band around 750 cm⁻¹ can be attributed to the C-Br stretch.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 6-bromoquinazoline-4-carboxylate, the presence of bromine is a key diagnostic feature in the mass spectrum.
Mass Spectrum Data (Predicted)
| m/z | Interpretation |
| 280/282 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 252/254 | [M - C₂H₄]⁺ |
| 235/237 | [M - OEt]⁺ |
| 207/209 | [M - CO₂Et]⁺ |
| 128 | [M - Br - CO₂Et]⁺ |
Interpretation of Mass Spectrum:
-
Molecular Ion Peak: Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with nearly equal intensities. This is a definitive indicator of a monobrominated compound.
-
Fragmentation Pattern: The fragmentation of esters often involves the loss of the alkoxy group or the entire ester group.[5][6] Common fragmentation pathways for ethyl 6-bromoquinazoline-4-carboxylate would include the loss of ethylene (C₂H₄) via a McLafferty rearrangement, the loss of the ethoxy radical (•OCH₂CH₃), and the loss of the entire carbethoxy group (•CO₂Et). The subsequent fragmentation would involve the quinazoline ring itself.
Caption: Plausible fragmentation pathways for ethyl 6-bromoquinazoline-4-carboxylate.
Conclusion
The spectroscopic characterization of 6-bromoquinazoline-4-carboxylates provides a wealth of information crucial for their identification and utilization in synthetic and medicinal chemistry. This guide has detailed the expected ¹H NMR, ¹³C NMR, IR, and MS data for a representative compound, ethyl 6-bromoquinazoline-4-carboxylate. The characteristic signals and fragmentation patterns discussed herein serve as a valuable reference for scientists working with this important class of molecules. A thorough understanding of these spectroscopic features is essential for ensuring the purity and structural integrity of these compounds, which is a prerequisite for their successful application in drug discovery and development.
References
- National Center for Biotechnology Information. (2024).
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.
- ResearchGate. (n.d.). Figure 4: FTIR Spectrum for compound (11).
- ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino].
- Chemistry LibreTexts. (2023).
- SciELO. (n.d.). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones.
- ChemicalBook. (n.d.).
- Science Ready. (n.d.).
- National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PubMed Central.
Sources
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scienceready.com.au [scienceready.com.au]
The Quinazoline Scaffold: A Privileged Structure in the Discovery and Development of Tyrosine Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of the discovery and history of quinazoline-based inhibitors, with a particular focus on their pivotal role in the development of targeted cancer therapies, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We will delve into the historical milestones, the evolution of their mechanism of action, detailed experimental protocols for their synthesis and evaluation, and a comparative analysis of their biological activity.
Historical Perspective: From Serendipity to Rational Design
The journey of quinazoline-based compounds from their initial synthesis to their current status as life-saving drugs is a testament to the evolution of drug discovery.
Early Synthesis and Discovery of Biological Activity
The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang.[1] However, it was the synthesis of the quinazolinone scaffold, an oxidized derivative of quinazoline, that marked the beginning of its exploration in medicinal chemistry. The first reported synthesis of a quinazolinone derivative was by Griess in 1869, through the reaction of anthranilic acid and cyanogen.[2][3] A more practical and widely used method, the Niementowski quinazoline synthesis, was later developed, involving the condensation of anthranilic acid with amides.[4]
Early investigations into the biological properties of quinazoline derivatives revealed a broad spectrum of activities, including antimalarial, anti-inflammatory, and antimicrobial effects.[2] This initial, often serendipitous, discovery of bioactivity laid the groundwork for more focused research into the therapeutic potential of this versatile scaffold.
The Dawn of Targeted Therapy: Quinazolines as Kinase Inhibitors
The paradigm shift in cancer treatment from cytotoxic chemotherapy to targeted therapy in the late 20th century provided the perfect context for the rise of quinazoline-based inhibitors. The discovery that many cancers are driven by aberrant signaling pathways, often due to the overactivity of protein kinases, opened up new avenues for drug development.
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, was identified as a key driver of tumor growth and proliferation in various cancers. This realization spurred the rational design of small molecule inhibitors that could block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. The 4-anilinoquinazoline scaffold emerged as a particularly promising pharmacophore for this purpose.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Quinazoline-based EGFR inhibitors exert their therapeutic effect by disrupting the intricate signaling network that governs cell growth, proliferation, and survival.
The EGFR Signaling Pathway
The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of the receptor. This binding triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[5] These pathways ultimately lead to the transcription of genes involved in cell cycle progression, proliferation, and survival.[5]
Caption: EGFR Signaling Pathway and the site of action for quinazoline-based inhibitors.
Quinazoline Inhibitors: Competitive ATP Antagonists
The 4-anilinoquinazoline core structure is adept at fitting into the ATP-binding pocket of the EGFR kinase domain. The quinazoline nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. The anilino group extends into a hydrophobic pocket, and modifications to this group have been instrumental in enhancing potency and selectivity. By competitively blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby halting the downstream signaling cascades and inhibiting tumor cell proliferation.
Generations of Quinazoline-Based EGFR Inhibitors
The development of quinazoline-based EGFR inhibitors has been an iterative process, with successive generations designed to improve efficacy and overcome resistance.
-
First-Generation Inhibitors (Reversible): Gefitinib and Erlotinib were the first quinazoline-based EGFR inhibitors to gain FDA approval.[1] They bind reversibly to the ATP-binding site and are most effective in patients with activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation.
-
Second-Generation Inhibitors (Irreversible): Afatinib and Dacomitinib were developed to overcome the resistance that often develops to first-generation inhibitors. These compounds feature a reactive acrylamide group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to irreversible inhibition. They are also active against a broader range of ErbB family members.
-
Third-Generation Inhibitors (Mutant-Selective, Irreversible): The emergence of the T790M "gatekeeper" mutation, which confers resistance to both first- and second-generation inhibitors, led to the development of third-generation inhibitors like Osimertinib. These drugs are designed to selectively and irreversibly inhibit EGFR harboring the T790M mutation while sparing the wild-type receptor, thereby reducing toxicity.
-
Fourth-Generation and Beyond (Allosteric Inhibitors): To address resistance mechanisms that emerge even with third-generation inhibitors, such as the C797S mutation, research is now focused on developing non-ATP competitive, allosteric inhibitors that bind to a different site on the kinase domain.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the quinazoline core and the biological evaluation of its derivatives.
Synthesis of the Quinazoline Core
Protocol 1: Conventional Niementowski Quinazolinone Synthesis [4][6]
This protocol describes the classical thermal condensation method.
-
Materials:
-
Anthranilic acid (1 equivalent)
-
Amide (e.g., Formamide, 5-10 equivalents)
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Combine anthranilic acid and an excess of the amide in a round-bottom flask.
-
Heat the mixture to 130-150°C under a reflux condenser.
-
Maintain the temperature and stir the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinazolinone.
-
Protocol 2: Microwave-Assisted Niementowski Synthesis [7][8]
This protocol utilizes microwave irradiation to accelerate the reaction.
-
Materials:
-
Anthranilic acid (1 equivalent)
-
Amide (e.g., Formamide, 3-5 equivalents)
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
-
-
Procedure:
-
Place anthranilic acid and the amide in a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) and power (e.g., 100-300W) for a short duration (e.g., 10-30 minutes).
-
After the irradiation is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (precipitation in cold water, filtration, and recrystallization).
-
Caption: A comparative workflow of conventional vs. microwave-assisted Niementowski synthesis.
Biological Evaluation
Protocol 3: EGFR Kinase Inhibition Assay (ADP-Glo™ Format) [9][10][11][12]
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
-
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (quinazoline derivatives)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the diluted test compounds, a positive control (no inhibitor), and a blank (no enzyme).
-
Add the EGFR enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Cell Viability Assay (CellTiter-Glo® Luminescent Assay) [1][13][14][15][16]
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
Cancer cell line of interest (e.g., A549, PC-9)
-
Complete cell culture medium
-
Test compounds (quinazoline derivatives)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the diluted compounds and include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of key quinazoline-based EGFR inhibitors against various cancer cell lines. This data highlights the evolution of potency and selectivity across different generations of these drugs.
| Inhibitor (Generation) | Target(s) | Cell Line | EGFR Status | IC50 (nM) | Reference |
| Gefitinib (1st) | EGFR | PC-9 | Exon 19 del | ~10-30 | [3][17][18][19] |
| H3255 | L858R | ~5-15 | [19] | ||
| A549 | WT | >10,000 | [18][20] | ||
| Erlotinib (1st) | EGFR | HCC827 | Exon 19 del | ~10-20 | [21] |
| H3255 | L858R | ~50 | [19] | ||
| A431 | WT | ~200-400 | |||
| Afatinib (2nd) | EGFR, HER2 | PC-9 | Exon 19 del | ~0.5-1 | [22][23][24] |
| H1975 | L858R/T790M | ~10-50 | [23] | ||
| SK-BR-3 | HER2 amp | ~5-10 | [21][25] | ||
| Lapatinib (1st/Dual) | EGFR, HER2 | BT474 | HER2 amp | ~25-50 | [21][26] |
| SK-BR-3 | HER2 amp | ~30-60 | [21][25] | ||
| MDA-MB-468 | EGFR amp | ~500-1000 | [21][26] | ||
| Osimertinib (3rd) | EGFR (T790M) | H1975 | L858R/T790M | ~5-15 | |
| PC-9 (T790M) | Exon 19 del/T790M | ~1-10 | |||
| A549 | WT | >1000 |
Conclusion and Future Directions
The discovery and development of quinazoline-based inhibitors represent a landmark achievement in the history of targeted cancer therapy. From their humble beginnings as synthetically accessible heterocyclic compounds, they have evolved into highly potent and selective drugs that have significantly improved the outcomes for many cancer patients. The continuous effort to understand and overcome mechanisms of drug resistance is driving the innovation of the next generation of these inhibitors. The focus on allosteric inhibitors and combination therapies promises to further expand the therapeutic utility of the remarkable quinazoline scaffold. For researchers and drug development professionals, a deep understanding of the history, mechanism, and practical methodologies associated with these compounds is essential for contributing to this exciting and impactful field.
References
-
Quinazoline - Wikipedia. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2017). Frontiers in Chemistry. Retrieved from [Link]
-
Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. (2020). Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). Molecular Systems Biology. Retrieved from [Link]
-
Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2020). International Journal of Molecular Sciences. Retrieved from [Link]
-
Niementowski quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. (2018). FEBS Open Bio. Retrieved from [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. Retrieved from [Link]
-
EGFR Kinase Enzyme System Datasheet. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2017). Frontiers Media S.A. Retrieved from [Link]
-
In vitro sensitivity to afatinib. Eleven cell lines with IC50 values... (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2022). Molecules. Retrieved from [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025). ResearchGate. Retrieved from [Link]
-
Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 values of selected cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Niementowski quinazoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (2007). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Characteristics and IC 50 values for afatinib and gefitinib in non-small-cell lung cancer (NSCLC) and breast cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation. (2015). Oncotarget. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2017). Frontiers. Retrieved from [Link]
-
Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. (2006). Clinical Cancer Research. Retrieved from [Link]
-
Schematic diagram of EGFR signaling pathway[9]. Growth factor binding... (n.d.). ResearchGate. Retrieved from [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate. Retrieved from [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. Retrieved from [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (2005). BMC Cancer. Retrieved from [Link]
-
IC50 values of selected cell lines for the panel of TKI. (n.d.). ResearchGate. Retrieved from [Link]
-
Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. (2004). Cancer Research. Retrieved from [Link]
-
Delineation of molecular mechanisms of sensitivity to lapatinib in breast cancer cell lines using global gene expression profiles. (2007). Molecular Cancer Therapeutics. Retrieved from [Link]
-
Niementowski quinazoline synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
-
IC50 values for 23 lung cancer cell lines using the MTT assay. Cell... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. EGFR Kinase Enzyme System Application Note [promega.sg]
- 12. EGFR Kinase Enzyme System [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. scribd.com [scribd.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Delineation of molecular mechanisms of sensitivity to lapatinib in breast cancer cell lines using global gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Ammonium 6-bromoquinazoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive framework for the experimental use of Ammonium 6-bromoquinazoline-4-carboxylate. While this specific molecule is a novel investigational compound, its core structure, the 6-bromoquinazoline scaffold, is a well-established pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] This document synthesizes field-proven insights and established methodologies for quinazoline derivatives to propose robust protocols for researchers. The primary hypothesized application detailed herein is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1][3] Protocols for in vitro enzymatic assays, cell-based proliferation assays, and target validation via Western blotting are provided to guide the comprehensive evaluation of this compound's biological activity.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline nucleus is a privileged heterocyclic system that forms the core of numerous biologically active molecules and clinically approved drugs.[1] Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for targeting ATP-binding sites in various enzymes, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[4]
Within the ErbB family of receptor tyrosine kinases, the Epidermal Growth Factor Receptor (EGFR) is a prominent member whose aberrant signaling promotes uncontrolled cell proliferation, survival, and metastasis.[5][6] Several FDA-approved EGFR inhibitors, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold, underscoring the importance of this chemical class.[1][2] The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown in numerous studies to enhance anticancer effects and modulate inhibitor potency.[7]
This compound serves as a key synthetic intermediate or a potential bioactive molecule in its own right. The carboxylate group at the 4-position offers a reactive handle for further chemical modification, while the 6-bromo substitution provides a site for cross-coupling reactions or may contribute directly to target engagement. This guide provides the necessary protocols to begin characterizing its biological potential, with a primary focus on its putative role as an EGFR inhibitor.
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is critical for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 474710-80-0 | [8] |
| Molecular Formula | C₉H₈BrN₃O₂ | [8] |
| Molecular Weight | 270.08 g/mol | [8] |
| Appearance | Typically a solid powder (white to off-white) | |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep container tightly sealed. | [9] |
| Solubility | Solubility should be determined empirically in relevant solvents (e.g., DMSO, water, ethanol). For biological assays, high-purity DMSO is the recommended solvent for stock solutions. |
Safety and Handling Protocols
Brominated organic compounds require careful handling to mitigate health and safety risks. Adherence to institutional and national safety guidelines is mandatory.
3.1. Hazard Identification:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[10]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[10][11]
-
Reactivity: Bromine compounds can be reactive and may be incompatible with strong oxidizing agents.[10]
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[11][12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[9][12]
-
Body Protection: A lab coat must be worn. Ensure clothing is cotton-based and covers exposed skin.[12]
3.3. Handling Procedures:
-
All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Avoid creating dust.[12]
-
Ensure an eyewash station and safety shower are readily accessible.[12]
3.4. Spill and Disposal:
-
Spills: In case of a small spill, treat with an appropriate neutralizing agent (e.g., sodium thiosulfate), absorb with an inert material, and collect in a sealed container for hazardous waste.[9][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10]
Experimental Protocols: Evaluating Biological Activity
The following protocols are designed to assess the hypothesized activity of this compound as an EGFR kinase inhibitor.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of recombinant EGFR by quantifying ADP production.
Causality: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. A potent inhibitor will block the kinase from phosphorylating its substrate, resulting in low ADP levels and a low luminescence signal. This provides a direct measure of enzyme inhibition, independent of cellular effects.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup: In a 384-well white plate, add the diluted compound.
-
Enzyme and Substrate Addition: Add recombinant human EGFR kinase enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) to the wells. Incubate briefly at room temperature.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.[13]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[13]
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression software.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the compound's effect on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Causality: The MTT assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[14] A decrease in the amount of formazan produced indicates a reduction in metabolic activity, which can be caused by either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[14] This provides a robust measure of the compound's overall effect on cancer cell populations.
Step-by-Step Methodology:
-
Cell Seeding: Seed EGFR-dependent human cancer cells (e.g., A431, which overexpresses EGFR, or NCI-H1975, which has a T790M resistance mutation) into a 96-well plate at a density of 3,000-8,000 cells/well.[15] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the compound in the complete cell culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).[14]
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) value using non-linear regression.
Protocol 3: Target Engagement Analysis via Western Blot
This protocol verifies that the compound inhibits the EGFR signaling pathway within the cell by measuring the phosphorylation status of EGFR.
Causality: Ligand binding causes EGFR to dimerize and autophosphorylate on specific tyrosine residues, which is the critical first step for activating downstream pro-survival pathways like PI3K/Akt and MAPK/ERK.[6][17] A successful EGFR inhibitor will prevent this autophosphorylation. Western blotting with phospho-specific antibodies allows for the direct visualization and quantification of this inhibitory effect on the target protein inside the cell.[17][18]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal EGFR activity. Pre-treat cells with various concentrations of the compound (or DMSO vehicle) for 1-2 hours.[5] Stimulate the cells with human EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[5]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells, collect the lysate, and clarify by centrifugation.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17][18]
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling at 95°C for 5 minutes.[18] Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[18]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173) overnight at 4°C.[17][19]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imaging system.[17][18]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane must be stripped and re-probed with an antibody for total EGFR and a loading control antibody like β-Actin or GAPDH.[17][20]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[17] Normalize the p-EGFR signal to the total EGFR signal, and then to the loading control, to determine the dose-dependent inhibition of EGFR phosphorylation.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Google Scholar.
- An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2025, September 29). Google Scholar.
- Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46. (n.d.). BenchChem.
- Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (n.d.). BenchChem.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (n.d.). BenchChem.
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024, October 1). International Journal of Pharmacy and Biological Sciences.
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). BenchChem.
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Google Scholar.
- EGFR Enzyme Kinase System D
- EGFR Western Blot Protocol. (2025, November 17). FineTest ELISA Kit.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- MTT assay protocol. (n.d.). Abcam.
- LCSS: BROMINE. (n.d.).
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). Cell Signaling Technology.
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019, September 19).
- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Safety D
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4).
- Standard Operating Procedure_Bromine.docx. (n.d.). Google Docs.
- 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0. (n.d.). ChemicalBook.
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. rsc.org [rsc.org]
- 6. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. LCSS: BROMINE [web.stanford.edu]
- 11. carlroth.com [carlroth.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for the Evaluation of Ammonium 6-bromoquinazoline-4-carboxylate in Anticancer Assays
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved anticancer drugs that primarily function as tyrosine kinase inhibitors.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of a novel quinazoline derivative, Ammonium 6-bromoquinazoline-4-carboxylate. We present detailed protocols for a tiered screening approach, beginning with foundational in vitro cytotoxicity assays, progressing to mechanistic studies of apoptosis and cell cycle arrest, and culminating in a protocol for in vivo efficacy assessment using a xenograft model. The causality behind experimental choices is explained to ensure robust and reproducible data generation. While this specific ammonium salt is a novel investigational agent, the methodologies and mechanistic hypotheses are grounded in extensive literature on analogous 6-bromoquinazoline derivatives and their established role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4]
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in oncology. Their rigid bicyclic structure serves as an effective pharmacophore for interacting with the ATP-binding pocket of various protein kinases.[5] Overexpression or mutation of these kinases, particularly EGFR, is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, targeting EGFR has become a cornerstone of modern cancer therapy.
The 6-bromo substitution on the quinazoline ring has been explored in various derivatives and is often associated with potent biological activity. This guide focuses on this compound, a novel compound designed to enhance solubility while retaining the core pharmacophore expected to interact with key oncogenic targets. These application notes will detail the necessary experimental workflows to rigorously assess its anticancer potential from cell-based assays to preclinical models.
Proposed Synthesis and Compound Handling
While multiple routes to quinazolines exist, a plausible and efficient method for generating the parent acid, 6-bromoquinazoline-4-carboxylic acid, is via a one-pot, three-component reaction. This approach offers high convergence and operational simplicity.
Proposed Synthesis of 6-bromoquinazoline-4-carboxylic acid:
A reaction between 5-bromoisatin, an appropriate aldehyde (e.g., glyoxylic acid), and ammonium acetate can yield the desired quinazoline-4-carboxylic acid core.[6][7] The 5-bromoisatin provides the pre-functionalized benzene ring portion of the quinazoline.
Formation of this compound:
The ammonium salt is prepared by treating a solution of the parent carboxylic acid in a suitable organic solvent (e.g., ethanol) with aqueous ammonia, followed by precipitation or solvent evaporation.
Compound Handling and Storage:
-
Solubility: As an ammonium salt, the compound is expected to have improved aqueous solubility compared to its parent acid. For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO) or water.
-
Storage: Store the solid compound at 2-8°C, protected from light and moisture. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture media should not exceed 0.5% to prevent solvent-induced toxicity.[8]
Tier 1: In Vitro Cytotoxicity and Viability Assays
The initial evaluation of an anticancer agent involves determining its effect on cancer cell proliferation and viability. We recommend using two distinct assays with different endpoints to ensure the data is robust. The Sulforhodamine B (SRB) assay quantifies total cellular protein, while the MTT assay measures mitochondrial metabolic activity.[8][9]
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay relies on the ability of SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions, providing a sensitive measure of cell biomass.[10]
Materials:
-
96-well flat-bottom plates
-
Adherent cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Acetic acid, 1% (v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[9]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye and TCA. Allow plates to air-dry completely.[10][11]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[9]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well. Place on an orbital shaker for 10-15 minutes to solubilize the protein-bound dye.[9][11]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 510-540 nm using a microplate reader.[10]
Data Analysis and Presentation (Illustrative)
The percentage of cell growth inhibition is calculated, and the IC₅₀ (the concentration that inhibits cell growth by 50%) is determined using non-linear regression analysis.
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) - 72h Exposure |
| A549 | Non-Small Cell Lung Cancer | SRB | Illustrative Value: 8.5 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | SRB | Illustrative Value: 12.3 ± 2.1 |
| HCT-116 | Colon Carcinoma | SRB | Illustrative Value: 6.9 ± 0.9 |
| PC-3 | Prostate Cancer | SRB | Illustrative Value: 15.1 ± 2.5 |
| Table 1: Illustrative cytotoxicity data for this compound. |
Tier 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next logical step is to investigate the mechanism of cell death. Many EGFR inhibitors induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[4]
Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[13]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
12x75 mm polystyrene tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC₅₀ value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[14]
-
Staining: a. Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[14] b. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14] d. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Do not wash cells after staining.
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
Protocol: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). A block in a specific phase can indicate interference with cell division machinery.
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest ~1 x 10⁶ cells per sample by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[16]
-
Washing: Centrifuge the fixed cells (a higher speed may be required), discard the supernatant, and wash twice with PBS.[16]
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[17]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[18]
-
Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale. Use gating strategies to exclude doublets.[15]
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | Illustrative: 65.2 | Illustrative: 20.5 | Illustrative: 14.3 | Illustrative: 2.1 |
| Compound (IC₅₀) | Illustrative: 60.1 | Illustrative: 15.3 | Illustrative: 24.6 | Illustrative: 10.5 |
| Table 2: Illustrative cell cycle distribution data in A549 cells. |
Proposed Mechanism of Action: EGFR Signaling
Based on extensive precedent, the 6-bromo-4-substituted quinazoline scaffold is a potent inhibitor of the EGFR tyrosine kinase.[1][2] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades such as the PI3K/Akt and RAS/MAPK pathways, which promote cell proliferation and survival.[4] this compound is hypothesized to act as an ATP-competitive inhibitor, blocking this initial phosphorylation event and thereby abrogating the downstream pro-survival signals.
Caption: Proposed inhibition of the EGFR signaling pathway.
Tier 3: In Vivo Efficacy Assessment
Promising in vitro results should be validated in an in vivo setting. The subcutaneous xenograft model in immunodeficient mice is a standard and robust method for assessing the antitumor efficacy of a test compound.[19][20]
Protocol: Subcutaneous Xenograft Tumor Model
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD-SCID, 4-6 weeks old)[21]
-
Cancer cell line (e.g., A549)
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to improve tumor take rate)[22]
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash with PBS and resuspend in sterile, serum-free medium at a concentration of 5-10 x 10⁶ cells per 100-200 µL. The cell suspension can be mixed 1:1 with Matrigel on ice just prior to injection.[21]
-
Tumor Implantation: Anesthetize the mouse. Gently pinch the skin on the dorsal flank and inject the 100-200 µL cell suspension subcutaneously.[19]
-
Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[23]
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Control Group: Administer the vehicle solution on the same schedule.
-
-
Endpoint: Continue treatment and monitoring for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Monitor animal body weight and overall health as indicators of toxicity. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for the in vivo subcutaneous xenograft study.
Conclusion
This document provides a structured, multi-tiered approach to characterize the anticancer properties of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic analysis and finally to in vivo validation, researchers can build a comprehensive data package. The protocols are based on well-established, robust methodologies, and the mechanistic rationale is grounded in the extensive history of quinazoline derivatives as potent EGFR inhibitors. This guide serves as a foundational resource for the preclinical evaluation of this and other novel quinazoline-based therapeutic candidates.
References
- Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
CRI Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.
-
Biologi Department, Mathematics and Natural Sciences Faculty. (n.d.). Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Aravind, A., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives.
- Chourasiya, A., et al. (2024). An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. Cureus, 16(9), e69433.
-
Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
- Gök, D., & Alp, C. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 417-427.
-
protocols.io. (2023). SRB assay for measuring target cell killing. Retrieved from [Link]
- Kumar, A., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega.
-
Bio-protocol. (2020). 2.3. Sulforhodamine B (SRB) Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. Retrieved from [Link]
-
Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors. Retrieved from [Link]
- El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045.
- Aravind A, et al. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 14(4).
-
ijarsct. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Postulated mechanism for the synthesis of quinazoline‐4‐carboxamides. Retrieved from [Link]
- Zhang, X., et al. (2013). Tumorigenicity Assay in Nude Mice. Bio-protocol, 3(19), e895.
- Spivak, A., et al. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Oncology Letters, 10(1), 50-54.
- Obaid, G., et al. (2016). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology, 1406, 171–181.
- Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 357–366.
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]
-
SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]
- Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline.
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpbs.com [ijpbs.com]
- 6. scispace.com [scispace.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for Cell-Based Assays with 6-Bromoquinazoline Derivatives
Introduction: The Quinazoline Scaffold in Oncology Research
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a bromine atom at the 6-position has been shown to significantly enhance the biological activity of these compounds, particularly as anticancer agents.[1][3] Many 6-bromoquinazoline derivatives exert their cytotoxic effects by targeting key players in oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR).[4][5][6] Dysregulation of EGFR and other kinases is a hallmark of many cancers, making them critical targets for drug discovery and development.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays to evaluate the efficacy and mechanism of action of 6-bromoquinazoline derivatives. The protocols detailed herein are designed to be robust and reproducible, providing a framework for assessing cytotoxicity, induction of apoptosis, and kinase inhibition.
Mechanism of Action: Targeting Kinase-Driven Oncogenic Signaling
A primary mechanism of action for many 6-bromoquinazoline derivatives is the inhibition of protein kinases, which are pivotal in signal transduction pathways regulating cell proliferation, survival, and differentiation.[7][9] EGFR, a receptor tyrosine kinase, is a prominent target for this class of compounds.[5][6] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt/mTOR and Ras-Raf-MEK-MAPK pathways, which promote cell growth and survival.[1][8] By competitively binding to the ATP-binding site of the EGFR kinase domain, 6-bromoquinazoline derivatives can block these downstream signals, leading to cell cycle arrest and apoptosis.[10]
Signaling Pathway of EGFR Inhibition by 6-Bromoquinazoline Derivatives
Caption: EGFR signaling pathway and its inhibition by 6-bromoquinazoline derivatives.
I. Cell Viability and Cytotoxicity Assays
The initial assessment of a novel compound's anticancer potential involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[4][11][12]
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[13] This reduction is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1][14] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[13][15]
B. Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer)[4][11]
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates[14]
-
6-bromoquinazoline derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[15]
-
DMSO (cell culture grade)[14]
-
Phosphate-buffered saline (PBS)
-
Microplate reader[15]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the 6-bromoquinazoline derivative in complete culture medium from the stock solution. A suggested starting concentration range is from 0.1 µM to 100 µM.[4]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[15]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[4]
-
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
II. Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.[16][17] Apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells.[18][19]
A. Principles of Apoptosis Detection
Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases.[20] Several methods can be used to detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are key executioner caspases.[18] These assays often use a fluorogenic or colorimetric substrate that is cleaved by the active caspase, producing a detectable signal.[16]
B. Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cancer cell lines (e.g., MCF-7)[4]
-
6-well cell culture plates
-
6-bromoquinazoline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the 6-bromoquinazoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
III. Cell-Based Kinase Activity Assays
To confirm that the 6-bromoquinazoline derivative is acting on its intended kinase target within the cellular environment, cell-based kinase activity assays are employed.[7][21]
A. Principles of Cellular Kinase Assays
These assays measure the phosphorylation of a specific substrate of the target kinase within the cell.[21] A common and robust method is a cellular phosphorylation ELISA.[7] This assay quantifies the level of a specific phosphorylated protein in cell lysates, providing a direct readout of the upstream kinase activity.[21]
B. Experimental Protocol: Cellular Phosphorylation ELISA
Materials:
-
Cell line expressing the target kinase (e.g., A431 cells for high EGFR expression)
-
96-well cell culture plates
-
6-bromoquinazoline derivative
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the kinase substrate
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm[7]
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to prepare the cell lysate.[7]
-
-
ELISA:
-
Transfer the cell lysate to the pre-coated ELISA plate.[7]
-
Incubate to allow the capture antibody to bind the substrate protein.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific detection antibody and incubate.[7]
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate thoroughly.
-
Add TMB substrate solution and incubate in the dark until a color develops.[7]
-
Add the stop solution to terminate the reaction.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 450 nm.
-
The signal intensity is proportional to the amount of phosphorylated substrate, which reflects the activity of the target kinase. A decrease in signal with increasing compound concentration indicates inhibition of the kinase.
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from these assays should be summarized in tables.
Table 1: Cytotoxicity of 6-Bromoquinazoline Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| Derivative 5b | MCF-7 | 0.53 |
| Derivative 5b | SW480 | 1.95 |
| Cisplatin (Control) | MCF-7 | >50 |
| Cisplatin (Control) | SW480 | 12.5 |
| Data adapted from a study on 6-bromoquinazoline derivatives.[4] |
Table 2: Apoptosis Induction by a Hit 6-Bromoquinazoline Derivative in MCF-7 Cells
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Untreated Control | - | 2.5 | 1.8 |
| Derivative 5b | 0.5 µM | 15.7 | 5.4 |
| Derivative 5b | 1.0 µM | 28.9 | 10.2 |
| Illustrative data based on typical results for apoptosis-inducing agents.[22] |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of 6-bromoquinazoline derivatives. By systematically evaluating their effects on cell viability, apoptosis, and kinase activity, researchers can gain valuable insights into their therapeutic potential. Further studies, such as Western blotting to analyze the expression levels of key signaling proteins and in vivo experiments using xenograft models, are essential next steps to validate the efficacy of promising lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
Synthesis of methyl 6-bromoquinazoline-4-carboxylate from ammonium salt
Application Note & Protocol Guide
Topic: A Validated, Two-Step Synthesis of Methyl 6-bromoquinazoline-4-carboxylate from 2-Amino-5-bromobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] The derivative, methyl 6-bromoquinazoline-4-carboxylate, serves as a crucial intermediate for the synthesis of complex molecular architectures, enabling further functionalization at the C4 position. This application note provides a detailed, two-step protocol for the synthesis of this key building block. The synthesis commences with the construction of the quinazoline ring system via a cyclization reaction of 2-amino-5-bromobenzoic acid with glyoxylic acid and an ammonium salt, followed by a robust Fischer esterification to yield the final methyl ester. This guide emphasizes the rationale behind procedural choices, offers step-by-step protocols, and includes troubleshooting insights to ensure reliable and reproducible outcomes in a research setting.
Introduction: The Strategic Importance of the Quinazoline Core
Quinazolines and their derivatives are heterocyclic compounds that have garnered immense interest from the pharmaceutical community. Their structural resemblance to endogenous purine bases allows them to interact with a variety of biological targets. The synthesis of quinazoline-4(3H)-ones from anthranilic acid derivatives is a foundational reaction in heterocyclic chemistry, with the Niementowski reaction—the condensation of anthranilic acid with formamide—being a classic example.[2][3]
Modern synthetic strategies have evolved to allow for more direct and versatile access to diverse quinazoline structures. The protocol detailed herein adapts a multi-component approach to first synthesize the key intermediate, 6-bromoquinazoline-4-carboxylic acid. This method involves the condensation of an amino acid, an aldehyde equivalent (glyoxylic acid), and a source of ammonia, which directly constructs the desired heterocyclic core.[4][5] The subsequent esterification is a classic Fischer-Speier reaction, a reliable and scalable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6][7] This comprehensive guide provides researchers with a validated pathway to access methyl 6-bromoquinazoline-4-carboxylate, a versatile building block for drug discovery programs.
Overall Synthetic Workflow
The synthesis is structured as a two-part process, beginning with the formation of the quinazoline carboxylic acid intermediate, followed by its esterification. This modular approach allows for the isolation and characterization of the intermediate, ensuring purity before proceeding to the final step.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 10.0 | 1.0 | 2.16 g |
| Glyoxylic acid monohydrate | C₂H₄O₄ | 92.05 | 12.0 | 1.2 | 1.10 g |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 30.0 | 3.0 | 2.31 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - | 50 mL |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | - | As needed |
| Deionized Water | H₂O | 18.02 | - | - | As needed |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzoic acid (2.16 g, 10.0 mmol), glyoxylic acid monohydrate (1.10 g, 12.0 mmol), and ammonium acetate (2.31 g, 30.0 mmol).
-
Solvent Addition: Add ethanol (50 mL) to the flask. The mixture will form a suspension.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The solids should gradually dissolve as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator. c. Slowly add 50 mL of deionized water to the concentrated mixture with stirring. d. Acidify the aqueous suspension to pH 2-3 by the dropwise addition of 1 M HCl. This will precipitate the carboxylic acid product. e. Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Purification: a. Collect the solid precipitate by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any remaining salts. c. Dry the solid product under vacuum at 50°C to a constant weight. The product, 6-bromoquinazoline-4-carboxylic acid, is typically obtained as an off-white to pale yellow solid. The ammonium salt of this acid is also a known compound.[8][9][10]
Part 2: Synthesis of Methyl 6-bromoquinazoline-4-carboxylate
Principle and Mechanism
Fischer-Speier esterification is an acid-catalyzed equilibrium reaction. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a water molecule and the formation of the protonated ester. Final deprotonation regenerates the acid catalyst and yields the ester product. [6]The use of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| 6-Bromoquinazoline-4-carboxylic acid | C₉H₅BrN₂O₂ | 253.05 | 8.0 | 1.0 | 2.02 g |
| Methanol (MeOH), anhydrous | CH₄O | 32.04 | - | Solvent | 40 mL |
| Sulfuric Acid (H₂SO₄), concentrated | H₂SO₄ | 98.08 | ~1.5 | cat. | ~0.1 mL |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | - | As needed |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | 100 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed |
| Note: Assumes an 80% yield from Part 1. Adjust starting mass based on the actual yield obtained. |
Step-by-Step Experimental Protocol
-
Reaction Setup: Suspend the 6-bromoquinazoline-4-carboxylic acid (2.02 g, 8.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Reagent Addition: Add anhydrous methanol (40 mL). While stirring, carefully add concentrated sulfuric acid (approx. 5-6 drops, ~0.1 mL) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 65°C) with stirring. The suspension should dissolve as the ester is formed. The reaction is typically complete in 3-5 hours. Monitor by TLC until the starting carboxylic acid spot disappears.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the bulk of the methanol via rotary evaporation. c. Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel. d. Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup. e. Wash the organic layer with brine (1 x 20 mL).
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. b. The crude methyl 6-bromoquinazoline-4-carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a pure crystalline solid. [11]
Summary and Expected Results
This two-step protocol provides a reliable route to high-purity methyl 6-bromoquinazoline-4-carboxylate.
| Compound | Step | Expected Yield | Appearance | Purity (Typical) |
| 6-Bromoquinazoline-4-carboxylic Acid | 1 | 75-85% | Off-white to pale yellow solid | >95% |
| Methyl 6-bromoquinazoline-4-carboxylate | 2 | 80-90% | White to off-white crystalline solid | >98% |
Product identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- Generis Publishing. Synthesis of some Quinazolin-4-one Series Heterocyclic Compounds and their Biological Activities.
-
MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]
-
ijarsct. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available from: [Link]
-
Rasayan J. Chem. Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H). Available from: [Link]
-
PMC - NIH. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Available from: [Link]
-
DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available from: [Link]
-
SciSpace. One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Available from: [Link]
-
Emami, L. et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available from: [Link]
-
Wit Pharma. methyl 6-bromoquinazoline-4-carboxylate CAS NO.474710-78-6. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
Khan Academy. Fischer esterification. Available from: [Link]
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. generis-publishing.com [generis-publishing.com]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. China 6-bromoquinazoline-4-carboxylic acid, ammonia salt 474710-80-0 [chinachemnet.com]
- 9. 6-BROMOQUINAZOLINE-4-CARBOXYLIC ACID, AMMONIA SALT [allbiopharm.com]
- 10. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]
- 11. zhiyan1.lookchem.com [zhiyan1.lookchem.com]
Application Note: A Comprehensive Protocol for Evaluating Quinazoline-Based Kinase Inhibitors
An Application Guide by Senior Application Scientists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Intersection of Kinase Biology and Quinazoline Chemistry
Protein kinases are a vast family of enzymes that orchestrate a majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[1] Within the arsenal of kinase inhibitors, the quinazoline scaffold has emerged as a privileged structure.[2] Many successful FDA-approved drugs, such as gefitinib and erlotinib, are quinazoline derivatives that function as ATP-competitive inhibitors, primarily targeting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3] These compounds typically bind to the ATP pocket of the kinase, preventing the transfer of a phosphate group to the substrate and thereby halting the downstream signaling cascade.[3][4]
This guide provides a detailed, experience-driven framework for researchers aiming to characterize the inhibitory potential of novel quinazoline compounds. We will move beyond simple procedural lists to explain the underlying principles, critical optimization steps, and data interpretation required for robust and reproducible results. We will cover both direct enzymatic (biochemical) assays and context-rich (cell-based) assays, providing a holistic view of inhibitor efficacy.
Part 1: Foundational Principles of Kinase Inhibition Assays
The primary goal of a kinase inhibition assay is to determine the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[5] Choosing the right assay is critical and depends on the stage of drug discovery and the specific questions being asked.
There are two fundamental approaches:
-
Biochemical Assays: These are in vitro assays that use purified, recombinant kinase enzyme, a specific substrate (often a peptide), and the co-factor ATP.[6][7] They offer a clean, direct measurement of the compound's ability to inhibit the target enzyme without the complexities of a cellular environment.
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cell.[6] This provides a more physiologically relevant assessment, as it accounts for factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[6][8]
A variety of detection technologies can be employed, each with its own mechanism and advantages.[9]
| Assay Technology | Principle | Signal Output | Key Advantages |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced (or ATP consumed) by converting it into a light signal via a luciferase reaction.[10][11] | Luminescence | High sensitivity, broad dynamic range. |
| Fluorescence Polarization (FP) | Measures the displacement of a fluorescently labeled tracer from an antibody by the ADP produced in the kinase reaction.[12] | Change in polarization | Homogeneous format, no separation steps. |
| Time-Resolved FRET (TR-FRET) | Uses a lanthanide-labeled antibody that binds to the phosphorylated substrate, bringing it close to a fluorescent acceptor, resulting in energy transfer.[11][13] | Ratio of acceptor/donor emission | Reduced background interference due to time-gated detection.[9] |
| AlphaScreen™/AlphaLISA™ | Donor and acceptor beads are brought into proximity by binding to the phosphorylated substrate and a tag, generating a chemiluminescent signal.[1][9] | Luminescence | Highly sensitive, signal amplification.[14] |
For the purpose of this guide, we will detail the protocol for the luminescence-based ADP-Glo™ assay, a widely used, robust method for biochemical screening, and the MTT assay, a standard colorimetric method for assessing cellular viability.
Part 2: Biochemical IC50 Determination for Quinazoline Compounds
This section provides a step-by-step protocol for determining the IC50 value of a quinazoline inhibitor against a purified kinase using the luminescence-based ADP-Glo™ assay. This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the light output.[11]
Workflow for Biochemical Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.[10]
Detailed Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the concentration of a quinazoline compound required to inhibit 50% of the target kinase's activity (IC50).
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Specific peptide substrate for the kinase
-
Adenosine 5′-triphosphate (ATP)
-
Test quinazoline compounds dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the quinazoline compound in 100% DMSO.
-
Create a 10-point serial dilution series in DMSO (e.g., 3-fold dilutions). This will be your compound plate.[15]
-
Expertise & Experience: A 10-point curve provides sufficient data for an accurate IC50 fit. Starting at a high concentration (e.g., 100 µM final) ensures you can capture the full inhibitory range.
-
-
Reaction Setup (in a 384-well plate):
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.[10]
-
Prepare a 2X kinase solution in kinase assay buffer. Add 10 µL of this solution to each well.
-
Controls are Critical:
-
Pre-incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.[17][15]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP/Substrate solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.[10]
-
Trustworthiness: Using ATP at its Km value provides a balanced condition for detecting various inhibitor types, including ATP-competitive quinazolines.[9]
-
Add 10 µL of the 2X ATP/Substrate solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce a luminescent signal.[10]
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background signal (100% inhibition control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the 0% inhibition control.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[18][19]
-
Part 3: Cell-Based Potency Determination for Quinazoline Compounds
While a biochemical IC50 is a crucial measure of direct target engagement, a cell-based assay is essential to understand how a compound behaves in a biological system. This protocol describes the MTT assay, a colorimetric method to assess the effect of a quinazoline inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability or proliferation.[10][20]
Targeted Signaling Pathway Example: EGFR Inhibition
Most quinazoline inhibitors target receptor tyrosine kinases like EGFR. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the MAPK pathway that drive cell proliferation. Quinazoline inhibitors block the ATP-binding site, preventing this phosphorylation and subsequent signaling.
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
Detailed Protocol: MTT Cell Viability Assay
Objective: To determine the concentration of a quinazoline compound that reduces cancer cell viability by 50% (EC50 or GI50).
Materials:
-
Cancer cell line of interest with active target kinase (e.g., A549 for EGFR)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test quinazoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Using standard sterile techniques, seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[21]
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10]
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours). This period should be long enough to observe an effect on proliferation.
-
-
MTT Incubation:
-
Solubilization and Data Acquisition:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance from wells containing medium only.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the EC50/GI50 value by fitting the data to a sigmoidal dose-response curve.[15]
-
Part 4: Data Interpretation and Best Practices
A successful kinase inhibition study relies on careful data analysis and adherence to best practices.
Interpreting the Data: A Comparative View
It is common for quinazoline inhibitors to show a significant difference between their biochemical IC50 and their cell-based EC50.[8]
| Parameter | Compound A (nM) | Compound B (nM) | Interpretation |
| Biochemical IC50 (vs. Kinase X) | 15 | 20 | Both compounds are potent direct inhibitors of the purified enzyme. |
| Cell-Based EC50 (vs. Cell Line Y) | 250 | 5000 | Compound A is significantly more potent in a cellular context. Compound B may have poor cell permeability, be subject to efflux pumps, or be rapidly metabolized. |
Causality Behind Discrepancies:
-
Competition with Intracellular ATP: Biochemical assays are often run at ATP concentrations near the Km (µM range), whereas ATP levels within a cell are much higher (mM range).[6] ATP-competitive inhibitors like quinazolines must overcome this high ATP concentration, often resulting in lower apparent potency in cells.[6]
-
Cellular Factors: Poor membrane permeability, active efflux by transporters (e.g., P-glycoprotein), or rapid metabolism can reduce the effective intracellular concentration of the compound at the target kinase.[8]
Troubleshooting & Self-Validating Systems
Your protocols should be designed as self-validating systems.
-
Z'-factor: For high-throughput screens, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates a robust and reliable assay.
-
Consistent Controls: Track the performance of your positive (no inhibitor) and negative (known inhibitor) controls over time. Drifts can indicate problems with reagents or protocol execution.[16]
-
Compound Interference: Quinazoline compounds can sometimes interfere with assay readouts (e.g., light absorption or fluorescence). Always run a "no enzyme" control with the compound to check for such artifacts.[13][16]
-
Confirm On-Target Effects: If a compound shows cellular activity, confirm it is acting through the intended target. This can be done via Western blotting to check for reduced phosphorylation of a known downstream substrate of the target kinase.[8][19]
References
-
Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI URL: [Link]
-
Title: Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Hilaris Publisher URL: [Link]
-
Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: IC50 Determination Source: edX URL: [Link]
-
Title: Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor Source: protocols.io URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: Tyrosine kinase activity in AlphaScreen mode Source: BMG LABTECH URL: [Link]
-
Title: Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. assayquant.com [assayquant.com]
- 19. benchchem.com [benchchem.com]
- 20. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Application Notes and Protocols for the Utilization of Ammonium 6-bromoquinazoline-4-carboxylate in Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology.[1][2] Ammonium 6-bromoquinazoline-4-carboxylate is a versatile chemical intermediate, strategically functionalized for the synthesis of diverse compound libraries. The presence of a bromine atom at the C6-position and a carboxylic acid moiety at the C4-position provides orthogonal chemical handles for extensive Structure-Activity Relationship (SAR) studies. This document provides a comprehensive guide for researchers, outlining the strategic importance of this building block, detailed protocols for its derivatization, and methodologies for screening the resulting compounds against key drug targets, primarily protein kinases.
Introduction: The Quinazoline Scaffold in Targeted Therapy
Quinazoline and its derivatives have emerged as a "privileged scaffold" in drug discovery due to their ability to mimic the adenine portion of ATP and bind to the hinge region of protein kinases.[3][4] This has led to the development of highly successful tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Lapatinib, which target key drivers of cancer progression such as the Epidermal Growth Factor Receptor (EGFR).[1][5] The core structure's synthetic tractability allows for fine-tuning of potency, selectivity, and pharmacokinetic properties by modifying substituents at various positions.[5]
The 6-bromo-4-carboxy substitution pattern of the title compound is particularly advantageous. The bromine atom at the 6-position is known to enhance anticancer activity and serves as a key site for introducing further diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[6][7] The carboxylate at the 4-position can be readily converted into a wide array of amides, esters, or other functional groups, enabling exploration of the solvent-exposed region of the target's active site.
Strategic Derivatization of this compound
This compound serves as an excellent starting point for generating a library of novel inhibitors. The primary synthetic strategies involve (A) functionalization of the C4-carboxylate and (B) modification at the C6-bromo position.
Protocol 1: Amide Coupling at the C4-Position
The conversion of the C4-carboxylate to an amide is a fundamental step to introduce various R-groups that can interact with the target protein. This is typically the first step before proceeding with C6 modification.
Objective: To synthesize a library of 4-amido-6-bromoquinazoline derivatives.
Materials:
-
This compound
-
A diverse panel of primary or secondary amines (e.g., aniline derivatives, benzylamines)
-
Peptide coupling reagents (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Step-by-Step Methodology:
-
Acid Formation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 equiv.) in anhydrous DMF. Add a mild acid (e.g., 1N HCl) dropwise until the solution is acidic (pH ~3-4) to form the free carboxylic acid, which may precipitate. The free acid can be isolated or used in situ.
-
Activation: To the suspension of the free acid, add the coupling reagent HATU (1.1 equiv.) and the organic base DIPEA (2.5 equiv.).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amido-6-bromoquinazoline.
Protocol 2: Suzuki Cross-Coupling at the C6-Position
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties at the C6-position.[8] This modification is critical for exploring interactions in the deeper pockets of the kinase active site.
Objective: To synthesize 6-aryl-quinazoline derivatives from the products of Protocol 1.
Materials:
-
4-Amido-6-bromoquinazoline derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent mixture (e.g., Dioxane/Water, Toluene/Ethanol/Water)
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine the 4-amido-6-bromoquinazoline (1.0 equiv.), the boronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (0.05-0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final 6-aryl-4-amido-quinazoline derivative.
Biological Evaluation and Screening Protocols
Once a library of derivatives has been synthesized, a tiered screening approach is employed to identify promising lead compounds.
Workflow for Quinazoline Inhibitor Screening
Caption: Tiered screening workflow for quinazoline-based inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (EGFR Example)
Objective: To determine the inhibitory activity of synthesized compounds against a target kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of ATP consumed is quantified, often using a luminescence-based system.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescence Assay Kit (Promega)
-
Synthesized quinazoline compounds dissolved in DMSO
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well white microplate. Include wells for a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add the EGFR enzyme and substrate solution to each well.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP. The reagent lyses the cells and produces a luminescent signal proportional to the ATP concentration.
-
Measurement: After a 10-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition. Calculate the percent inhibition relative to controls and plot against compound concentration to determine the IC₅₀ value.
Protocol 4: Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effect of the compounds on cancer cell lines.[6][9]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)[3][6]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline compounds for 48-72 hours.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation and SAR Analysis
The data from these assays will allow for a comprehensive SAR analysis.
| Compound ID | C4-Amide (R¹) | C6-Substituent (R²) | EGFR IC₅₀ (nM) | A549 GI₅₀ (µM) |
| Parent | -OH | -Br | >10,000 | >50 |
| Q-01 | -NH-Ph | -Br | 850 | 15.2 |
| Q-02 | -NH-(3-Cl-Ph) | -Br | 420 | 8.9 |
| Q-15 | -NH-(3-Cl-Ph) | -Phenyl | 150 | 2.5 |
| Q-18 | -NH-(3-Cl-Ph) | -Thienyl | 98 | 1.8 |
| Gefitinib | N/A | N/A | 53.1[10] | 7.7[10] |
Table 1: Representative data for a hypothetical library derived from this compound. Data illustrates how modifications at C4 and C6 can significantly impact biological activity.
From this hypothetical data, one can deduce that:
-
Conversion of the C4-carboxylate to an amide (Q-01) is essential for activity.
-
Adding an electron-withdrawing group to the aniline ring (Q-02) improves potency.
-
Replacing the C6-bromo with aryl groups via Suzuki coupling (Q-15, Q-18) further enhances both biochemical and cellular activity.
Mechanism of Action: Kinase Signaling Pathway
Quinazoline inhibitors typically function by competitively binding to the ATP pocket of protein kinases like EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[5][11]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Conclusion
This compound is a high-value starting material for the efficient construction of diverse chemical libraries targeting protein kinases. The orthogonal reactivity of the C4-carboxylate and C6-bromide allows for systematic exploration of chemical space. By employing the synthetic and screening protocols detailed in this guide, researchers can rapidly advance from this key building block to potent and selective lead compounds for further optimization in drug discovery programs.
References
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). ACS Omega.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.). ResearchGate.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (n.d.). BenchChem.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). PubMed.
- Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (2007). PubMed.
- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. (n.d.). Pharmaffiliates.
- Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. (2025). RSC Publishing.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
Ammonium 6-bromoquinazoline-4-carboxylate: A Versatile Chemical Probe for Exploring Cellular Signaling Pathways
Introduction: The Quinazoline Scaffold as a Privileged Structure in Chemical Biology
The quinazoline nucleus is a cornerstone in medicinal chemistry and chemical biology, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatile heterocyclic system, composed of fused benzene and pyrimidine rings, is found in numerous natural alkaloids and clinically approved drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The amenability of the quinazoline core to chemical modification allows for the fine-tuning of its biological activity, making it an ideal framework for the development of chemical probes to investigate complex cellular processes.[4] This guide focuses on Ammonium 6-bromoquinazoline-4-carboxylate, a specific derivative poised for utility as a chemical probe in target identification and validation studies. The strategic placement of the bromine atom at the 6-position offers a handle for further functionalization, while the carboxylate at the 4-position can be crucial for target engagement.
Proposed Applications as a Chemical Probe
While direct applications of this compound as a chemical probe are not yet extensively documented, the wealth of data on structurally related analogs strongly supports its potential in several key research areas. Based on the known biological activities of 6-bromoquinazoline derivatives, this compound is proposed as a valuable tool for:
-
Target Identification and Validation in Oncology: Numerous 6-bromoquinazoline derivatives exhibit potent cytotoxic effects against various cancer cell lines, with some studies suggesting engagement with protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase.[5][6][7] This compound can be used in initial screens to identify novel kinase targets or to validate the role of known kinases in cancer cell proliferation.
-
Probe for Kinase Inhibitor Discovery: The quinazoline scaffold is a well-established ATP-competitive kinase inhibitor pharmacophore.[4] This compound can serve as a starting point or a control compound in high-throughput screening campaigns aimed at discovering new kinase inhibitors.
-
Development of More Complex Probes: The 6-bromo moiety provides a reactive handle for synthetic elaboration. Through cross-coupling reactions, this position can be modified to introduce reporter tags, such as fluorophores for imaging applications or clickable handles (e.g., alkynes or azides) for chemoproteomic studies.[8]
This guide provides detailed protocols for researchers to begin exploring the potential of this compound as a chemical probe.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit the activity of a purified kinase, a common first step in characterizing a potential kinase-targeted chemical probe.
Principle: The assay measures the amount of ATP consumed by a kinase during the phosphorylation of a substrate. Inhibition of the kinase by the probe results in a lower consumption of ATP, which can be quantified using a variety of commercial kits that typically generate a luminescent or fluorescent signal.
Materials:
-
This compound
-
Purified recombinant kinase of interest (e.g., EGFR, Aurora A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Kinase activity detection kit (e.g., ADP-Glo™ from Promega, HTRF KinEASE from Cisbio)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup:
-
To each well of the microplate, add 1 µL of the diluted compound or DMSO (for vehicle control).
-
Add 10 µL of the kinase solution (at a pre-determined optimal concentration in kinase buffer).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a solution containing the substrate peptide and ATP (at their respective optimal concentrations in kinase buffer) to each well.
-
Incubate the plate at 30°C for 1 hour (incubation time may need optimization depending on the kinase).
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and detect the remaining ATP or the ADP produced according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Data Presentation:
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase X | To be determined |
| Staurosporine (Positive Control) | Kinase X | Known value |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a chemical probe directly binds to its target protein within the complex environment of a living cell.[9]
Principle: The binding of a ligand (the chemical probe) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of the target protein remaining in the soluble fraction after centrifugation is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the putative target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat the cells with a fixed concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours in the incubator.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein at each temperature for both the compound-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature (no heat-induced precipitation).
-
Plot the percentage of soluble protein against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization of the target protein.
-
Visualization of CETSA Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Conceptual Workflow for Developing a Clickable Chemoproteomic Probe
This section outlines a conceptual workflow for converting this compound into a clickable probe for activity-based protein profiling (ABPP) to identify its cellular targets on a proteome-wide scale.[8]
Principle: A clickable chemical probe contains a reactive group that covalently binds to its protein target and a bioorthogonal handle (e.g., an alkyne or azide) for subsequent ligation to a reporter tag (e.g., biotin or a fluorophore) via click chemistry. This allows for the enrichment and identification of target proteins by mass spectrometry.
Conceptual Steps:
-
Synthesis of a Clickable Probe:
-
Utilize the 6-bromo position of the quinazoline scaffold for a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) with a terminal alkyne-containing linker. This will yield an alkyne-functionalized version of the probe.
-
-
Cellular Labeling:
-
Treat live cells or cell lysates with the alkyne-probe. The probe will bind to its cellular targets.
-
-
Click Chemistry Ligation:
-
Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag, such as biotin-azide.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin beads to enrich the biotin-labeled proteins.
-
-
Proteomic Analysis:
-
Digest the enriched proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets.
-
Visualization of Chemoproteomics Workflow:
Caption: Conceptual workflow for target identification using a clickable probe.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential as a chemical probe. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, provides a strong rationale for its investigation in target identification and validation studies. The protocols outlined in this guide offer a starting point for researchers to systematically evaluate its biological activity and utility as a probe. Future work should focus on the synthesis of fluorescently labeled and clickable derivatives to expand its application in cellular imaging and chemoproteomics, thereby unlocking new insights into the complex signaling networks that govern cellular function and disease.
References
- BenchChem. (2025).
- Jafari, E., et al. (2016).
- Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Ashmawy, A. M., et al. (2020). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 13(11), 7836-7848.
- Khan, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7299.
- Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245.
- Alagarsamy, V., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(52), 29635-29675.
- Emami, L., et al. (2024).
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)
- Zhang, H., et al. (2015). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 6(5), 502-506.
- Lanyon-Hogg, T., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv, 2023.02.03.526978.
- Ge, J., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Chinese Chemical Letters, 35(10), 109439.
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. omicsonline.org [omicsonline.org]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Protocol for Assessing the Anti-inflammatory Activity of Quinazoline Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Quinazoline Derivatives in Inflammation
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide array of pharmacological activities.[1] Among these, their potential as potent anti-inflammatory agents is particularly noteworthy.[1][2] Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[3][4] The development of novel, effective, and safe anti-inflammatory drugs is, therefore, a paramount goal in pharmaceutical research.[5] Quinazoline derivatives have been shown to exert their anti-inflammatory effects by modulating various key biomolecular targets, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), lipoxygenase (LOX), nitric oxide (NO), and pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[6][7]
This comprehensive guide provides a detailed framework of protocols for the systematic evaluation of the anti-inflammatory properties of novel quinazoline derivatives. It is designed to equip researchers with the necessary in vitro and in vivo methodologies to thoroughly characterize these compounds, from initial cell-based screening to preclinical validation in animal models. The protocols herein are grounded in established scientific principles and aim to ensure the generation of robust and reproducible data, facilitating the identification and development of promising new anti-inflammatory therapeutics.
Part 1: Mechanistic Insights - Key Inflammatory Signaling Pathways
A thorough understanding of the molecular mechanisms underlying inflammation is crucial for the rational design and evaluation of anti-inflammatory drugs. Quinazoline derivatives often exert their effects by targeting key signaling pathways that regulate the inflammatory response. One of the most central of these is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NF-κB is a transcription factor that plays a pivotal role in regulating the expression of a multitude of genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] Dysregulated NF-κB signaling is a hallmark of many inflammatory disorders.[3][4] The canonical NF-κB activation pathway is typically initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB (typically a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus and initiate the transcription of target genes.[9]
Many anti-inflammatory compounds, including potentially quinazoline derivatives, are investigated for their ability to modulate this pathway at various points.[10]
Signaling Pathway Diagram: NF-κB Activation
Caption: The canonical NF-κB signaling pathway activated by inflammatory stimuli.
Part 2: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are the first line of evaluation for novel compounds, providing crucial data on cytotoxicity and the primary mechanism of action in a controlled cellular environment.
Cell Viability Assay
Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of the quinazoline derivatives on the selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) and incubate overnight.[11]
-
Compound Treatment: The following day, treat the cells with various concentrations of the quinazoline derivatives (e.g., 0-100 µM) for 24 hours.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[13] This model is widely used to screen for compounds that can inhibit the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[11][14]
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory screening.
Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]
-
Pre-treatment: The next day, remove the medium and pre-treat the cells with non-toxic concentrations of the quinazoline derivatives for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL and incubate for 18-24 hours.[15][16]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for the quantification of NO and cytokines.
-
Cell Lysis: Lyse the remaining cells for protein expression analysis.
2.2.1. Nitric Oxide (NO) Quantification (Griess Assay)
Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation.[17][18] The Griess assay is a simple and sensitive method to measure nitrite (a stable product of NO) in the culture supernatant.
Protocol:
-
Mix 50 µL of the collected supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
2.2.2. Cytokine Quantification (ELISA)
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[19][20]
Protocol: Sandwich ELISA for TNF-α and IL-6 [21][22][23]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in binding solution (1-4 µg/mL) and incubate overnight at 4°C.[21]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Add 100 µL of the collected supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody (0.5-2 µg/mL) specific for a different epitope on the cytokine. Incubate for 1 hour at room temperature.[21]
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop Reaction: Stop the reaction by adding 2N H2SO4.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
2.2.3. Protein Expression Analysis (Western Blot)
Rationale: Western blotting is used to determine if the quinazoline derivatives inhibit the expression of key inflammatory proteins such as iNOS, COX-2, and phosphorylated IκBα (p-IκBα), providing insight into their mechanism of action.[13][24][25]
Protocol:
-
Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation: In Vitro Results
| Quinazoline Derivative | IC50 (µM) | NO Inhibition (%) at [X] µM | TNF-α Inhibition (%) at [X] µM | IL-6 Inhibition (%) at [X] µM | iNOS Expression (Fold Change) | COX-2 Expression (Fold Change) |
| Compound A | Value | Value | Value | Value | Value | Value |
| Compound B | Value | Value | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value | Value | Value |
Part 3: In Vivo Assessment of Acute Anti-inflammatory Activity
In vivo models are essential for evaluating the efficacy of drug candidates in a whole-organism context, providing data on pharmacokinetics and overall physiological effects.[5][26][27]
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[28][29][30] The subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[28][31]
Protocol: Carrageenan-Induced Paw Edema [28][32]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.
-
Animal Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., Saline or 0.5% CMC)
-
Group II: Test Compound (Quinazoline Derivative at various doses, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, quinazoline derivative, or positive control orally (p.o.) 1 hour before carrageenan injection.[28]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[28][32]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[28]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Data Presentation: In Vivo Paw Edema Results
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Value | - |
| Quinazoline Derivative A | Dose 1 | Value | Value |
| Quinazoline Derivative A | Dose 2 | Value | Value |
| Indomethacin | 10 | Value | Value |
Conclusion
This application note provides a structured and detailed protocol for the comprehensive assessment of the anti-inflammatory activity of quinazoline derivatives. By following these in vitro and in vivo methodologies, researchers can effectively screen and characterize novel compounds, elucidating their mechanisms of action and evaluating their therapeutic potential. The integration of cell-based assays with whole-animal models provides a robust framework for identifying promising lead candidates for further development in the quest for new and improved anti-inflammatory drugs.
References
-
Sakat, S. S., Juvekar, A. R., & Gambhire, M. N. (2010). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Young Pharmacists, 2(4), 379-385. Retrieved from [Link]
-
Chorsiya, A. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. Retrieved from [Link]
-
Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Retrieved from [Link]
-
Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 17(10), 1543. Retrieved from [Link]
-
Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC. Retrieved from [Link]
-
García-Márquez, A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Retrieved from [Link]
-
PMC. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (n.d.). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (2025). Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. Retrieved from [Link]
-
MDPI. (2018). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]
-
MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]
-
PubMed. (2017). NF-κB signaling in inflammation. Retrieved from [Link]
-
MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. Retrieved from [Link]
-
PubMed. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-Inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Retrieved from [Link]
-
Bentham Science. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Retrieved from [Link]
-
Biocompare. (n.d.). Using ELISA to Detect Cytokines and Chemokines. Retrieved from [Link]
-
Bentham Science. (2022). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Retrieved from [Link]
-
ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]
-
Bentham Science. (n.d.). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Retrieved from [Link]
-
PubMed. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. Retrieved from [Link]
-
SciELO. (n.d.). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Retrieved from [Link]
-
ResearchGate. (2025). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. Retrieved from [Link]
-
PubMed Central. (n.d.). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. Retrieved from [Link]
-
MDPI. (2021). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Retrieved from [Link]
-
MDPI. (2021). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Retrieved from [Link]
-
AACR Journals. (n.d.). Expression of Cyclooxygenase-2 and Inducible Nitric Oxide Synthase in Human Ovarian Tumors and Tumor-associated Macrophages. Retrieved from [Link]
-
MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Retrieved from [Link]
-
PubMed Central. (n.d.). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Retrieved from [Link]
Sources
- 1. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. semanticscholar.org [semanticscholar.org]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. benthamdirect.com [benthamdirect.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceuticals | Special Issue : Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery [mdpi.com]
- 11. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. bowdish.ca [bowdish.ca]
- 23. benchchem.com [benchchem.com]
- 24. scielo.br [scielo.br]
- 25. mdpi.com [mdpi.com]
- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 27. ijpras.com [ijpras.com]
- 28. benchchem.com [benchchem.com]
- 29. inotiv.com [inotiv.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening with 6-Bromoquinazoline Libraries
Introduction: The Strategic Advantage of the 6-Bromoquinazoline Scaffold in Kinase Inhibitor Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors used in oncology.[1] Its rigid, bicyclic structure provides a robust framework for presenting substituents that can engage in key interactions within the ATP-binding pocket of various kinases. Within this class, the strategic incorporation of a bromine atom at the 6-position has been shown to significantly enhance biological activity.[2][3] This is attributed to the halogen's ability to form favorable interactions, such as halogen bonds, and to modulate the electronic properties of the quinazoline ring, thereby influencing binding affinity and selectivity.[2][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-bromoquinazoline libraries in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a robust workflow for data analysis and hit validation.
The Rationale for Targeting Kinases with 6-Bromoquinazoline Libraries
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] The quinazoline scaffold has proven to be particularly effective in targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]
The rationale for screening 6-bromoquinazoline libraries against these and other kinases is multifold:
-
Proven Pharmacophore: The quinazoline core is a known hinge-binding motif for many kinases.
-
Enhanced Potency: The 6-bromo substitution can lead to increased inhibitory activity.[2]
-
Chemical Tractability: The synthesis of diverse 6-bromoquinazoline libraries is well-established, allowing for the exploration of a wide chemical space.[4]
-
Favorable Drug-like Properties: Many quinazoline-based inhibitors exhibit good oral bioavailability and pharmacokinetic profiles.
High-Throughput Screening Workflow: From Primary Screen to Validated Hit
A successful HTS campaign is a multi-step process that requires careful planning and execution. The following workflow provides a roadmap for screening a 6-bromoquinazoline library to identify and validate promising kinase inhibitors.
Caption: High-throughput screening workflow for 6-bromoquinazoline libraries.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening - TR-FRET Kinase Assay for EGFR
This protocol describes a robust and sensitive biochemical assay for identifying inhibitors of EGFR kinase activity using Homogeneous Time-Resolved Fluorescence (TR-FRET) technology.[5][8]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by EGFR. A europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly(GT) substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Solution: 10 mM EDTA in assay buffer
-
6-bromoquinazoline library (10 mM stock in DMSO)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the 6-bromoquinazoline library into the wells of a 384-well plate using an acoustic liquid handler. This will result in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Include appropriate controls: positive control (known EGFR inhibitor, e.g., Gefitinib) and negative control (DMSO).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution of EGFR in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 2X substrate/ATP solution containing the biotinylated peptide and ATP in assay buffer. The concentrations should be at their respective Km values, determined from prior enzyme kinetics experiments.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X enzyme solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection solution containing the Eu-labeled antibody and streptavidin-conjugated acceptor in stop solution.
-
Add 5 µL of the detection solution to each well to stop the reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at both ~615 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Protocol 2: Cell-Based High-Throughput Screening - Cytotoxicity Assay in MCF-7 Cells
This protocol outlines a cell-based assay to identify compounds from the 6-bromoquinazoline library that exhibit cytotoxic or anti-proliferative effects against the MCF-7 human breast cancer cell line.[9][10]
Principle: Cell viability is assessed using a resazurin-based assay. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
0.25% Trypsin-EDTA
-
Resazurin sodium salt (1 mg/mL stock in PBS)
-
6-bromoquinazoline library (10 mM stock in DMSO)
-
Positive control (e.g., Doxorubicin)
-
384-well clear-bottom, black-walled tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells and resuspend in fresh medium to a concentration of 1 x 10⁵ cells/mL.
-
Dispense 40 µL of the cell suspension (4,000 cells) into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Perform a serial dilution of the 6-bromoquinazoline library compounds in culture medium to achieve the desired final concentrations (e.g., a 7-point dose-response starting at 50 µM).
-
Add 10 µL of the diluted compounds to the respective wells of the cell plate.
-
Include positive and negative (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Prepare a 10X resazurin solution in PBS.
-
Add 5 µL of the 10X resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Hit Validation
Rigorous data analysis and a multi-step hit validation cascade are crucial to eliminate false positives and prioritize the most promising compounds for further development.[11][12]
Primary Data Analysis
For each screening plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
For each compound, calculate the percent inhibition (for biochemical assays) or percent viability (for cell-based assays) relative to the controls.
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Percent Viability = 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min)
A "hit" is typically defined as a compound that produces a response greater than three standard deviations from the mean of the negative controls.
Hit Validation Cascade
Caption: A robust hit validation cascade.
-
Hit Confirmation: Re-test the primary hits in the original assay to confirm their activity.[12]
-
Dose-Response Analysis: Determine the potency (IC₅₀ or EC₅₀) of the confirmed hits by performing a dose-response experiment.
-
Orthogonal Assays: Validate the hits in a secondary, orthogonal assay that uses a different detection technology (e.g., fluorescence polarization) to rule out assay-specific artifacts.[11][13]
-
Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., auto-fluorescent compounds).[11]
-
Structure-Activity Relationship (SAR) by Analogs: Test commercially available analogs of the validated hits to establish an initial SAR.[2]
Data Presentation: Summarizing HTS Campaign Results
Clear and concise data presentation is essential for interpreting the results of an HTS campaign.
Table 1: Representative Data from a Primary Biochemical Screen
| Compound ID | % Inhibition at 10 µM | Hit? |
| QCZ-001 | 85.2 | Yes |
| QCZ-002 | 12.5 | No |
| QCZ-003 | 92.1 | Yes |
| ... | ... | ... |
Table 2: Hit Validation Summary
| Compound ID | Primary Assay IC₅₀ (µM) | Orthogonal Assay IC₅₀ (µM) | Cell Viability EC₅₀ (µM) |
| QCZ-001 | 0.25 | 0.31 | 1.5 |
| QCZ-003 | 0.18 | 0.22 | 0.9 |
| ... | ... | ... | ... |
Conclusion
The 6-bromoquinazoline scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. By employing a systematic and rigorous HTS workflow, encompassing robust biochemical and cell-based assays, followed by a thorough data analysis and hit validation cascade, researchers can efficiently identify and prioritize potent and selective drug candidates. The protocols and strategies outlined in this document provide a solid foundation for initiating and executing successful HTS campaigns with 6-bromoquinazoline libraries, ultimately accelerating the development of next-generation targeted therapies.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). CureFFI.org. [Link]
-
The importance of adequately triaging hits from HTS campaigns. (2015). Drug Target Review. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). National Institutes of Health. [Link]
-
HTS data analysis workflow. (n.d.). ResearchGate. [Link]
-
Fluorescence detection techniques for protein kinase assay. (2025). ResearchGate. [Link]
-
What is high-throughput screening (HTS) and how can Lonza help?. (n.d.). Lonza. [Link]
-
Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction. (n.d.). National Institutes of Health. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). National Institutes of Health. [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. (n.d.). ResearchGate. [Link]
-
Identification and Validation of Hits from High Throughput Screens for CFTR Modulators. (2012). Ingenta Connect. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). National Institutes of Health. [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
-
Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. (n.d.). National Institutes of Health. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). Oncotarget. [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). ACS Publications. [Link]
-
A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (n.d.). National Institutes of Health. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. [Link]
-
High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021). National Institutes of Health. [Link]
-
high-throughput cell-based assay: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Institutes of Health. [Link]
-
HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (n.d.). PubMed Central. [Link]
-
Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library. [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]
-
Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2025). National Institutes of Health. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). Semantic Scholar. [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate. [Link]
Sources
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. revvity.com [revvity.com]
Application Notes & Protocols: A Guide to the Custom Synthesis of 6-Bromoquinazoline-4-carboxylate Analogs
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone of modern medicinal chemistry.[1] Its structural rigidity and versatile substitution patterns have established it as a "privileged scaffold," found in numerous biologically active compounds and approved pharmaceuticals.[2][3][4] Quinazoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4]
The strategic placement of specific functional groups on the quinazoline core is critical for modulating biological activity and optimizing pharmacokinetic properties. The 6-bromo substituent, in particular, serves as a versatile synthetic handle, enabling further structural diversification through modern cross-coupling reactions.[5][6][7] Similarly, the carboxylate group at the C4 position provides a key interaction point for biological targets and a site for forming ester or amide derivatives to fine-tune solubility and cell permeability.[8][9][10]
This guide provides a detailed, experience-driven framework for the custom synthesis of methyl 6-bromoquinazoline-4-carboxylate, a key intermediate for generating a library of diverse analogs. We will elucidate the strategic rationale behind the chosen synthetic pathway and provide robust, step-by-step protocols for researchers in organic synthesis and drug development.
Part 1: Strategic Overview of the Synthetic Pathway
The synthesis of 6-bromoquinazoline-4-carboxylate analogs is most effectively approached through a multi-step sequence that builds the core heterocycle first, followed by strategic functionalization. This approach ensures high yields and provides a versatile, late-stage intermediate that can be diversified. The chosen pathway prioritizes commercially available starting materials and robust, well-documented chemical transformations.
The overall workflow proceeds through three key stages:
-
Core Synthesis: Construction of the 6-bromo-4-chloroquinazoline intermediate. This is the cornerstone of the synthesis, as the 4-chloro group is an excellent leaving group for subsequent nucleophilic substitution or carbonylation.
-
Carboxylate Installation: Conversion of the 4-chloro group to a methyl carboxylate via palladium-catalyzed methoxycarbonylation. This method is highly efficient for introducing the C4 ester functionality.
-
Analog Generation: Diversification of the 6-bromo position via Suzuki-Miyaura cross-coupling. This powerful C-C bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.[11]
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for critical steps and expected outcomes based on established methodologies.
Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one
This initial step constructs the fundamental quinazolinone ring system from a commercially available anthranilic acid derivative. The use of formamide serves as both the reagent (providing the C2 carbon) and the solvent in a high-temperature cyclodehydration reaction.
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 2-Amino-5-bromobenzoic acid | 216.03 | 10.0 g | 46.3 mmol |
| Formamide | 45.04 | 50 mL | - |
Step-by-Step Methodology
-
Combine 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and formamide (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 180 °C in an oil bath and maintain stirring for 4 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be significantly less polar than the starting material.
-
After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into 200 mL of cold deionized water and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove residual formamide.
-
Dry the product under high vacuum to afford 6-bromoquinazolin-4(3H)-one as a white to off-white solid.
-
Expert Insight: Heating to 180 °C is crucial to drive the cyclization and dehydration. Incomplete conversion can occur at lower temperatures. The water wash is essential to remove the high-boiling formamide solvent.
-
Expected Outcome: Yields typically range from 85-95%. The product can be used in the next step without further purification if it appears as a clean solid.
Protocol 2: Synthesis of 6-Bromo-4-chloroquinazoline
This chlorination step is critical for activating the C4 position for subsequent functionalization. Phosphorus oxychloride (POCl₃) is a powerful and common dehydrating and chlorinating agent for converting amides and ketones to chlorides.[12][13]
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 6-Bromoquinazolin-4(3H)-one | 225.04 | 9.0 g | 40.0 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 40 mL | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.4 mL | 8.0 mmol |
Step-by-Step Methodology
-
In a fume hood, add 6-bromoquinazolin-4(3H)-one (9.0 g, 40.0 mmol) to a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Carefully add phosphorus oxychloride (40 mL), followed by the dropwise addition of DIPEA (1.4 mL, 8.0 mmol).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The solid should dissolve as the reaction proceeds.[13]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic quench. Perform in a large beaker within an ice bath.
-
Continue stirring for 30-60 minutes. A precipitate will form.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.
-
Collect the solid by vacuum filtration, wash with copious amounts of deionized water, and dry under high vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography (Hexanes/Ethyl Acetate gradient) to yield 6-bromo-4-chloroquinazoline as a solid.[5]
-
Expert Insight: DIPEA acts as a catalytic base to accelerate the reaction. The quench must be performed slowly and with extreme caution. Proper neutralization is key to ensuring the product precipitates fully and is free of acidic impurities.
-
Expected Outcome: Yields after purification are typically in the 70-85% range.
Protocol 3: Palladium-Catalyzed Synthesis of Methyl 6-bromoquinazoline-4-carboxylate
This protocol utilizes a palladium-catalyzed carbonylation reaction to convert the aryl chloride into the desired methyl ester. This transformation is highly efficient and a cornerstone of modern synthetic chemistry for installing carboxylate groups.
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 6-Bromo-4-chloroquinazoline | 243.49 | 5.0 g | 20.5 mmol |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 837 mg | 1.025 mmol (5 mol%) |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 412.44 | 423 mg | 1.025 mmol (5 mol%) |
| Methanol (Anhydrous) | 32.04 | 50 mL | - |
| Triethylamine (Et₃N, Anhydrous) | 101.19 | 8.6 mL | 61.5 mmol |
| Carbon Monoxide (CO) | 28.01 | 1 atm (balloon) | - |
Step-by-Step Methodology
-
Set up a Schlenk flask or a multi-neck flask equipped with a stir bar, condenser, and septa.
-
Add 6-bromo-4-chloroquinazoline (5.0 g, 20.5 mmol), Pd(dppf)Cl₂ (837 mg, 5 mol%), and dppp (423 mg, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous methanol (50 mL) and anhydrous triethylamine (8.6 mL) via syringe.
-
Purge the system with Carbon Monoxide (CO) gas for 5 minutes, then leave a balloon of CO attached to the flask.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours.
-
After completion (monitored by LC-MS or TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain methyl 6-bromoquinazoline-4-carboxylate.
-
Expert Insight: The use of anhydrous solvents and inert atmosphere technique is critical for the efficiency of the palladium catalyst. Triethylamine acts as a base to neutralize the HCl generated during the reaction. The dppp ligand helps to stabilize the palladium catalyst.
-
Expected Outcome: Yields typically range from 60-80%.
Protocol 4: Analog Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the power of the 6-bromo group as a synthetic handle. The Suzuki-Miyaura reaction is a highly versatile and functional-group-tolerant method for creating C(sp²)-C(sp²) bonds, allowing for the synthesis of a wide library of biaryl analogs.[2][11][14]
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Methyl 6-bromoquinazoline-4-carboxylate | 267.08 | 267 mg | 1.0 mmol |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 mmol (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol |
| 1,4-Dioxane | - | 8 mL | - |
| Deionized Water | - | 2 mL | - |
Step-by-Step Methodology
-
To a microwave vial or Schlenk tube, add methyl 6-bromoquinazoline-4-carboxylate (267 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 5 mol%), and K₂CO₃ (276 mg, 2.0 mmol).[2]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired 6-aryl-quinazoline-4-carboxylate analog.
-
Expert Insight: The choice of base and solvent system can be critical and may require optimization for different boronic acids.[2] Protodeboronation (loss of the boronic acid group) can be a competing side reaction, but the conditions described are generally robust.[2]
-
Expected Outcome: Yields are substrate-dependent but typically range from 65-90%.
Part 3: Representative Data for Analog Synthesis
The true utility of this synthetic platform lies in its ability to generate a diverse library of analogs by simply varying the boronic acid in Protocol 4.
Table 1: Representative Suzuki-Miyaura Coupling Scope
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)quinazoline-4-carboxylate | 75-90% |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 6-(4-(trifluoromethyl)phenyl)quinazoline-4-carboxylate | 70-85% |
| 3 | 3-Pyridinylboronic acid | Methyl 6-(pyridin-3-yl)quinazoline-4-carboxylate | 60-75% |
| 4 | Thiophene-2-boronic acid | Methyl 6-(thiophen-2-yl)quinazoline-4-carboxylate | 65-80% |
Note: Yields are based on typical outcomes for Suzuki couplings on similar heterocyclic systems and may require optimization for specific substrates.[2][14]
Conclusion
This guide provides a comprehensive and technically grounded pathway for the synthesis of methyl 6-bromoquinazoline-4-carboxylate and its subsequent diversification into a range of novel analogs. By understanding the rationale behind each synthetic step—from the core construction and chlorination to the palladium-catalyzed carbonylation and final Suzuki-Miyaura coupling—researchers are well-equipped to produce these valuable compounds for applications in drug discovery and chemical biology. The protocols have been designed to be robust and reproducible, forming a solid foundation for further exploration of the vast chemical space accessible from this privileged heterocyclic scaffold.
References
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. Benchchem.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. ChemicalBook.
- New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- Suzuki-Miyaura cross-coupling of 4,7-dichloroquinazolines 78.
- Synthesis of 6-bromo-4-iodoquinoline.
- Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Deriv
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
- Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. TSI Journals.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. R Discovery.
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. omicsonline.org [omicsonline.org]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation of Ammonium 6-bromoquinazoline-4-carboxylate for In Vivo Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Formulation Challenge of Quinazoline Derivatives
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] However, derivatives of this class, including Ammonium 6-bromoquinazoline-4-carboxylate, frequently exhibit poor aqueous solubility due to their rigid, aromatic structure.[3] This inherent low solubility presents a significant hurdle for in vivo studies, as it can lead to low and erratic bioavailability, thereby compromising the accurate assessment of a compound's efficacy and toxicity.[4]
This application note provides a comprehensive guide to developing suitable formulations for this compound for preclinical in vivo evaluation. It outlines a systematic approach, from essential pre-formulation characterization to detailed protocols for preparing various types of formulations for oral and parenteral administration. The strategies discussed herein are designed to enhance the solubility and dissolution rate of this poorly soluble compound, ensuring reliable and reproducible in vivo exposure.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Due to the limited publicly available physicochemical data for this compound, a thorough pre-formulation assessment is a critical first step. These studies will inform the selection of an appropriate formulation strategy.
Physicochemical Characterization
A fundamental understanding of the compound's properties is paramount. The following parameters should be experimentally determined:
| Parameter | Methodology | Significance |
| Aqueous Solubility | Equilibrium solubility measurement (e.g., shake-flask method) in water and relevant biological buffers (e.g., PBS pH 7.4, FaSSIF, FeSSIF). | Determines the intrinsic solubility and potential for dissolution-limited absorption. |
| pH-Solubility Profile | Measurement of solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). | The quinazoline core contains basic nitrogen atoms, making the solubility of its derivatives potentially pH-dependent.[3] |
| pKa Determination | Potentiometric titration or UV-spectrophotometry. | Identifies ionizable groups and predicts how solubility will change with pH. |
| LogP/LogD | Shake-flask method (n-octanol/water) or computational prediction. | Indicates the lipophilicity of the compound, which influences its permeability and potential for lipid-based formulations. |
| Solid-State Characterization | X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). | Identifies the crystalline form (polymorphism), melting point, and thermal stability, which can impact solubility and dissolution. |
Initial Solvent Screening
A preliminary screening of solvents is crucial for identifying suitable vehicles for formulation development.
Protocol: Solvent Solubility Screening
-
Accurately weigh 1-5 mg of this compound into several glass vials.
-
Add a small, precise volume (e.g., 100 µL) of a test solvent to each vial. Common solvents to screen include:
-
Vortex the vials for 1-2 minutes.
-
If the compound dissolves, it is soluble at that concentration. If not, incrementally add more solvent and repeat vortexing until the compound dissolves or a practical volume limit is reached.
-
Visually inspect for complete dissolution.
-
Record the approximate solubility in each solvent (e.g., mg/mL).
Formulation Strategies for Enhanced Bioavailability
Based on the pre-formulation data, an appropriate formulation strategy can be selected. For a compound presumed to be poorly soluble, the following approaches are recommended.
Co-solvent Systems
For compounds with moderate solubility in water-miscible organic solvents, a co-solvent system is often the simplest approach for achieving the desired concentration.[6][7]
dot
Caption: Co-solvent Formulation Workflow
Protocol: Preparation of a Co-solvent Formulation (for IV or IP Injection)
-
Based on solvent screening, select a primary co-solvent in which the compound is highly soluble (e.g., PEG 400).
-
Determine the maximum tolerated concentration of the co-solvent for the chosen animal model and route of administration.
-
Calculate the required amounts of this compound, co-solvent, and aqueous vehicle (e.g., saline or 5% dextrose in water - D5W).
-
In a sterile vial, dissolve the accurately weighed compound in the co-solvent. Gentle warming (37-40°C) or sonication can be used to aid dissolution.
-
Once fully dissolved, slowly add the aqueous vehicle dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
Filter the final solution through a 0.22 µm sterile filter if intended for parenteral administration.
Example Co-solvent Systems:
| Route | Co-solvent System | Typical Ratio (v/v/v) |
| IV / IP | PEG 400 / Propylene Glycol / Saline | 10 / 10 / 80 |
| Oral | PEG 400 / Water | 40 / 60 |
| Oral | Ethanol / Propylene Glycol / Water | 10 / 20 / 70 |
Surfactant-Based Formulations (Micellar Solutions)
Surfactants can significantly increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[4] This is a common strategy for both oral and parenteral formulations.
Protocol: Preparation of a Micellar Formulation (for Oral Gavage or IV Injection)
-
Select a biocompatible, non-ionic surfactant such as Tween® 80 (polysorbate 80) or Kolliphor® EL (Cremophor® EL).[5]
-
Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC), typically in the range of 1-10% (w/v).
-
Accurately weigh the this compound and add it to the surfactant solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be required.
-
Adjust the final volume with the surfactant solution to achieve the target drug concentration.
-
For parenteral use, ensure the final formulation is sterile-filtered.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3][6]
dot
Caption: Formulation Strategy Selection
Protocol: Preparation of a Cyclodextrin Formulation
-
Select a suitable cyclodextrin derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used for parenteral formulations due to their safety profiles.[5]
-
Prepare a stock solution of the cyclodextrin in water or saline (e.g., 20-40% w/v).
-
Add the weighed this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. Sonication can accelerate this process.
-
After equilibration, filter the solution (e.g., using a 0.22 µm filter) to remove any undissolved compound.
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
Analytical Characterization and Quality Control
All prepared formulations must be characterized to ensure they meet the required specifications before in vivo administration.
| Test | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear solution, free of visible particulates. |
| pH | pH meter | Within a physiologically acceptable range (e.g., 5.0 - 8.0 for parenteral). |
| Drug Concentration | HPLC-UV | 90-110% of the target concentration. |
| Sterility (for parenteral) | As per USP <71> | No microbial growth. |
| Endotoxin (for parenteral) | Limulus Amebocyte Lysate (LAL) test | Within acceptable limits for the animal model and dose volume. |
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. A systematic approach, beginning with thorough pre-formulation characterization, is essential for selecting a rational formulation strategy. Co-solvent systems, micellar solutions, and cyclodextrin complexes are all viable options that can enhance the solubility and bioavailability of this compound. The protocols provided in this application note offer a practical starting point for researchers, enabling the generation of reliable and reproducible data in preclinical studies.
References
-
CIBTech. (n.d.). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. Journal of Chemical and Biological Sciences. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Retrieved from [Link]
-
Rajput, R., & Mishra, A. P. (2012). A review on the biological activity of quinazolinones. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 66-70. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Retrieved from [Link]
-
Garg, R., & Singh, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 274853. Retrieved from [Link]
-
Pharmlabs. (n.d.). Excipients. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Excipients | Pharmlabs [pharmlabs.unc.edu]
Application Note: Molecular Docking of 6-Bromoquinazoline Derivatives as EGFR Inhibitors
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. researchgate.net [researchgate.net]
- 16. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Bromoquinazoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-bromoquinazoline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic procedure. Below, you will find a series of frequently asked questions and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and general strategies for synthesizing the 6-bromoquinazoline core?
A1: The synthesis of the 6-bromoquinazoline scaffold typically begins with a brominated anthranilic acid derivative. The most common precursors are 5-bromoanthranilic acid or 2-amino-5-bromobenzamide.[1][2][3] From these starting points, the quinazoline ring is constructed through cyclization reactions. Classical methods include the Niementowski and Friedländer syntheses.[4] More modern approaches often utilize transition-metal-catalyzed reactions which can offer milder conditions and broader substrate scope.[5][6]
Q2: I need to synthesize a 6-bromo-4-anilinoquinazoline derivative. What is a reliable general approach?
A2: A highly effective and common strategy is a two-step process. First, you would synthesize 6-bromo-4-chloroquinazoline. This is typically achieved by treating the corresponding 6-bromoquinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8] The resulting 6-bromo-4-chloroquinazoline is a versatile intermediate. The chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for a straightforward reaction with various anilines to yield the desired 4-anilinoquinazoline derivatives.[2]
Q3: Why is the choice of solvent and base critical in the final cyclization step?
A3: The solvent and base play a crucial role in reaction rate, yield, and byproduct formation. The solvent must be able to dissolve the reactants and intermediates and is often a high-boiling point solvent like DMF, DMSO, or ethanol to facilitate the high temperatures sometimes required for cyclization.[1][9] The base is often required to deprotonate a nitrogen atom or to neutralize acidic byproducts. An inappropriate base can lead to side reactions or decomposition. For instance, in the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides, a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) was found to be effective in promoting the SNAr and subsequent cyclization.[9]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of 6-bromoquinazoline derivatives.
Problem 1: Low or No Product Yield
Q: My cyclization reaction to form the 6-bromoquinazoline ring is resulting in a very low yield or failing completely. What are the likely causes and how can I fix this?
A: A low or zero yield is a common but solvable issue. The problem can usually be traced to reaction conditions, catalyst/reagent quality, or the presence of contaminants.
Possible Causes & Optimization Strategies:
-
Suboptimal Reaction Temperature: The energy barrier for the final intramolecular cyclization can be high. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can cause decomposition of starting materials or the desired product.[4]
-
Solution: Perform a systematic temperature optimization. Set up several small-scale reactions at different temperatures (e.g., in 10-15°C increments) and monitor progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.[4]
-
-
Presence of Water: Quinazolines and their precursors can be sensitive to moisture. Water can hydrolyze key intermediates or the final quinazoline ring, leading to ring-opening and the formation of undesired byproducts.[4]
-
Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.[4]
-
-
Inactive Catalyst or Reagents: If your synthesis involves a metal catalyst (e.g., Palladium, Copper), its activity is paramount. Catalysts can be deactivated by exposure to air or other impurities.[4][6] Likewise, the purity of your starting materials, such as 5-bromoanthranilic acid, is critical.
-
Solution: Use freshly prepared or activated catalysts. Verify the purity of starting materials using techniques like NMR or melting point analysis. If using boronic acids for a cross-coupling, be aware that they can degrade over time into boroxines, which are less reactive.[10]
-
-
Insufficient Reaction Time: Some cyclization reactions are slow.
-
Solution: Extend the reaction time and monitor the consumption of starting materials at regular intervals using TLC or LC-MS until no further product formation is observed.[4]
-
Problem 2: Significant Byproduct Formation
Q: My TLC/LC-MS analysis shows multiple spots, and my desired product is contaminated with impurities. What are these byproducts and how can I prevent them?
A: The formation of multiple byproducts points to side reactions occurring in parallel with your main reaction. Identifying the nature of these impurities is key to mitigating their formation.
Common Byproducts & Prevention Strategies:
-
Dimers or Polymers: These high-molecular-weight byproducts can form if a starting material has multiple reactive sites or if intermolecular reactions are favored over the desired intramolecular cyclization.[4]
-
Solution: Perform the reaction at a lower concentration by increasing the volume of the solvent. This favors the intramolecular pathway. Also, re-verify the structure and purity of your starting materials to ensure they do not contain unexpected bifunctional impurities.[4]
-
-
Uncyclized Intermediates: The reaction may stall after the initial intermolecular condensation but before the final ring-closing step.
-
Solution: This often points back to suboptimal reaction conditions. Increasing the temperature, changing the solvent to one with a higher boiling point, or using a more effective catalyst can help drive the reaction to completion.[4]
-
-
Hydrolysis Products: As mentioned previously, the presence of water can lead to the formation of ring-opened byproducts.[4]
-
Solution: Rigorously exclude water from your reaction system by using anhydrous conditions. A prompt work-up that avoids prolonged exposure to aqueous acidic or basic solutions is also advisable.[4]
-
Problem 3: Difficulty with Product Purification
Q: I've managed to synthesize my target 6-bromoquinazoline, but the crude product is an impure oil/solid that is difficult to purify. What are the best purification strategies?
A: Purification can be challenging, especially if multiple byproducts are present. A combination of techniques is often necessary.
Purification Techniques:
-
Recrystallization: This is an excellent method for purifying solid products. The key is finding a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
-
Recommended Solvents: Ethanol is often a good starting point for recrystallizing quinazoline derivatives.[1] Other options include ethyl acetate, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexanes.
-
-
Silica Gel Column Chromatography: This is the most versatile method for separating complex mixtures.
-
Strategy: First, use TLC to identify an eluent system that provides good separation between your product and the impurities (aim for an Rf of ~0.3 for your product). A gradient elution (e.g., starting with pure hexanes and gradually increasing the proportion of ethyl acetate) is often effective. Impurities to target for removal include residual catalysts, ligands, and homocoupled byproducts.[10]
-
-
Acid/Base Wash: If your product has a basic nitrogen atom (common in quinazolines), you can perform an acid wash. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, wash the organic layer to remove neutral/acidic impurities, then basify the aqueous layer and re-extract your purified product.
Data Presentation & Workflows
Optimization of Reaction Temperature
The following table provides a template for optimizing the reaction temperature for a generic cyclization step.
| Reaction ID | Temperature (°C) | Time (h) | Starting Material Consumed (%) (via LC-MS) | Product Yield (%) (via LC-MS) | Key Byproduct(s) Observed |
| OPT-1 | 80 | 6 | 45% | 35% | Uncyclized Intermediate |
| OPT-2 | 100 | 6 | 85% | 78% | Minor Dimer |
| OPT-3 | 120 | 6 | 98% | 85% | None significant |
| OPT-4 | 140 | 6 | >99% | 70% | Decomposition products |
Based on this hypothetical data, 120°C provides the optimal balance of reaction rate and minimal byproduct formation.[4]
Visualized Experimental & Troubleshooting Workflows
A general workflow for synthesis can help in planning the experimental sequence.
Caption: General workflow for 6-bromoquinazoline synthesis.
A troubleshooting decision tree provides a logical path to diagnose failed reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-chloroquinazoline
This two-step protocol starts from 6-bromo-4-hydroxyquinazoline, a common intermediate.
Step A: Synthesis of 6-Bromo-4-hydroxyquinazoline This step is often accomplished via a high-temperature cyclization and is provided for context. The starting material can also be purchased directly.[11] A known method involves heating 2-carboxy-4-hydroxy-6-bromoquinoline in a high-boiling solvent like mineral oil to induce decarboxylation and rearrangement, though specific conditions vary widely.[12]
Step B: Chlorination to 6-Bromo-4-chloroquinazoline (Adapted from Mphahlele, M.J. et al., 2017)[7]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinazolin-4(3H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, ~10-15 eq) to the flask. A co-solvent like toluene can be used.[13]
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).[8]
-
Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.[7][8]
-
After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Caution: Slowly and carefully quench the remaining reaction mixture by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
Neutralize the acidic aqueous solution to a pH of 5-6 using a saturated solution of sodium bicarbonate (NaHCO₃).[8]
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-bromo-4-chloroquinazoline, which can be purified further if necessary.
Protocol 2: Synthesis of a 6-Bromo-4-anilinoquinazoline Derivative
(General procedure adapted from common SNAr reactions on 4-chloroquinazolines)[2]
-
In a round-bottom flask, dissolve 6-bromo-4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol, ethanol, or acetonitrile.
-
Add the desired substituted aniline (1.1-1.2 eq).
-
The reaction can proceed under neutral conditions or may be facilitated by the addition of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or an acid catalyst (e.g., a drop of concentrated HCl), depending on the nucleophilicity of the aniline.
-
Heat the mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 6-bromo-4-anilinoquinazoline derivative.
References
-
Al-Ostath, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]
-
Saeed, A., et al. (2014). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways to synthesize quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanistic pathways for the synthesis of quinazolines. Retrieved from [Link]
-
Barros, T. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chen, J., et al. (2014). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Organic Letters. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Request PDF. (n.d.). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Retrieved from [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. prepchem.com [prepchem.com]
- 13. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Troubleshooting low yield in 6-bromoquinazoline-4-carboxylate synthesis
Welcome to the technical support center for the synthesis of 6-bromoquinazoline-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common challenges, particularly low yield. My insights are drawn from established literature and practical experience in heterocyclic chemistry.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 6-bromoquinazoline-4-carboxylate can be frustrating. This section provides a structured approach to identifying and resolving the root causes of this issue.
Q1: My overall yield for methyl 6-bromoquinazoline-4-carboxylate is consistently low. Where should I start troubleshooting?
A low overall yield can stem from issues in either the quinazoline ring formation or the subsequent esterification step. A logical first step is to analyze the purity and yield of the intermediate, 6-bromoquinazoline-4-carboxylic acid, before proceeding to the esterification.
Here is a systematic approach to pinpoint the problem:
Caption: Troubleshooting workflow for low yield.
Optimizing Quinazoline Ring Formation
The formation of the quinazoline core is a critical step. Several synthetic routes exist, with the Niementowski reaction being a classic approach.[1][2][3]
Q2: I'm using the Niementowski reaction with 2-amino-5-bromobenzoic acid, but the yield of the quinazoline-4-carboxylic acid is poor. What are the likely causes?
The Niementowski reaction, while versatile, can be sensitive to reaction conditions.[4] Here are common pitfalls and their solutions:
-
Incomplete Reaction: The condensation and cyclization may require significant thermal energy and time.
-
Troubleshooting:
-
Temperature: Ensure the reaction temperature is sufficiently high, often in the range of 130-150°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Time: Extend the reaction time. Some Niementowski reactions can take several hours to reach completion.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can dramatically reduce reaction times and improve yields.[4]
-
-
-
Side Reactions: At high temperatures, starting materials or the product can decompose.
-
Troubleshooting:
-
Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate to minimize degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
-
Poor Solubility of Starting Materials: If the reactants are not well-solubilized, the reaction rate will be slow and yields will be low.
-
Troubleshooting:
-
Solvent Choice: While the classical Niementowski reaction can be run neat, using a high-boiling point solvent in which the starting materials are soluble can be beneficial.
-
-
Alternative Synthesis Route: From Isatin
A one-pot, three-component synthesis starting from isatin has been reported to produce quinazoline-4-carboxylic acids in good yields.[5][6] This method involves the hydrolysis of isatin to (2-aminophenyl)oxoacetic acid, followed by condensation with an aldehyde and ammonium acetate.
Caption: Synthesis of quinazoline-4-carboxylic acid from isatin.[5]
This approach may offer a milder and higher-yielding alternative to the traditional Niementowski reaction.
Troubleshooting the Esterification Step
The conversion of 6-bromoquinazoline-4-carboxylic acid to its methyl ester is another critical point where yield can be lost.
Q3: I have a good yield of the carboxylic acid intermediate, but the subsequent Fischer esterification with methanol gives a low yield of the final product. What could be going wrong?
Fischer esterification is an equilibrium-driven process, and several factors can lead to low yields.[7][8]
-
Equilibrium Limitations: The reaction is reversible, and the presence of water will shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium towards the product.[8]
-
Water Removal: Employ a Dean-Stark apparatus to remove water as it is formed, especially if using a solvent other than the alcohol.[8]
-
Drying Agents: Add a dehydrating agent like molecular sieves to the reaction mixture.
-
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Troubleshooting:
-
Catalyst Loading: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.
-
-
-
Side Reaction: Decarboxylation: Aromatic carboxylic acids, particularly heteroaromatic ones, can be susceptible to decarboxylation at elevated temperatures, especially under acidic or basic conditions.[9]
-
Troubleshooting:
-
Milder Conditions: Attempt the esterification at a lower temperature for a longer period.
-
Alternative Esterification Methods: If decarboxylation is a persistent issue, consider alternative, milder esterification methods that do not require high temperatures or strong acids.
-
-
Alternative Esterification Protocols
If Fischer esterification proves problematic, consider these alternatives:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Alcohol | Room temperature | High yields, even for sterically hindered substrates.[10] | DCC can be an allergen; removal of dicyclohexylurea (DCU) byproduct. |
| Acid Chloride Formation followed by Esterification | Thionyl chloride (SOCl₂) or Oxalyl chloride, then Alcohol | Typically mild to moderate temperatures | High-yielding and versatile.[5] | Two-step process; requires handling of corrosive reagents. |
| Alkylation of the Carboxylate Salt | Base (e.g., K₂CO₃, Cs₂CO₃), Alkylating agent (e.g., Methyl iodide, Dimethyl sulfate) | Varies with substrate and reagents | Avoids acidic conditions. | Alkylating agents can be toxic and require careful handling. |
Frequently Asked Questions (FAQs)
Q: What is the role of the bromine substituent at the 6-position?
The bromine atom at the 6-position is a versatile functional group. It can be used as a handle for further modifications of the quinazoline scaffold through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Q: Can I use 2-aminobenzonitrile as a starting material?
Yes, 2-aminobenzonitriles are common precursors for the synthesis of quinazolines.[11][12] Various methods, including palladium-catalyzed cascade reactions, can be employed to construct the quinazoline ring from these starting materials.[11]
Q: My final product is difficult to purify. Any suggestions?
Purification challenges often arise from the presence of unreacted starting materials or side products.
-
For the carboxylic acid intermediate: Purification can often be achieved by recrystallization from a suitable solvent. Acid-base extraction can also be effective in separating the acidic product from neutral or basic impurities.
-
For the final ester product: Column chromatography on silica gel is a standard method for purifying esters. Choosing an appropriate solvent system is key to achieving good separation. Recrystallization may also be an option if the product is a solid.
Q: Are there any specific safety precautions I should take?
Always consult the Safety Data Sheet (SDS) for all reagents used. Many of the reagents involved in these syntheses are corrosive, toxic, or flammable. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thionyl chloride and alkylating agents, in particular, require careful handling due to their high reactivity and toxicity.
References
- von Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
- Merck Index. (n.d.). Niementowski Quinazoline Synthesis.
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
- International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis.
- Al-dujaili, A. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
- Organic Chemistry Portal. (n.d.). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles.
- Ghorbani-Vaghei, R., et al. (2021).
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Wang, C., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Bioorganic & Medicinal Chemistry Letters. (2013).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
- Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358.
- Molecules. (2021). 2-(3-Bromophenyl)
- The Journal of Organic Chemistry. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. 83(17), 10352-10358.
- International Journal of Pharmaceutical Sciences and Research. (2014). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. 5(10), 4293-4298.
- Organic Syntheses. (n.d.).
- Synthesis. (2024).
- Master Organic Chemistry. (2022).
- Gök, D., & Alp, C. (2022). An Efficient One-Pot Three-component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 435-446.
- Chemical Science. (2023).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Journal of the Turkish Chemical Society, Section A: Chemistry. (2020).
- The Journal of Organic Chemistry. (2023).
- Comprehensive Organic Synthesis. (1991). 6.1.1 - Conversion of Carboxylic Acids into Esters without Use of Alcohols.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides.
-
ChemBK. (n.d.). methyl 6-bromoquinazoline-4-carboxylate. Retrieved from [Link]
Sources
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Niementowski Quinazoline Synthesis [drugfuture.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Navigating the Labyrinth: A Technical Guide to Purifying Ammonium 6-bromoquinazoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Ammonium 6-bromoquinazoline-4-carboxylate. As Senior Application Scientists with extensive experience in heterocyclic chemistry and pharmaceutical development, we understand that the journey from synthesis to a highly pure active pharmaceutical ingredient (API) is often fraught with challenges. This guide is designed to be your dedicated resource for troubleshooting the specific purification hurdles associated with this compound. Here, we dissect common problems, explain the underlying chemical principles, and provide robust, field-proven protocols to streamline your workflow and enhance your product's purity and yield.
Section 1: Troubleshooting Guide - From Common Setbacks to Optimized Solutions
This section addresses the most frequent and vexing issues encountered during the purification of this compound. We go beyond simple procedural steps to explain the "why" behind each recommendation, empowering you to make informed decisions in your own laboratory.
Issue 1: Persistent Low Purity Despite Recrystallization
Symptom: You've performed multiple recrystallization steps, but your final product's purity, as determined by HPLC or NMR, remains stubbornly below the desired specification (e.g., <98%).
Potential Causes & Solutions:
-
Co-precipitation of Starting Materials or Intermediates: The synthesis of quinazolines often involves starting materials like substituted anthranilic acids or their derivatives.[1][2] These can have similar solubility profiles to the final product, leading to co-precipitation. For instance, unreacted 6-bromoanthranilic acid could be a persistent impurity.
-
Expert Insight: The ammonium salt's ionic nature can sometimes "trap" non-ionic or weakly acidic impurities within its crystal lattice.
-
Troubleshooting Protocol:
-
pH Adjustment: Before recrystallization, dissolve the crude product in a minimal amount of a suitable solvent (e.g., a methanol/water mixture). Adjust the pH to be slightly basic (pH 8-9) with a volatile base like ammonium hydroxide. This will ensure your desired product remains as the ammonium salt while potentially deprotonating acidic impurities, altering their solubility.
-
Solvent System Optimization: Move beyond single-solvent recrystallization. A binary or even ternary solvent system can provide the necessary polarity gradient to selectively precipitate your target compound.
Solvent System Rationale Methanol/Water Good for highly polar compounds. The water acts as an anti-solvent. Ethanol/Ethyl Acetate Offers a different polarity range, potentially leaving more soluble impurities behind. | Acetonitrile/Toluene | Can be effective for breaking azeotrope-like associations with impurities. |
-
Charcoal Treatment: If your product is discolored, it may indicate the presence of highly colored, often polymeric, impurities. A brief treatment with activated charcoal can effectively remove these. Use sparingly, as it can also adsorb your product.
-
-
-
Thermal Degradation: Ammonium carboxylate salts can be thermally labile.[3] Excessive heat during recrystallization (e.g., prolonged boiling) can lead to the decomposition of the salt back to the free carboxylic acid and ammonia, or potentially other degradation products.[4]
-
Expert Insight: Heavier ammonium carboxylate salts tend to be more thermally stable.[3] However, the quinazoline moiety itself can be susceptible to hydrolysis under harsh conditions.[5]
-
Troubleshooting Protocol:
-
Lower Dissolution Temperature: Avoid boiling the solvent. Instead, gently warm the solution to the minimum temperature required for complete dissolution.
-
Inert Atmosphere: If degradation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Issue 2: Poor Yield After Purification
Symptom: You achieve high purity, but the overall yield of your purified this compound is unacceptably low.
Potential Causes & Solutions:
-
Product Loss in Mother Liquor: The compound may have significant solubility in your chosen recrystallization solvent, even at lower temperatures.
-
Troubleshooting Protocol:
-
Anti-Solvent Addition: After cooling the recrystallization mixture, add a miscible anti-solvent (a solvent in which your product is poorly soluble) dropwise to precipitate more of the dissolved product. Common anti-solvents include ethers (like diethyl ether or MTBE) or hydrocarbons (like hexane).
-
Concentration of Mother Liquor: Collect the mother liquor from your first crop of crystals, reduce the volume by rotary evaporation, and cool again to obtain a second crop. Be aware that the purity of subsequent crops will likely be lower.
-
-
-
Premature Precipitation During Hot Filtration: If the solution cools too quickly during the removal of insoluble impurities (like charcoal), the product can crystallize on the filter paper.
-
Expert Insight: This is a common mechanical loss that can be easily mitigated.
-
Troubleshooting Protocol:
-
Pre-heat Funnel and Filter Flask: Use a heated filter funnel or pre-heat your Buchner funnel and receiving flask with hot solvent vapor before filtration.
-
Use a Dilute Solution: While counterintuitive for yield, ensuring the product remains well below its saturation point at the filtration temperature can prevent premature crystallization. The excess solvent can be removed by evaporation after filtration.
-
-
Issue 3: Product is an Amorphous Solid or Oil, Not Crystalline
Symptom: The product crashes out of solution as a non-crystalline solid or a sticky oil, making it difficult to filter and dry.
Potential Causes & Solutions:
-
Supersaturation and Rapid Cooling: Cooling the recrystallization solution too quickly can lead to rapid precipitation, preventing the formation of an ordered crystal lattice.
-
Troubleshooting Protocol:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a few seed crystals to the solution as it cools to induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
-
-
Presence of Impurities that Inhibit Crystallization: Certain impurities can disrupt the crystal packing of your target compound.
-
Expert Insight: Even small amounts of structurally similar impurities can act as "crystal poisons."
-
Troubleshooting Protocol:
-
Column Chromatography: If recrystallization consistently fails, column chromatography is a powerful alternative. Use a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexane, possibly with a small amount of acetic acid or triethylamine to improve peak shape).[6][7]
-
Preparative HPLC: For high-value material or when high purity is paramount, preparative HPLC can provide excellent separation.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What analytical techniques are recommended for purity assessment?
A2: A combination of techniques is always recommended for robust purity determination:
-
Thin Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and assessing the number of components in your crude material.[1][8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[1][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help in identifying impurities.[9]
Q3: How should I store purified this compound?
A3: Ammonium salts can be hygroscopic and may be sensitive to light and heat. Therefore, it is best to store the purified solid in a tightly sealed, amber glass vial in a cool, dry place, preferably in a desiccator. For long-term storage, refrigeration (-20°C) is recommended.
Q4: My final product has a brownish tint. What could be the cause and how can I remove it?
A4: A brownish tint often indicates the presence of trace, highly conjugated impurities, potentially arising from oxidation or side reactions during synthesis.[10]
-
Cause: This can be due to residual starting materials, by-products from the cyclization reaction, or slight degradation.
-
Solution:
-
Activated Charcoal Treatment: As mentioned in the troubleshooting guide, a treatment with a small amount of activated charcoal during recrystallization is often effective.
-
Column Chromatography: If the color persists, column chromatography is the most effective method for removing colored impurities.
-
Section 3: Experimental Protocols & Visual Workflows
Protocol 1: Optimized Recrystallization of this compound
-
Dissolution: In a round-bottom flask, add the crude this compound. Add a minimal amount of methanol to form a slurry.
-
pH Adjustment (Optional): While stirring, add a few drops of concentrated ammonium hydroxide to ensure the compound is fully in its salt form (target pH ~8-9).
-
Heating: Gently warm the mixture in a water bath (not exceeding 60°C) until all the solid dissolves.
-
Charcoal Treatment (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Swirl for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol, followed by a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50°C) to a constant weight.
Diagram: Purification Workflow
Caption: Decision workflow for purifying this compound.
References
-
Investigation of Thermal Properties of Carboxylates with Various Structures. Available from: [Link]
-
(PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. Available from: [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. JoVE. Available from: [Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available from: [Link]
-
One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. Available from: [Link]
-
This compound. Available from: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available from: [Link]
- CN108794342A - Ammonium carboxylate salt compound, its crystal form, amorphous substance and preparation method thereof. Google Patents.
-
Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate. Available from: [Link]
-
(PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]
-
Mechanism for formation of amides from ammonium carboxylate salts. Chemistry Stack Exchange. Available from: [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available from: [Link]
-
Hydrogen bonding networks in ammonium carboxylate salts : the crystal structures of phenylethylammonium fumarate-fumaric acid, phenylethylammonium succinate-succinic acid and anilinium fumarate-fumaric acid. CrystEngComm (RSC Publishing). Available from: [Link]
-
Quinazoline - Wikipedia. Available from: [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available from: [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Available from: [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. Available from: [Link]
-
Chemical equilibria of aqueous ammonium–carboxylate systems in aqueous bulk, close to and at the water–air interface. RSC Publishing. Available from: [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available from: [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. Facile Preparation of 4-Substituted Quinazoline Derivatives [jove.com]
Technical Support Guide: Stability of Ammonium 6-bromoquinazoline-4-carboxylate in Solution
Introduction
This technical support guide provides in-depth information, troubleshooting advice, and best practices for handling Ammonium 6-bromoquinazoline-4-carboxylate in solution. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the stability of substituted quinazolines can be a critical variable in experimental reproducibility and drug development. This document addresses common stability challenges encountered by researchers, offering scientifically-grounded explanations and actionable protocols to ensure the integrity of your experiments. While specific stability data for this exact ammonium salt is not extensively published, this guide is built upon the well-established chemical principles of the quinazoline ring system and its functional groups.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability is primarily dictated by four factors: pH, solvent choice, temperature, and light exposure . The quinazoline ring is susceptible to hydrolysis under both acidic and alkaline conditions, particularly when heated.[3][4] As an ammonium salt of a carboxylic acid, the compound's solubility and the equilibrium between its salt and free-acid form are highly pH-dependent.
Q2: How does the ammonium salt form behave in different solvents?
-
Aqueous Solvents (e.g., Buffers, Water): The ammonium salt is designed to enhance aqueous solubility.[5] In solution, it exists in equilibrium (R-COO⁻ NH₄⁺ ⇌ R-COOH + NH₃). The pH of an unbuffered aqueous solution may drift. It is crucial to use buffered systems (e.g., PBS, HEPES) within a stable pH range (ideally pH 6-7.5) to maintain both solubility and stability.
-
Protic Organic Solvents (e.g., Methanol, Ethanol): These solvents can participate in solvolysis reactions, similar to hydrolysis, although typically at a slower rate unless catalyzed by acid or base.
-
Aprotic Organic Solvents (e.g., DMSO, DMF): Generally, these are preferred for long-term stock solution storage at low temperatures. Some studies have shown quinazoline derivatives to be stable in DMSO for extended periods when stored correctly.[6][7] However, other studies note that DMSO solutions can be unstable, showing spectral changes immediately after preparation, suggesting that stability is highly compound-specific.[8] Always verify stability in your chosen solvent.
Q3: What are the most likely degradation pathways for this molecule?
The most probable degradation pathway is the hydrolysis of the pyrimidine ring . In both acidic and alkaline conditions, the C4-N3 bond is susceptible to nucleophilic attack by water or hydroxide ions. This leads to ring-opening, ultimately yielding a 2-aminobenzaldehyde derivative, formic acid, and ammonia/ammonium.[4][9] Forced degradation studies on similar quinazolines confirm significant decomposition in 0.1 M HCl and 0.1 M NaOH at elevated temperatures.[10]
Q4: Are there any known chemical incompatibilities?
Avoid strong acids, strong bases, and potent oxidizing agents. The quinazoline ring can be oxidized, often forming a 4-oxoquinazoline (quinazolinone).[3][4] The molecule's stability in the presence of various excipients should be evaluated on a case-by-case basis during formulation studies.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: I observe precipitation or cloudiness in my aqueous working solution.
| Potential Cause | Explanation | Recommended Action |
| pH Shift | Dissolving the ammonium salt in unbuffered water can alter the pH. If the pH drops, the less soluble free carboxylic acid form (6-bromoquinazoline-4-carboxylic acid) can precipitate. | Prepare all aqueous solutions using a suitable buffer (e.g., PBS pH 7.4). Ensure the final concentration is below the compound's solubility limit at that specific pH and temperature. |
| Low Solubility | The compound's intrinsic solubility may have been exceeded. Solubility is temperature-dependent. | Determine the compound's solubility in your chosen buffer system before preparing high-concentration solutions. The shake-flask method is a reliable technique for this.[11] |
| Common Ion Effect | High concentrations of other salts in your buffer could potentially reduce the solubility of the compound. | This is less common but possible. If using a complex or highly concentrated buffer, test for solubility directly. |
Problem: My HPLC analysis shows a decrease in the main peak area over time.
This is a clear indication of chemical degradation. Use the following workflow to identify the cause.
Caption: Troubleshooting workflow for compound degradation.
Problem: I see new, unidentified peaks appearing in my chromatogram.
The appearance of new peaks is a direct result of degradation.
| Potential Cause | Explanation | Recommended Action |
| Hydrolytic Cleavage | As discussed, hydrolysis is a primary degradation pathway.[4][9] The resulting 2-amino-5-bromobenzaldehyde and other fragments will appear as new peaks. | Confirm the identity of degradants using LC-MS. This helps to validate the degradation pathway and confirms the instability source. |
| Photodegradation | Many heterocyclic compounds are light-sensitive.[10][11] Exposure to ambient lab lighting or UV sources can generate a cluster of degradation products.[10] | Perform a photostability stress test as described in ICH Q1B guidelines.[11] Compare a light-exposed sample to a dark control. |
| Oxidative Degradation | Although some studies show quinazolines are stable to oxidation, this is not universal.[10] Dissolved oxygen or peroxide contaminants in solvents can cause degradation. | Degas solvents before use. Consider adding a small amount of an antioxidant like BHT if compatible with your experimental system, but this should be validated. |
Section 3: Recommended Protocols & Methodologies
Protocol 3.1: Recommended Solution Preparation and Storage
For Aqueous Working Solutions (for immediate use):
-
Use a calibrated pH meter to prepare a suitable buffer (e.g., 50 mM Phosphate Buffer) and adjust to your target pH (recommendation: pH 7.0-7.4).
-
Weigh the required amount of this compound.
-
Add the powder to the buffer to achieve the desired final concentration.
-
Vortex or sonicate briefly until fully dissolved. Do not heat to dissolve, as this will accelerate hydrolysis.[3][4]
-
Use the solution immediately. Do not store aqueous solutions at room temperature or 4°C for extended periods unless stability has been confirmed.
For Organic Stock Solutions (for long-term storage):
-
Use a high-quality, anhydrous aprotic solvent such as DMSO or DMF.
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use volumes in amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or, preferably, -80°C.
-
Before use, thaw an aliquot completely and bring it to room temperature. Vortex gently before making dilutions.
Protocol 3.2: Performing a Forced Degradation Study
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and identify potential degradants.[12][13]
Caption: Experimental workflow for a forced degradation study.
Protocol 3.3: HPLC Method for Stability Monitoring
A stability-indicating HPLC method is one that can separate the intact parent compound from all potential degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled acidic pH to ensure consistent protonation and peak shape of the analyte and degradants. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold, and re-equilibrate. | A gradient is necessary to elute both the polar degradants and the more non-polar parent compound within a reasonable time. |
| Detection | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths to ensure no peaks are missed. Use the λmax of the parent compound for quantification and check for peak purity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30-40 °C | Provides better peak shape and more reproducible retention times. |
Section 4: Chemical Mechanisms of Instability
Understanding the underlying chemical mechanisms is key to preventing degradation.
Hydrolytic Degradation Pathway
The quinazoline ring's instability in water is due to the polarized C=N bonds in the pyrimidine portion of the molecule. Position 4 is particularly electron-deficient and susceptible to nucleophilic attack.
Caption: Proposed hydrolytic degradation of the quinazoline ring.
Note: The DOT script above is a template. A visual representation would require actual chemical structure images, which cannot be generated directly here. The diagram illustrates the logical flow from the parent compound to the final degradation product based on established mechanisms.[4][9]
References
-
Wikipedia. Quinazoline. [Link]
-
SciSpace. Quinazoline derivatives & pharmacological activities: a review. [Link]
-
PubMed. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. [Link]
-
National Institutes of Health (NIH). Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. [Link]
-
ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]
-
National Institutes of Health (NIH). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]
-
National Institutes of Health (NIH). Quinazoline derivatives: synthesis and bioactivities. [Link]
-
ResearchGate. Possible degradation pathway of quinoline. [Link]
-
AIP Publishing. Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. [Link]
-
National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. [Link]
-
ResearchGate. Pathway proposed for the degradation of quinoline. [Link]
-
National Institutes of Health (NIH). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]
-
ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]
-
National Institutes of Health (NIH). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]
-
Solubility of Things. Diethylaminoethyl quinazoline-4-one ammonium chloride. [Link]
-
MDPI. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]
-
Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
National Institutes of Health (NIH). Quinazoline | C8H6N2 | CID 9210. [Link]
-
National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
Journal of Pharmaceutical Negative Results. The Medicinal Functionality of Quinazolines. [Link]
-
Pharmatutor. Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. scispace.com [scispace.com]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Quinazoline - Wikipedia [en.wikipedia.org]
- 10. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. asianjpr.com [asianjpr.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Improving Solubility of 6-Bromoquinazoline Derivatives for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in early-stage drug discovery: the poor aqueous solubility of 6-bromoquinazoline derivatives. As many of these scaffolds are designed to interact with hydrophobic ATP-binding pockets in kinases, their inherent lipophilicity often leads to experimental artifacts and unreliable data.[1] This resource is designed to empower you with the knowledge to overcome these hurdles, ensuring the integrity and reproducibility of your bioassays.
Frequently Asked Questions (FAQs)
Q1: My 6-bromoquinazoline derivative won't dissolve in our standard aqueous assay buffer. What's the first and most critical step?
A1: The foundational step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and the recommended first choice due to its exceptional solvating power for a wide range of hydrophobic organic molecules.[2][3] From this primary stock (e.g., 10-50 mM), you will perform serial dilutions to create your working solutions for the bioassay.[3]
Causality: The goal is to dissolve the compound at a concentration far exceeding its final assay concentration. This high-concentration stock acts as a reservoir from which a very small volume is transferred into the aqueous buffer, minimizing the final concentration of the organic solvent. It is crucial to keep the final DMSO concentration in your assay below a threshold that could impact the biological system, typically under 0.5% v/v.[2][4]
Q2: I've made a 10 mM stock in DMSO, but when I dilute it into my PBS buffer for a kinase assay, a precipitate forms immediately. What is happening and how can I fix it?
A2: This is a classic and frequent issue known as "precipitation upon dilution" or "crashing out".[2][5] It occurs because the moment the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its thermodynamic solubility in that new, predominantly aqueous environment. The DMSO concentration is no longer high enough to keep the hydrophobic molecules apart and in solution.
Here is a systematic approach to troubleshoot this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of your compound in the assay.[6] Every compound has a maximum soluble concentration in a given medium.[7]
-
Optimize the Dilution Technique: How you dilute matters. Instead of adding a small volume of stock directly into a large volume of buffer, perform a serial dilution.[8] Always add the DMSO stock dropwise to the aqueous buffer while vortexing or mixing, not the other way around.[9] This prevents localized high concentrations that initiate precipitation.
-
Introduce a Co-solvent: If lowering the concentration isn't an option, adding a water-miscible organic co-solvent to your buffer can increase solubility.[10] Examples include ethanol, propylene glycol, or polyethylene glycol (PEG).[10] These agents work by reducing the overall polarity of the solvent system.[10] Start with low percentages (e.g., 1-5% v/v) and validate that the co-solvent does not interfere with your assay.
-
Use Pre-warmed Media: Especially for cell-based assays, adding the compound stock to cold media can decrease its solubility.[8] Always use media pre-warmed to 37°C for dilutions.[8]
Q3: Can the pH of my assay buffer affect the solubility of my 6-bromoquinazoline derivative?
A3: Absolutely. The quinazoline scaffold contains basic nitrogen atoms, which means the solubility of its derivatives is often pH-dependent.[6] Many quinazoline-based kinase inhibitors, like Gefitinib, are weak bases.[6][11] They become protonated and more soluble at a lower (acidic) pH.[6][12] Conversely, their solubility significantly decreases at neutral or basic pH levels.[6]
Actionable Advice:
-
Determine the pKa: If the pKa of your compound is known or can be predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa to ensure the molecule is in its more soluble, ionized form.[2]
-
Assay Compatibility Check: Before changing your buffer pH, you must confirm that the new pH will not compromise the stability of your compound or the integrity of your biological assay (e.g., enzyme activity, cell viability).
Q4: I've heard about using cyclodextrins. How do they work and are they suitable for a standard kinase assay?
A4: Cyclodextrins are an excellent and often underutilized tool for solubilizing hydrophobic compounds in biological assays.[10] They are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, forming a donut-like structure.[13][14]
Mechanism of Action: The hydrophobic 6-bromoquinazoline derivative can become encapsulated within the non-polar interior of the cyclodextrin.[13] This forms an "inclusion complex" where the cyclodextrin's water-friendly exterior effectively masks the drug's hydrophobicity, dramatically increasing its aqueous solubility.[10][15] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10]
Suitability: Yes, they are very suitable for many bioassays. A key advantage is that they can deliver the compound to the biological target without the vehicle itself having a significant effect, unlike higher concentrations of DMSO.[13] Pre-incubating your compound with the cyclodextrin before adding it to the assay buffer can be highly effective.[10]
Troubleshooting Guides & Experimental Protocols
This section provides step-by-step methodologies for common solubility enhancement techniques. For illustrative purposes, we will use representative data based on well-characterized quinazoline kinase inhibitors like Gefitinib and Lapatinib.
Issue 1: Compound Precipitation in a Cell-Based Assay
You are testing a novel 6-bromoquinazoline derivative on MCF-7 breast cancer cells. You prepare a 10 µM working solution in RPMI-1640 media (from a 10 mM DMSO stock) and observe a fine, crystalline precipitate in the wells after 4 hours of incubation.
Caption: Workflow to minimize DMSO-induced artifacts.
It is imperative to always include a "vehicle control" in your experiments. [16]This control should contain the same final concentration of DMSO as your highest compound concentration well, but without the compound itself. [17]This allows you to subtract any background effect of the solvent, ensuring that the observed activity is due to your 6-bromoquinazoline derivative and not an artifact of the DMSO.
References
- Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates - Benchchem.
-
Srivastava AK. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochem Biophys Res Commun. 1985 Feb 15;126(3):1042-7. Available from: [Link]
- Overcoming poor solubility of 4(3H)-quinazolinone compounds - Benchchem.
- Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors - Benchchem.
- Technical Support Center: Navigating Solubility Challenges of Novel Kinase Inhibitors - Benchchem.
- Lapatinib Ditosylate: Enhanced Anticancer Efficacy Through Advanced Formulation.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem.
- improving lapatinib solubility in aqueous buffer for in vitro assays - Benchchem.
-
Shapiro AB. Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. 2022 Aug 4. Available from: [Link]
-
Lapatinib Dissolution Enhancement by Solid Dispersion Techniques. RJPT. Available from: [Link]
-
Valenti G, et al. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers (Basel). 2021 May 28;13(11):2699. Available from: [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. Available from: [Link]
- Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119 - Benchchem.
- Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays - Benchchem.
-
Galigniana NM, et al. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. J Biol Chem. 1993 Feb 25;268(6):3955-61. Available from: [Link]
-
Shapiro AB. How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. 2015 Feb 5. Available from: [Link]
- Troubleshooting precipitation of methyl p-coumarate in cell culture media. - Benchchem.
-
Khan A, et al. DEVELOPMENT AND EVALUATION OF LAPATINIB DITOSYLATE SELF-NANO-EMULSIFYING DRUG DELIVERY SYSTEMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2021 Apr 1;12(4):2492-99. Available from: [Link]
-
Carstea C, et al. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. Pharmaceutics. 2023 Jul 21;15(7):1999. Available from: [Link]
-
How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. 2023 Mar 17. Available from: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. 2024 Apr 9. Available from: [Link]
-
Singh A, et al. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Pharmaceutical and Phytopharmacological Research. 2017;7(5):1-6. Available from: [Link]
-
Koudelka S, et al. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. J Pharm Sci. 2012 Jun;101(6):2122-37. Available from: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]
-
Aneesh TP, et al. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. 2017 Mar 30. Available from: [Link]
-
Mircioiu I, et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). 2024 Jan 19;17(1):137. Available from: [Link]
-
Al-Otaibi F, et al. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Polymers (Basel). 2021 Jul 14;13(14):2326. Available from: [Link]
-
Godugu C, et al. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. Pharm Res. 2016 Jan;33(1):137-54. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. 2021 Jul 26. Available from: [Link]
-
Patel K, et al. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences. 2015;5(2):9-19. Available from: [Link]
-
Foley DP, et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Med Chem Lett. 2011 Dec 8;2(12):927-31. Available from: [Link]
-
Savjani KT, et al. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. 2011 May 28;8(1):77-83. Available from: [Link]
-
Fadaie F, et al. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Res Pharm Sci. 2020 Aug;15(4):353-361. Available from: [Link]
-
Fadaie F, et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chem. 2024 Jul 4;18(1):92. Available from: [Link]
-
Fadaie F, et al. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. ChemistrySelect. 2020;5(28):8681-8686. Available from: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Quinazoline-Based Inhibitors
Welcome to the technical support center for researchers encountering resistance to quinazoline-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to help you navigate the complexities of your experiments. As Senior Application Scientists, we understand that robust and reproducible data is paramount. Therefore, this center is structured to not only provide step-by-step instructions but also to explain the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding resistance to quinazoline-based inhibitors.
Q1: My quinazoline-based inhibitor (e.g., Gefitinib, Erlotinib) has suddenly lost efficacy on my cancer cell line. What is the most likely cause?
A1: The most common reason for a sudden loss of efficacy is the development of acquired resistance. In many cases, particularly with non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations, this is due to a secondary mutation in the EGFR kinase domain, most frequently the T790M "gatekeeper" mutation.[1][2][3] This mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors like gefitinib and erlotinib to bind effectively.[4][5] Another significant cause is the amplification of the MET proto-oncogene, which activates downstream signaling pathways independently of EGFR, thus bypassing the inhibitor's effect.[1][6][7]
Q2: How can I quickly determine if my resistant cells have the T790M mutation or MET amplification?
A2: For a rapid assessment, we recommend a combination of molecular biology techniques. To detect the T790M mutation, you can use allele-specific PCR or sequencing of the EGFR gene from genomic DNA isolated from your resistant cells.[1] For MET amplification, quantitative PCR (qPCR) to assess MET gene copy number or a Western blot to check for significant overexpression of the c-Met protein are effective initial screens.[7][8]
Q3: What are the main classes of quinazoline-based EGFR inhibitors?
A3: Quinazoline-based EGFR inhibitors are typically categorized into generations based on their targets and mechanism of action.[9][10]
| Generation | Examples | Mechanism | Key Targets | Limitations |
| 1st Generation | Gefitinib, Erlotinib | Reversible, ATP-competitive | EGFR (WT and activating mutations like L858R, Del19)[5][9] | Ineffective against T790M mutation; side effects due to WT EGFR inhibition.[4] |
| 2nd Generation | Afatinib, Dacomitinib | Irreversible, covalent | Pan-ErbB family (EGFR, HER2, HER4)[11] | Increased toxicity due to broad specificity against wild-type EGFR.[4] |
| 3rd Generation | Osimertinib | Irreversible, covalent | Activating mutations (L858R, Del19) and T790M resistance mutation; spares WT EGFR[4] | Resistance can develop, often via the C797S mutation.[4][12] |
| 4th Generation | Allosteric Inhibitors (e.g., EAI045) | Non-ATP competitive (Allosteric) | Can inhibit EGFR harboring T790M and C797S mutations[4][13] | Still largely in preclinical/clinical development. |
Q4: Beyond T790M and MET, what other resistance mechanisms should I be aware of?
A4: Several other mechanisms can confer resistance. These include:
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and drug resistance.[14][15][16] This can be identified by changes in cell morphology and altered expression of markers like E-cadherin (downregulated) and Vimentin (upregulated).
-
Activation of Bypass Signaling Pathways: Cancer cells can activate parallel signaling pathways to maintain proliferation and survival despite EGFR inhibition. The PI3K/Akt/mTOR pathway is a common culprit.[17][18][19]
-
Induction of Autophagy: Autophagy can be induced as a pro-survival mechanism in response to the stress of EGFR inhibition.[20][21][22][23] Inhibiting autophagy can sometimes re-sensitize cells to the EGFR inhibitor.[20][24]
-
Histologic Transformation: In some cases, the cancer can transform into a different histological subtype, such as from non-small cell lung cancer to small cell lung cancer, which has different therapeutic vulnerabilities.[13]
Troubleshooting Guides
This section provides a structured approach to common experimental problems encountered when working with quinazoline-based inhibitors.
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing high variability in your calculated IC50 values for a quinazoline inhibitor across replicate experiments.
Causality Analysis: Inconsistent IC50 values are often rooted in subtle variations in experimental conditions. The stability of the cell line's phenotype, the integrity of the compound, and the technical execution of the assay are primary areas to investigate.[25][26]
| Potential Cause | How to Investigate | Recommended Solution |
| Cell Line Instability | Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. Passage Number: Track the passage number. High-passage cells can undergo phenotypic drift. Marker Expression: Periodically check for expression of the target (e.g., EGFR) via Western blot. | Use low-passage, authenticated cell lines. If resistance is intentionally developed, regularly confirm the resistance phenotype.[25] |
| Compound Degradation/Precipitation | Visual Inspection: Check for precipitate in your stock solution and in the wells of your assay plate. Solubility Test: Confirm the solubility of your compound in the final assay medium concentration. | Prepare fresh drug dilutions for each experiment from a validated stock solution. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring the vehicle concentration is consistent across all wells.[25][27] |
| Assay-Specific Issues | Seeding Density: Test different cell seeding densities to ensure you are in the linear range of your assay.[26] Incubation Time: Ensure the drug incubation time is consistent and appropriate for the cell line's doubling time. Edge Effects: The outer wells of a 96-well plate are prone to evaporation. | Optimize cell seeding density for your specific cell line and assay duration.[28] Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile media or PBS to create a humidity barrier.[27] |
Guide 2: Complete Loss of Response to a Previously Effective Inhibitor
Problem: A cell line that was once sensitive to your quinazoline-based inhibitor now grows unabated in its presence.
Causality Analysis: This is a classic presentation of acquired resistance. The primary suspects are genetic alterations that either modify the drug target or activate bypass pathways.
Logical Workflow for Investigating Acquired Resistance
Caption: Workflow for diagnosing common resistance mechanisms.
Step-by-Step Investigation:
-
Confirm Resistance: Perform a dose-response curve with the resistant cell line alongside the parental (sensitive) cell line to quantify the shift in IC50.
-
Investigate Target-Site Mutations: Isolate genomic DNA and sequence the kinase domain of EGFR (exons 18-21). The presence of a T790M mutation is a very common cause of resistance to 1st generation inhibitors.[1][3][29]
-
Assess Bypass Tracks:
-
MET Amplification: Use qPCR to determine the MET gene copy number relative to a control gene. A significant increase indicates amplification.[8] Alternatively, a Western blot showing strong c-Met overexpression is also indicative.[6]
-
Downstream Pathway Activation: Perform a Western blot to probe for phosphorylated (activated) forms of key downstream signaling molecules like Akt and ERK. Persistent phosphorylation of these proteins in the presence of the EGFR inhibitor suggests a bypass mechanism is active.[17][18]
-
-
Consider Phenotypic Changes: Examine the cells under a microscope. Have they changed morphology from a cobblestone-like (epithelial) to a spindle-like (mesenchymal) shape? This could indicate an Epithelial-to-Mesenchymal Transition (EMT).[14][30] This can be confirmed by Western blotting for EMT markers (E-cadherin, N-cadherin, Vimentin).
Key Signaling Pathways
Understanding the underlying signaling architecture is crucial for troubleshooting.
EGFR Signaling and Inhibition
Caption: Simplified EGFR signaling pathway and point of inhibition.
Primary Resistance Mechanisms
Caption: T790M mutation and MET amplification bypass EGFR inhibition.
Protocols
Protocol 1: Western Blot for EGFR Pathway Activation
Objective: To assess the phosphorylation status of EGFR, Akt, and ERK in response to inhibitor treatment.
Methodology:
-
Cell Seeding: Seed sensitive and resistant cells in 6-well plates. Allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Drug Treatment: Treat cells with your quinazoline inhibitor at the desired concentration (e.g., 1x and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel to separate proteins by size, then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[26][28]
-
Compound Dilution: Prepare a serial dilution of your quinazoline inhibitor in the appropriate cell culture medium.
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations. Include vehicle-only (0% inhibition) and media-only (background) controls.
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (typically 48-72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT reagent or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement:
-
For MTT: After incubation with the reagent, add solubilization solution (e.g., DMSO or HCl in isopropanol) and read the absorbance on a plate reader.
-
For CellTiter-Glo®: After a brief incubation to stabilize the luminescent signal, read the plate on a luminometer.[27]
-
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle-only control, and plot the percent viability against the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 3: Generating a Resistant Cell Line via Dose Escalation
Objective: To generate a cell line with acquired resistance to a quinazoline inhibitor for further study.
Methodology:
-
Initial Culture: Start with a low-passage, sensitive parental cell line.
-
Initial Treatment: Treat the cells with the quinazoline inhibitor at a concentration close to the IC20-IC30.
-
Culture and Recovery: Maintain the culture, replacing the drug-containing medium every 2-3 days. Initially, a large portion of the cells will die. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the drug concentration. This is a slow process that can take several months.
-
Characterization: At various stages, and once a significantly resistant population is established (e.g., growing at 10x the original IC50), freeze down stocks and characterize the resistance mechanism using the methods described in the troubleshooting guides.
-
Maintenance: Culture the resistant cell line continuously in the presence of the inhibitor to maintain the resistance phenotype.[31]
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are examples and should be optimized for your specific experimental conditions.
References
- Targeting Autophagy for Overcoming Resistance to Anti-EGFR Treatments - PMC - NIH. (n.d.).
- T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC. (n.d.).
- Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - MDPI. (n.d.).
- The importance of epithelial-mesenchymal transition and autophagy in cancer drug resistance - OAE Publishing Inc. (n.d.).
- The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PubMed. (2023, May 31).
- The role of epithelial–mesenchymal transition-regulating transcription factors in anti-cancer drug resistance - PMC - NIH. (n.d.).
- Roles of Epithelial-Mesenchymal Transition in Cancer Drug Resistance. (2013, November 1).
- EGFR Family Members' Regulation of Autophagy Is at a Crossroads of Cell Survival and Death in Cancer - MDPI. (n.d.).
- EGFR inhibitors and autophagy in cancer treatment - PubMed. (n.d.).
- MET Receptor Amplification Drives Resistance to Anti‑EGFR Therapies - Allen Press. (2019, June 18).
- Targeting Autophagy for Overcoming Resistance to Anti-EGFR Treatments. (n.d.).
- MET amplification causes EGFR-TKI resistance by activating... - ResearchGate. (n.d.).
- MET amplification causes EGFR-TKI resistance by activating... - ResearchGate. (n.d.).
- EGFR-Signaling and Autophagy: How they Fit in the Cancer Landscape - PMC. (n.d.).
- Role of epithelial-to-mesenchymal transition (EMT) in drug sensitivity and metastasis in bladder cancer - PubMed. (n.d.).
- Clonal MET Amplification as a Determinant of Tyrosine Kinase Inhibitor Resistance in Epidermal Growth Factor Receptor–Mutant Non–Small-Cell Lung Cancer - ASCO Publications. (2019, January 24).
- Noninvasive Detection of EGFR T790M in Gefitinib or Erlotinib Resistant Non-Small Cell Lung Cancer - PMC - NIH. (n.d.).
- Differential Responses to Erlotinib in Epidermal Growth Factor Receptor (EGFR)-Mutated Lung Cancers With Acquired Resistance to Gefitinib Carrying the L747S or T790M Secondary Mutations | Journal of Clinical Oncology - ASCO Publications. (n.d.).
- Effects of Erlotinib in EGFR Mutated Non-Small Cell Lung Cancers with Resistance to Gefitinib - AACR Journals. (2008, November 3).
- Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain - PubMed. (n.d.).
- Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC. (n.d.).
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. (n.d.).
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH. (n.d.).
- "troubleshooting guide for inconsistent results in cell viability assays with novel compounds" - Benchchem. (n.d.).
- Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs - Benchchem. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.).
- Technical Support Center: Overcoming Resistance to Quinoxaline-Based Drugs in Cancer Cells - Benchchem. (n.d.).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.).
- Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer. (n.d.).
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (n.d.).
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. (2024, February 16).
- Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed. (2023, October 27).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - Semantic Scholar. (2020, April 2).
- Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed. (2020, October 15).
- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
- Combating acquired resistance to tyrosine kinase inhibitors in lung cancer - PMC. (n.d.).
- Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - PubMed Central. (n.d.).
- How to solve the problem from cell viability test? - ResearchGate. (2023, May 13).
- Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. - ResearchGate. (n.d.).
- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.).
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (n.d.).
Sources
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combating acquired resistance to tyrosine kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. oaepublish.com [oaepublish.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Targeting Autophagy for Overcoming Resistance to Anti-EGFR Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. EGFR inhibitors and autophagy in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Targeting Autophagy for Overcoming Resistance to Anti-EGFR Treatments | Semantic Scholar [semanticscholar.org]
- 24. EGFR-Signaling and Autophagy: How they Fit in the Cancer Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 29. Noninvasive Detection of EGFR T790M in Gefitinib or Erlotinib Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The role of epithelial–mesenchymal transition-regulating transcription factors in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of 6-Bromoquinazoline Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-bromoquinazoline compounds. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to help you anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to ensure the scientific integrity of your results and accelerate your research and development efforts.
Introduction: The Challenge of Selectivity with 6-Bromoquinazoline Compounds
The 6-bromoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors, particularly targeting kinases.[1][2][3] Derivatives of this class have shown significant promise as anticancer agents, often through the inhibition of key signaling pathways like the PI3K/Akt/mTOR and EGFR pathways.[4][5] However, the very nature of kinase inhibitors, which frequently target the highly conserved ATP-binding pocket, presents a significant challenge: the potential for off-target binding.[6][7]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with 6-bromoquinazoline-based inhibitors.
Q1: My 6-bromoquinazoline compound is showing a cellular phenotype (e.g., unexpected toxicity, altered signaling) that doesn't align with the known function of its primary target. What's the likely cause?
This is a classic sign of a potential off-target effect. The observed phenotype may be the result of your compound interacting with one or more unintended cellular proteins. It is crucial to experimentally validate that the observed effect is a direct consequence of on-target inhibition.[6]
Q2: How can I be sure that the biological effect I'm observing is due to the inhibition of my intended target and not an off-target?
Target validation is a critical step in drug discovery.[9][10][11][12][13] Several robust methods can help you confirm on-target activity:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different compound that is known to inhibit the same primary target but has a distinct chemical structure. If you observe the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Rescue Experiments: If possible, introduce a version of your target protein that has been mutated to be resistant to your inhibitor. If the phenotype is reversed in cells expressing the mutant protein, it provides strong evidence for an on-target mechanism.[6]
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm that your compound is binding to the intended target within the complex environment of the cell.[9][14]
Q3: I suspect off-target effects are occurring. What are the first troubleshooting steps I should take?
If you suspect off-target effects, a systematic approach is key. Here are the initial steps:
-
Perform a Dose-Response Analysis: Determine the minimal concentration of your compound that is effective for on-target activity. Using the lowest effective concentration can help minimize off-target interactions.[6]
-
Review Existing Literature: Check for published data on your specific 6-bromoquinazoline compound or structurally similar molecules to see if any off-targets have already been identified.
-
Consider Kinase Profiling: Screen your compound against a broad panel of kinases to identify potential off-target liabilities.[6] This is a crucial step for any kinase inhibitor development program.
Q4: What are the most common off-targets for quinazoline-based kinase inhibitors?
Due to the conserved nature of the ATP-binding pocket, other kinases are the most common off-targets for quinazoline-based inhibitors.[7] The exact off-target profile will depend on the specific substitutions on the quinazoline core. Comprehensive kinome profiling is the most effective way to identify these unintended interactions.[15][16][17][18][19][20][21][22]
Q5: Can computational tools help me predict potential off-target effects?
Yes, in silico methods are valuable for predicting potential off-target interactions and can guide your experimental validation.[23][24][25][26] Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide insights into the binding modes of your compound with various proteins.[27][28][29] Several platforms can predict off-targets based on chemical structure similarity to compounds with known polypharmacology.[30]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to identify, validate, and minimize the off-target effects of your 6-bromoquinazoline compounds.
Guide 1: Comprehensive Off-Target Profiling
The most direct way to understand the selectivity of your compound is through broad-panel screening.
Workflow for Kinase Profiling
Caption: Workflow for kinase profiling to identify off-target interactions.
Step-by-Step Protocol for Kinase Profiling:
-
Compound Preparation: Ensure your 6-bromoquinazoline compound is of the highest possible purity. Prepare a concentrated stock solution in an appropriate solvent, such as DMSO.
-
Select a Profiling Service: Choose a reputable service that offers a large kinase panel.[15][19][21] Consider whether a binding assay or an activity assay is more appropriate for your research question.[22]
-
Concentration Selection: For an initial screen, a single high concentration (e.g., 1-10 µM) is often used. For more detailed analysis, a dose-response curve for a selection of kinases is recommended.
-
Data Interpretation: The results will typically be provided as percent inhibition at a given concentration or as IC50/Kd values. Pay close attention to any kinases that are inhibited with a potency similar to your primary target.
-
Follow-up Validation: Potent off-target hits should be validated using orthogonal, cell-based assays to confirm their biological relevance.[31][32]
Guide 2: Cellular Assays for On-Target and Off-Target Validation
Cell-based assays are essential for confirming that the effects observed are relevant in a physiological context.[31]
Protocol 1: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat your cells with a range of concentrations of your 6-bromoquinazoline compound. Include positive and negative controls.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with antibodies specific for the phosphorylated and total forms of your primary target and key downstream signaling proteins. Also, include antibodies for suspected off-target pathways identified from your kinase screen.
-
Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation to assess on-target and off-target pathway modulation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This method confirms direct binding of your compound to a target protein in a cellular environment.[14]
-
Cell Treatment: Treat intact cells with your compound or a vehicle control.
-
Heating: Heat the cell lysates to various temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other methods. A shift in the melting temperature of the protein in the presence of your compound indicates binding.
Guide 3: Structure-Activity Relationship (SAR) Studies to Improve Selectivity
Once off-target interactions are identified, medicinal chemistry efforts can be directed at improving the selectivity of your compound.
Workflow for SAR-Guided Optimization
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. wjbphs.com [wjbphs.com]
- 13. ddtjournal.com [ddtjournal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assayquant.com [assayquant.com]
- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 24. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 26. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]
- 29. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. セルベースアッセイ [sigmaaldrich.com]
- 32. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Troubleshooting Inconsistent Results in Quinazoline Bioassays
Welcome to the technical support center for quinazoline bioassays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to inconsistent and unreliable experimental results. Quinazoline derivatives are a prominent class of compounds in drug discovery, and ensuring robust and reproducible bioassay data is paramount for advancing promising candidates.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Compound-Related Issues: Solubility and Stability
Inconsistent results often originate from the physicochemical properties of the quinazoline compounds themselves. Poor solubility and degradation can lead to significant variability in effective concentrations.
FAQ 1: My quinazoline compound precipitates out of solution during my experiment. What's causing this and how can I fix it?
Answer: This is a frequent challenge, as many quinazoline derivatives exhibit poor aqueous solubility due to their rigid, lipophilic structures.[3] Precipitation leads to an unknown and variable concentration of the compound in your assay, rendering the results unreliable.
Underlying Causes:
-
High Crystal Lattice Energy: The planar structure of the quinazoline core can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break them apart.
-
Lipophilicity: The addition of various hydrophobic functional groups to the quinazoline scaffold to enhance biological activity often decreases aqueous solubility.
-
Supersaturation: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out if its solubility limit is exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Solutions:
-
pH Adjustment: The solubility of quinazoline derivatives can be highly dependent on pH, especially if they contain ionizable groups. Modifying the pH of your buffer can significantly increase solubility.
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of your compound.[3] Be sure to include a vehicle control with the same co-solvent concentration.
-
Use Surfactants: Low concentrations of non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate hydrophobic compounds, keeping them in solution.[3]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3]
-
Lower Final Concentration: The most straightforward approach is to work at a lower, more soluble concentration of your compound.
| Solubilization Strategy | Typical Starting Concentration | Considerations |
| pH Adjustment | Assay-dependent | May alter protein conformation or cell viability. |
| Co-solvents (Ethanol, PEG) | 1-5% (v/v) | Can affect enzyme activity or cell health at higher concentrations. |
| Surfactants (Tween® 80) | 0.01-0.1% (v/v) | May interfere with some assay readouts. |
| Cyclodextrins (HP-β-CD) | Varies (mg/mL) | Can sometimes extract cholesterol from cell membranes. |
FAQ 2: I suspect my quinazoline compound is degrading during my experiment. How can I assess its stability?
Answer: Compound instability is a critical factor that can lead to a loss of potency and inconsistent results over time.[4] Quinazoline compounds can be susceptible to hydrolysis, oxidation, and photodegradation.
Indicators of Instability:
-
A gradual decrease in activity in repeated experiments using the same stock solution.
-
Discoloration of the compound solution.[4]
-
The appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS).
Protocol: Forced Degradation Study
This protocol helps to identify potential degradation pathways and establish the stability of your compound under various stress conditions.
-
Prepare Stock Solution: Dissolve your quinazoline derivative in a suitable solvent (e.g., DMSO) to a known concentration.
-
Aliquot and Stress: Aliquot the stock solution into separate tubes for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide.[4]
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).
-
Photostability: Expose to a light source (wrap a control tube in aluminum foil).[4]
-
-
Incubate and Sample: Incubate the stressed samples for a defined period (e.g., 24-48 hours), taking time points for analysis.
-
Analysis: Analyze the samples at each time point using a suitable analytical method like HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.
Section 2: Cell-Based Assay Pitfalls
Cell-based assays are complex biological systems, and their inherent variability can be a significant source of inconsistent results.
FAQ 3: I'm observing high variability between replicate wells in my cell-based assay. What are the likely causes?
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting high replicate variability.
Key Factors and Solutions:
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High-passage cells can exhibit altered characteristics and responses.
-
Cell Seeding Density: Uneven cell distribution is a major contributor to variability. Ensure you have a homogenous single-cell suspension before plating and use a consistent seeding density.
-
Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are calibrated and use proper technique.
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate the compound and affect results. To mitigate this, avoid using the outer wells or ensure proper humidification in your incubator.
FAQ 4: My quinazoline compound is showing unexpected cytotoxicity or a lack of effect. What should I investigate?
Answer: This issue often points to problems with the compound's concentration, its interaction with the assay components, or the health of the cells.
Potential Causes and Solutions:
-
Incorrect Concentration Range: The initial concentration range might be inappropriate for your specific cell line. Perform a broad dose-response curve to determine the active concentration range.
-
Assay Interference: Some quinazoline compounds can interfere with assay readouts. For example, in an MTT assay, a compound could chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control plate with the compound in cell-free medium to check for such interference.
-
Compound Binding to Plastics or Media Components: Hydrophobic compounds can adsorb to plastic surfaces or interact with proteins in the cell culture medium, reducing the effective concentration available to the cells. Consider using low-adhesion plates and serum-free media for the treatment period, if compatible with your cells.
Section 3: Biochemical Assay Considerations
Biochemical assays, while often less complex than cell-based assays, have their own set of potential issues that can lead to inconsistent results.
FAQ 5: My IC50 values for a quinazoline-based kinase inhibitor are inconsistent between experiments. What could be the problem?
Answer: Inconsistent IC50 values in kinase assays can arise from several factors related to the assay conditions and reagents.
Critical Parameters to Standardize:
-
ATP Concentration: Many quinazoline kinase inhibitors are ATP-competitive. The measured IC50 value will be highly dependent on the ATP concentration used in the assay. Ensure you are using a consistent ATP concentration, typically at or near the Km for the enzyme.
-
Enzyme Concentration and Purity: The concentration and purity of the kinase can affect the results. Use a consistent source and lot of the enzyme, and ensure it is properly stored and handled to maintain its activity.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time after adding ATP should be kept consistent.
-
Detergent and BSA Concentrations: The type and concentration of detergents and the presence of Bovine Serum Albumin (BSA) in the assay buffer can influence the activity of some compounds.[5] These should be optimized and kept constant.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Plating: Serially dilute the quinazoline compound in DMSO and then into the assay buffer in a microplate.
-
Enzyme Addition: Add the kinase to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate for the optimized reaction time.
-
Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to positive and negative controls and fit the dose-response curve to a suitable model to determine the IC50 value.
Section 4: Quality Control in High-Throughput Screening (HTS)
For high-throughput screening of quinazoline libraries, robust quality control is essential to ensure the reliability of the data and the identification of true hits.[6]
FAQ 6: What are the key quality control parameters I should monitor during an HTS campaign?
Answer: Monitoring key statistical parameters on a plate-by-plate basis is crucial for identifying and troubleshooting issues during an HTS campaign.
Essential HTS Quality Control Metrics:
| Parameter | Formula | Acceptance Criteria | Interpretation |
| Z'-factor | 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|] | > 0.5 | A measure of assay quality, taking into account both the signal window and data variation. |
| Signal-to-Background (S/B) | Meanpos / Meanneg | > 10 | Indicates the separation between the positive and negative controls. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 20% | Measures the relative variability of the data. |
Workflow for HTS Data Quality Control:
Caption: HTS data quality control workflow.
By systematically addressing these common issues related to compound properties, assay conditions, and quality control, researchers can significantly improve the consistency and reliability of their quinazoline bioassay data, leading to more confident decision-making in the drug discovery process.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (URL: )
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (2025-11-08) (URL: [Link])
- An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL - Benchchem. (URL: )
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC - NIH. (URL: [Link])
- resolving inconsistencies in biological assay results for 8-Chloroquinazolin-4-OL - Benchchem. (URL: )
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC - NIH. (2022-11-22) (URL: [Link])
-
HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-Openscreen. (URL: [Link])
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eu-openscreen.eu [eu-openscreen.eu]
Technical Support Center: Optimization of Suzuki Coupling for 6-Bromoquinazoline Derivatives
Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of 6-bromoquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on delivering practical, field-tested insights grounded in mechanistic understanding to help you optimize your reactions for higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Suzuki coupling of 6-bromoquinazolines.
Q1: Why is my Suzuki coupling of 6-bromoquinazoline sluggish or failing?
A1: Low reactivity of 6-bromoquinazoline in Suzuki couplings can stem from several factors. The quinazoline core, being a nitrogen-containing heterocycle, can interact with the palladium catalyst. The nitrogen atoms, particularly the one at position 1, can act as a ligand for the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Additionally, the electronic properties of the quinazoline ring can influence the reactivity of the C-Br bond towards the rate-determining oxidative addition step.[1] Suboptimal reaction conditions, such as an inappropriate choice of catalyst, ligand, base, or solvent, are also common culprits.[2]
Q2: What are the most common side reactions I should be aware of?
A2: The three most prevalent side reactions in the Suzuki coupling of 6-bromoquinazolines are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by high temperatures and prolonged reaction times in aqueous basic media.[1][3]
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. The presence of oxygen in the reaction mixture is a primary cause, as it can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3][4][5]
-
Dehalogenation: In this process, the bromine atom on the quinazoline ring is replaced by a hydrogen atom. This can be caused by the presence of palladium hydride species in the reaction mixture.[1]
Q3: Which palladium catalyst and ligand system is a good starting point for 6-bromoquinazoline?
A3: For heteroaromatic substrates like 6-bromoquinazoline, a good starting point is often a pre-catalyst that readily forms the active Pd(0) species in situ, paired with a bulky, electron-rich phosphine ligand. A widely successful combination is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride).[6][7] The dppf ligand is known to stabilize the palladium catalyst and promote both oxidative addition and reductive elimination. For more challenging couplings, consider using more advanced dialkylbiaryl phosphine ligands like SPhos or XPhos with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[8][9] These ligands are highly effective for coupling electron-rich and sterically hindered substrates.[8]
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is critical and often interdependent.
-
Base: A common and effective base is K₂CO₃ or Na₂CO₃ , typically used in an aqueous solvent mixture.[10][11] For base-sensitive functional groups on your substrates, a milder base like KF can be employed.[12] For anhydrous conditions, K₃PO₄ is often a good choice, particularly with bulky phosphine ligands.[8][13]
-
Solvent: A mixture of an organic solvent and water is frequently used. Popular choices include 1,4-dioxane/water , toluene/water , or DME (1,2-dimethoxyethane)/water .[7][10][13] The water is essential for dissolving the inorganic base and plays a role in the transmetalation step.[3] For substrates with poor solubility, solvents like DMF or n-butanol can be beneficial.[8][14]
In-Depth Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 6-bromoquinazoline derivatives.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 6-bromoquinazoline, consider the following troubleshooting steps, starting with the most likely culprits.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Actions & Explanations
-
Evaluate the Catalyst System:
-
Causality: The oxidative addition of the palladium catalyst to the C-Br bond is the first and often rate-limiting step in the catalytic cycle. An insufficiently active catalyst will stall the reaction here. The nitrogen atoms in the quinazoline ring can coordinate to the palladium, inhibiting its catalytic activity. Bulky, electron-rich ligands enhance the electron density on the palladium, which promotes oxidative addition and can mitigate catalyst inhibition.[1][8][15]
-
Recommended Action: If using a standard catalyst like Pd(PPh₃)₄, switch to a more robust system. A good second choice is Pd(dppf)Cl₂ . If the reaction is still sluggish, move to a high-performance Buchwald-type ligand such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ .[8][9]
-
-
Optimize Reaction Temperature and Time:
-
Causality: Suzuki couplings are generally not room-temperature reactions and require thermal energy to overcome the activation barriers of the catalytic steps. However, excessive heat can lead to catalyst decomposition and an increase in side reactions like protodeboronation.[2]
-
Recommended Action: If your reaction is running at a lower temperature (e.g., 80°C), incrementally increase it to 90-100°C.[2][7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed.
-
-
Assess Reagent Quality:
-
Causality: Boronic acids are susceptible to degradation over time, particularly protodeboronation, which converts them into the corresponding arene, rendering them inactive for coupling.[1][3] Impurities in either coupling partner can also poison the catalyst.
-
Recommended Action: Use a fresh bottle of boronic acid or purify it before use. For particularly unstable boronic acids, consider using a more stable derivative, such as a pinacol boronate ester .[3][16] These esters often exhibit greater stability and can release the boronic acid in situ.[17]
-
Problem 2: Significant Formation of Byproducts
The presence of significant byproducts can drastically reduce your yield and complicate purification. Here’s how to address the most common ones.
Byproduct Troubleshooting Summary
| Byproduct | Primary Cause(s) | Recommended Solution(s) |
| Homocoupling Product | Presence of oxygen; Use of Pd(II) precatalyst without efficient reduction.[4][5] | Rigorously degas all solvents and the reaction vessel; Run the reaction under a strict inert atmosphere (Argon or Nitrogen); Use a Pd(0) source like Pd(PPh₃)₄.[1] |
| Protodeboronation Product | High temperature; Extended reaction time; Excess water/base.[1][3] | Use the minimum effective temperature; Monitor reaction to avoid unnecessary heating; Use a more stable boronate ester; Use an anhydrous base like K₃PO₄.[1][18] |
| Dehalogenation Product | Formation of Pd-H species.[1] | Screen different bases (e.g., switch from a carbonate to a phosphate); Ensure high purity of reagents and solvents. |
Visualizing the Suzuki Catalytic Cycle and Side Reactions
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ammonium 6-bromoquinazoline-4-carboxylate
Introduction
Welcome to the technical support guide for Ammonium 6-bromoquinazoline-4-carboxylate (CAS: 474710-80-0). This document is intended for researchers, chemists, and drug development professionals to ensure the stability and integrity of the compound throughout its storage and experimental use. Due to its specific chemical structure—a quinazoline core, a bromo substituent, and an ammonium carboxylate salt—this molecule is susceptible to several degradation pathways. This guide provides a framework for understanding these vulnerabilities and offers practical, validated protocols to mitigate them, ensuring experimental reproducibility and success.
Part 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common user inquiries.
Q1: What are the ideal storage conditions for solid this compound?
The solid compound should be stored under an inert atmosphere (argon or nitrogen) at room temperature.[1] It is critical to protect it from moisture, oxygen, and light to prevent hydrolysis, oxidation, and photodegradation. A desiccator or a glove box is highly recommended for long-term storage.
Q2: My solid compound has developed a yellowish or brownish tint. Can I still use it?
A change in color is a strong indicator of degradation. The quinazoline ring system is sensitive to oxidation and other reactions that can produce colored impurities. We strongly advise against using the discolored compound, as the impurities could lead to inconsistent and unreliable experimental results. It is best to procure a fresh batch.
Q3: What solvents are recommended for this compound, and how should I prepare solutions?
High-purity, anhydrous dimethyl sulfoxide (DMSO) is a common solvent for quinazoline derivatives.[2] However, solutions are often the most vulnerable state for the compound. It is imperative to prepare solutions fresh for each experiment. If a stock solution must be made, use anhydrous DMSO, prepare it under an inert atmosphere, and store it in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q4: Is the compound sensitive to air and moisture?
Yes. The ammonium carboxylate group is hygroscopic and can readily absorb atmospheric moisture. Furthermore, many heterocyclic compounds can be sensitive to atmospheric oxygen, especially over long periods or in solution.[3][4] Proper handling using inert atmosphere techniques is essential.[5][6]
Q5: Can I heat my solution to aid dissolution?
Heating should be avoided. Ammonium carboxylate salts can be thermally labile, decomposing into the corresponding carboxylic acid and ammonia gas.[7][8] This equilibrium shift is often irreversible if the ammonia escapes, leading to a change in the chemical identity and pH of your solution. Use sonication in a room temperature water bath as a safer alternative to aid dissolution.
Part 2: Understanding Compound Instability
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The structure of this compound has three primary points of vulnerability: the ammonium carboxylate salt, the quinazoline ring, and the C-Br bond.
Potential Degradation Pathways
-
Salt Dissociation & Thermal Decomposition : The ammonium carboxylate is in equilibrium with its constituent parts: 6-bromoquinazoline-4-carboxylic acid and ammonia.[9] Heating or exposure to a vacuum can drive off the volatile ammonia, irreversibly shifting the equilibrium and leaving you with the free acid, which has different solubility and reactivity profiles.[7][8]
-
Hydrolysis : Water can attack the quinazoline ring, which is susceptible to nucleophilic attack.[10] More commonly, atmospheric moisture absorbed by the hygroscopic salt can facilitate degradation and potentially alter the compound's crystalline structure.
-
Photodegradation : Aromatic, heterocyclic systems are often light-sensitive. UV or even ambient light can provide the energy to initiate radical reactions or other transformations, particularly involving the bromo-substituent.[2] Studies on similar quinazoline derivatives confirm their instability when not kept in the dark.[2]
-
Oxidation : The nitrogen-containing heterocyclic ring can be susceptible to oxidation from atmospheric oxygen, often leading to the formation of N-oxides or other colored byproducts. This process is accelerated in solution and by exposure to light.
Caption: Key environmental stressors and their resulting degradation pathways.
Part 3: Troubleshooting Guide
This section addresses specific experimental problems and links them to potential compound degradation issues.
Q: My experimental results are highly variable and not reproducible. Could the compound be the cause?
A: Yes, this is a classic sign of compound instability. If a stock solution is used over several days or weeks, its effective concentration may be decreasing over time.
-
Root Cause: Degradation in solution (hydrolysis, oxidation, photodecomposition).
-
Validation Test: Run a purity check (e.g., HPLC-UV or LC-MS) on your stock solution immediately after preparation and again after the time period of your experiment. A decrease in the main peak area or the appearance of new peaks confirms degradation.
-
Solution:
-
Always prepare solutions fresh from the solid compound immediately before use.
-
If a stock must be used, prepare it once, aliquot into single-use, light-protected vials, and store at -80°C under an inert gas overlay.
-
For any given experiment, use a new, previously unthawed aliquot. Do not re-freeze a thawed aliquot.
-
Q: I observe a precipitate forming in my aqueous buffer solution. What is happening?
A: This is likely due to the conversion of the more soluble ammonium salt to the less soluble free carboxylic acid.
-
Root Cause: The equilibrium between the ammonium salt and the free acid is pH-dependent. In an acidic or even neutral buffer, or if ammonia is lost from the solution, the equilibrium can shift towards the protonated, less soluble free acid.
-
Solution:
-
Assess the pH of your final solution. If possible, work in slightly basic conditions (pH 7.5-8.5) to maintain the carboxylate form, but verify this does not negatively impact your experiment.
-
Minimize the time the compound spends in aqueous buffer before the experiment begins. Add the compound (as a concentrated DMSO stock) to the buffer at the last possible moment.
-
Ensure the final concentration is below the solubility limit of both the salt and the potential free acid form in your specific buffer system.
-
Q: My reaction, which uses this compound as a starting material, is failing or giving very low yields. What should I check?
A: The integrity of the starting material is paramount. The compound may have degraded before it was even added to the reaction.
-
Root Cause: The solid compound may have degraded during storage, or it degraded during the weighing and transfer process due to exposure to air and moisture.
-
Solution:
-
Verify Solid Purity: Before starting a critical synthesis, confirm the purity of the solid material via NMR or LC-MS.
-
Use Inert Atmosphere Techniques: Handle the solid exclusively in a glove box or on a Schlenk line.[3] This prevents exposure to atmospheric moisture and oxygen during weighing and transfer.[5][11] The detailed protocol below outlines this workflow.
-
Part 4: Standard Operating Procedures (SOPs)
Following these validated protocols will significantly reduce the risk of compound degradation.
Table 1: Summary of Handling and Storage Conditions
| State | Condition | Recommendation | Rationale |
| Solid | Storage | Room temperature, in the dark, under a positive pressure of inert gas (Argon/Nitrogen). | Prevents oxidation, hydrolysis, and photodegradation.[1] |
| Handling/Weighing | Perform inside a glove box or on a Schlenk line with dry glassware. | Minimizes exposure to atmospheric moisture and oxygen.[5][6] | |
| Solution | Solvent | Anhydrous, high-purity DMSO is recommended. | Water is a reactant in hydrolysis; using a dry solvent is critical.[4] |
| Preparation | Prepare fresh for each experiment. Use solvents purged with inert gas. | Solution-state stability is low; fresh prep ensures known concentration.[2][12] | |
| Storage (if needed) | Single-use aliquots, protected from light, at -80°C with an inert gas overlay. Avoid freeze-thaw cycles. | Minimizes degradation during short-term storage. |
SOP-1: Inert Atmosphere Technique for Solution Preparation
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO using a Schlenk line.
Materials:
-
This compound (in a vial with a septum)
-
Anhydrous DMSO (e.g., AcroSeal™ bottle or similar)
-
Schlenk line with dual vacuum/inert gas manifold[3]
-
Dry, clean Schlenk flask with a stir bar
-
Septa
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is free of moisture by oven-drying it overnight at >125°C and allowing it to cool under vacuum on the Schlenk line.[6]
-
Inert Atmosphere Purge: Place a septum on the flask's neck. Alternate between evacuating the flask (vacuum) and refilling it with inert gas (argon or nitrogen) at least 3-5 times to remove all atmospheric gases.
-
Solvent Transfer: a. Using a dry, inert-gas-flushed syringe, pierce the septum of the anhydrous DMSO bottle. b. Draw the required volume of DMSO. For 10 mL of a 10 mM solution (MW: 270.08 g/mol ), you will need 27.01 mg of the compound. c. Inject the DMSO into the prepared Schlenk flask against a counterflow of inert gas.
-
Solid Transfer (by weight difference): a. On the Schlenk line, weigh the sealed vial containing your compound. b. Using a clean, dry syringe, add a small positive pressure of inert gas into the vial. c. Invert the vial and, with a new dry syringe, carefully draw a small amount of the solid powder into the syringe barrel. d. Weigh the vial again. The difference is the mass of the solid in the syringe. Adjust until you have the target mass (e.g., ~27 mg). e. Quickly inject the solid from the syringe into the Schlenk flask containing the DMSO against a positive counterflow of inert gas.
-
Dissolution & Storage: a. Stir the solution at room temperature until the solid is fully dissolved. b. Use the solution immediately. If aliquoting, use gas-tight syringes to transfer the solution to pre-prepared, inert-gas-flushed, amber vials for storage.
Caption: Workflow for preparing solutions while minimizing air and moisture exposure.
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2).
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
-
Gafițanu, C. A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2349.
-
Google Patents. (2018). CN108794342A - Ammonium carboxylate salt compound, its crystal form, amorphous substance and preparation method thereof.
-
Laskin, A., et al. (2021). Effect of Ammonium Salts on the Decarboxylation of Oxaloacetic Acid in Atmospheric Particles. ACS Earth and Space Chemistry, 5(5), 1188–1197.
-
MIT Environmental Health & Safety. Handling air-sensitive reagents AL-134.
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
-
MilliporeSigma. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
Hansson, H., et al. (2019). Chemical equilibria of aqueous ammonium–carboxylate systems in aqueous bulk, close to and at the water–air interface. Physical Chemistry Chemical Physics, 21(23), 12386-12397.
-
Sabbir, A., et al. (2015). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Tetrahedron Letters, 56(38), 5272-5276.
-
Chan, L. (2013). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Research, 6.
-
Chemistry Stack Exchange. (2019). Mechanism for formation of amides from ammonium carboxylate salts.
-
ChemicalBook. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0.
-
Google Patents. (2011). US20110118504A1 - Thermal salt splitting of ammonium carboxylates.
-
Research and Reviews: A Journal of Pharmaceutical Science. (2021). Synthesis and Applications of Quinazoline Derivatives.
-
ChemicalBook. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt Property.
Sources
- 1. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]
- 2. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. US20110118504A1 - Thermal salt splitting of ammonium carboxylates - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rroij.com [rroij.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Bromoquinazoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-bromoquinazoline-4-carboxylate. This guide is designed to provide in-depth, experience-driven advice to troubleshoot and optimize the scale-up of this important synthetic intermediate. As Senior Application Scientists, we understand that moving from the bench to pilot scale introduces unique challenges. This resource addresses common issues with a focus on the underlying chemical principles to empower you to make informed decisions in your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-bromoquinazoline-4-carboxylate and which is most amenable to scale-up?
There are several established methods for the synthesis of the quinazoline core.[1] For 6-bromoquinazoline-4-carboxylate specifically, a prevalent laboratory-scale approach involves the reaction of 5-bromoanthranilic acid with a suitable C1 synthon.
However, for scalability, a one-pot, three-component reaction is often more efficient. A notable example involves the condensation of (2-amino-5-bromophenyl)-oxo-acetic acid sodium salt (derived from the hydrolysis of 6-bromoisatin) with an aldehyde and ammonium acetate.[2][3] This approach offers advantages in terms of process economy and reduced unit operations.
Another viable route for large-scale synthesis involves transition-metal-catalyzed methods, which can offer high yields and good functional group tolerance.[4][5][6]
Q2: I'm observing low yields during the cyclization step. What are the likely causes and how can I mitigate them?
Low yields in quinazoline synthesis are a frequent challenge and can stem from several factors, particularly during scale-up.
-
Incomplete Reaction: Ensure sufficient reaction time and temperature. High temperatures are often necessary but can also lead to degradation, so careful optimization is key.[1][7] Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
Side Reactions: The formation of byproducts is a common issue. For instance, the C4 position of the quinazoline ring is susceptible to oxidation, which can lead to the formation of a quinazolinone.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reactant may lead to the formation of undesired side products.
-
Solvent Effects: The choice of solvent can significantly impact reaction efficiency. Ensure your solvent is dry and appropriate for the reaction conditions.
Q3: My final product is difficult to purify. What are the common impurities and what are the best purification strategies on a larger scale?
Purification is a critical step in any scale-up process. Common impurities in the synthesis of 6-bromoquinazoline-4-carboxylate can include unreacted starting materials, quinazolinone byproducts, and dimers or polymers.[1]
For large-scale purification, consider the following:
-
Crystallization: This is often the most effective and economical method for purifying solid products at scale. A systematic screening of solvents and solvent mixtures is recommended to find optimal crystallization conditions.
-
Column Chromatography: While standard silica gel chromatography can be challenging to scale, techniques like flash chromatography with larger columns or automated systems can be employed.
-
Extraction: A well-designed aqueous workup with appropriate pH adjustments can effectively remove many polar and ionic impurities.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis of 6-bromoquinazoline-4-carboxylate.
Problem 1: Formation of Quinazolinone Byproduct
Symptom: You observe a significant amount of a byproduct with a molecular weight corresponding to the replacement of the C4-carboxylate with a carbonyl group.
Causality: The C4 position of the quinazoline ring is electrophilic and can be susceptible to oxidation or hydrolysis, especially under harsh reaction conditions or in the presence of certain oxidants.[1][8]
Solutions:
-
Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere is crucial to prevent oxidation.
-
Milder Oxidants: If an oxidant is required for a specific synthetic step, consider using a stoichiometric amount of a milder reagent.
-
Temperature Control: Avoid excessive heating, as this can promote byproduct formation.[1]
Problem 2: Dimerization or Polymerization
Symptom: Your reaction mixture becomes viscous, and analysis reveals high molecular weight species.
Causality: This can occur if starting materials have multiple reactive sites or if reaction conditions favor intermolecular reactions.[1] High concentrations of reactants can also promote polymerization.
Solutions:
-
Purity of Starting Materials: Ensure your starting materials are pure and do not contain bifunctional impurities.
-
Controlled Addition: Add one of the key reactants slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Solvent Volume: Increasing the solvent volume can help reduce the probability of intermolecular reactions.[1]
Problem 3: Inconsistent Results Upon Scale-Up
Symptom: A reaction that worked well on a small scale gives poor yields or a different product profile at a larger scale.
Causality: Scale-up introduces challenges related to mass and heat transfer. A reaction that is exothermic on a small scale can become difficult to control at a larger scale, leading to localized "hot spots" and byproduct formation. Mixing efficiency can also decrease, leading to concentration gradients.
Solutions:
-
Process Safety Analysis: Conduct a thorough process safety analysis to understand the thermal hazards of your reaction.
-
Engineering Controls: Utilize appropriate reactor design with efficient stirring and temperature control systems.
-
Gradual Scale-Up: Increase the reaction scale in manageable increments (e.g., 2x, 5x, 10x) to identify and address any scale-dependent issues early on.
Experimental Protocols & Data
Table 1: Representative Reaction Conditions for Quinazoline Synthesis
| Parameter | Laboratory Scale (e.g., Niementowski) | Scalable One-Pot Method |
| Starting Materials | 5-bromoanthranilic acid, formamide | (2-amino-5-bromophenyl)-oxo-acetic acid, aldehyde, NH4OAc |
| Solvent | Often neat or high-boiling solvent | Ethanol, Methanol |
| Temperature | > 130 °C | Mild conditions (e.g., reflux in ethanol) |
| Typical Yield | Variable, can be low | Generally good to excellent |
| Key Challenge | High temperatures, potential for byproducts | Purity of starting materials |
Step-by-Step: One-Pot Synthesis of 2-Aryl-6-bromoquinazoline-4-carboxylic Acid
This protocol is adapted from methodologies that are amenable to scale-up.[2][3]
-
Preparation of (2-amino-5-bromophenyl)-oxo-acetic acid sodium salt: This intermediate is typically prepared by the alkaline hydrolysis of 6-bromoisatin.
-
One-Pot Reaction:
-
To a solution of (2-amino-5-bromophenyl)-oxo-acetic acid sodium salt in ethanol, add the desired aromatic aldehyde and ammonium acetate.
-
Reflux the mixture for the appropriate time, monitoring the reaction by TLC or HPLC.
-
-
Workup and Isolation:
-
Cool the reaction mixture and adjust the pH with aqueous HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, DMF/water).
-
Visualizing the Process
Reaction Workflow
Caption: General workflow for the one-pot synthesis of 6-bromoquinazoline-4-carboxylate.
Troubleshooting Decision Tree
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Poor Cell Permeability of Quinazoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common hurdles in the development of quinazoline-based therapeutics: poor cell permeability. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, particularly as kinase inhibitors in oncology.[1][2][3][4] However, their often rigid, aromatic structure can present significant challenges to their ability to cross the cell membrane and reach intracellular targets.
This resource provides FAQs for rapid problem assessment, detailed troubleshooting guides rooted in mechanistic principles, step-by-step experimental protocols, and advanced medicinal chemistry strategies to systematically diagnose and resolve permeability issues.
Section 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common initial questions encountered during experiments.
Q1: My quinazoline derivative shows high potency in enzymatic assays but low activity in cell-based assays. What's the likely cause?
A1: A significant drop in potency between a biochemical (enzymatic) assay and a cell-based assay is a classic indicator of poor cell permeability. The compound is effective when it can directly access its target protein, but it fails to cross the cell membrane to reach that target in a cellular environment. Other potential causes include compound instability in cell culture media or rapid metabolism by the cells, but poor permeability is the most frequent culprit for this class of molecules.
Q2: What is the first physicochemical parameter I should check for my quinazoline derivative if I suspect permeability issues?
A2: The first and most critical parameter to evaluate is lipophilicity , typically measured or calculated as LogP or LogD.[5][6] Lipophilicity governs the partitioning of a molecule between the aqueous extracellular environment and the lipid bilayer of the cell membrane.[5] While a certain degree of lipophilicity is required to enter the membrane, excessive lipophilicity can cause the compound to become trapped within the lipid bilayer or lead to poor aqueous solubility, which also limits permeability.
Q3: How do I know if my compound is being removed from the cell by efflux pumps?
A3: If your compound has physicochemical properties that suggest it should be permeable but still fails in cell-based assays, it may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1).[7][8] The gold-standard method to test this is a bidirectional Caco-2 or MDCK-MDR1 permeability assay .[9] An efflux ratio (the ratio of permeability in the basal-to-apical direction versus the apical-to-basal direction) significantly greater than 2 is a strong indication of active efflux.[9]
Q4: What are the key "rule-of-thumb" guidelines for designing permeable quinazoline derivatives?
A4: While not absolute, Lipinski's Rule of 5 provides a foundational guideline. For quinazoline derivatives, pay special attention to:
-
Molecular Weight (MW): Keep it below 500 Da.
-
LogP: Aim for a value between 1 and 3.[5]
-
Hydrogen Bond Donors (HBD): Keep the count ≤ 5.
-
Hydrogen Bond Acceptors (HBA): Keep the count ≤ 10.
-
Polar Surface Area (PSA): Aim for a PSA below 140 Ų. For brain penetration, a much lower PSA (< 90 Ų) is often required.
Q5: What is the difference between a PAMPA and a Caco-2 assay? Which one should I use first?
A5: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion across an artificial lipid layer.[5][10][11] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells and can measure both passive diffusion and active transport processes, including efflux.[9][12] It is highly recommended to start with the PAMPA assay . If your compound fails the PAMPA, the issue lies with its fundamental physicochemical properties (e.g., it's too polar or too lipophilic). If it passes the PAMPA but fails in cellular assays, then you should investigate active transport using the Caco-2 assay.
Section 2: Troubleshooting Guides for Poor Permeability
This section provides a structured, in-depth approach to diagnosing and solving permeability problems.
Initial Assessment: A Troubleshooting Workflow
Before diving into specific problems, use this workflow to guide your investigation.
Caption: Troubleshooting Decision Tree for Poor Cellular Activity.
Guide 2.1: Problem - Low Passive Diffusion
Causality: The compound's intrinsic physicochemical properties prevent it from efficiently partitioning into and diffusing across the lipid bilayer. This is often due to an imbalance of lipophilicity, excessive polarity (high PSA), or a high number of hydrogen bond donors/acceptors.
Troubleshooting & Solutions:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the quinazoline scaffold to optimize for permeability. Structure-activity relationship studies have shown that substitutions at positions 2, 3, 6, and 8 can significantly alter the physicochemical properties of the quinazoline ring.[13]
-
Increase Lipophilicity (if too polar): Introduce small, non-polar groups like methyl, ethyl, or halogens (Cl, F) at appropriate positions. Molecular modifications at the 2nd and 4th positions of the quinazoline nucleus are common strategies to improve lipophilicity.[14][15]
-
Decrease Lipophilicity (if too greasy): Introduce small polar groups like hydroxyl (-OH) or methoxy (-OCH3) groups. Be cautious, as this can increase H-bonding potential.
-
Reduce Hydrogen Bonding Potential: Mask hydrogen bond donors (e.g., -NH2, -OH) by converting them to amides, esters, or by N-methylation. This is a highly effective strategy for improving permeability.
-
Utilize Intramolecular Hydrogen Bonding: A key advanced strategy is to design the molecule so that a polar hydrogen bond donor forms a stable, internal hydrogen bond with a nearby acceptor.[16][17][18] This "chameleonic" effect shields the polar groups, reducing the effective PSA and increasing the molecule's lipophilicity, which can dramatically improve permeability.[16][19]
-
-
Data Summary for SAR Guidance:
| Modification Strategy | Target Physicochemical Property | Typical Impact on Permeability | Example Modification on Quinazoline |
| Add small alkyl/halo groups | Increase LogP / Decrease Polarity | Positive (if initially too polar) | Add -CH3 or -F to the aniline ring at C4 |
| Add polar groups (-OH, -NH2) | Decrease LogP / Increase PSA | Negative | Add a hydroxyl group to the scaffold |
| Mask H-bond donors | Decrease HBD count / Reduce PSA | Highly Positive | Convert a primary amine to a dimethylamine |
| Introduce rotatable bonds | Increase conformational flexibility | Can be positive | Use a flexible linker at C4 |
| Form intramolecular H-bond | Decrease effective PSA | Highly Positive | Introduce a fluorine atom at position 5 to form an N-H···F bond with the C4-anilino group.[20] |
-
Visualization of SAR Strategy:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Permeation against Efflux by Two Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. mdpi.com [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Bioassay Validation for Novel Kinase Inhibitors: A Case Study with Ammonium 6-bromoquinazoline-4-carboxylate
This guide provides a comprehensive framework for the validation of bioassays, using the novel compound Ammonium 6-bromoquinazoline-4-carboxylate as a case study. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A rigorously validated bioassay ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock of any successful therapeutic development program. This document will not only detail specific experimental protocols but also delve into the scientific rationale behind these choices, comparing and contrasting different assay methodologies.
The Quinazoline Scaffold: A Privileged Structure in Oncology
Quinazoline derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The core quinazoline structure serves as a "privileged scaffold," amenable to chemical modifications that can modulate its biological activity. Several quinazoline derivatives have been successfully developed into anticancer drugs, such as gefitinib and erlotinib, which act by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4]
The subject of our study, this compound, belongs to this promising class. The presence of a bromine atom at the 6-position is a common feature in many biologically active quinazolines, often contributing to enhanced potency.[5][6] While the specific target of this novel compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that its primary mechanism of action may involve the modulation of protein kinase activity, a critical component of cellular signaling pathways that are often dysregulated in cancer.[2][7]
The Imperative of Bioassay Validation
Before we can confidently characterize the biological activity of a new chemical entity like this compound, the bioassay used for this characterization must undergo a stringent validation process. The objective of bioassay validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation.[10][11][12][13] These guidelines provide a framework for assessing various validation parameters, ensuring the reliability and reproducibility of the data generated.[13][14]
Primary Bioassay: Cell-Based Cytotoxicity/Anti-Proliferative Assay
Given that many quinazoline derivatives exhibit anticancer properties by inducing cytotoxicity, a cell-based anti-proliferative assay is a logical starting point for characterizing this compound.[5][6][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Culture:
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count to ensure viability is >95%.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform a serial dilution of the compound in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualization of the MTT Assay Workflow
Caption: Workflow of the MTT cell viability assay.
Bioassay Validation Plan: A Framework for Trustworthiness
A comprehensive validation plan is essential to ensure the reliability of the MTT assay.[16][17] This plan should be guided by ICH Q2(R1) principles and encompass the following parameters:[8][10][11]
| Validation Parameter | Purpose | Acceptance Criteria (Example) |
| Specificity/Selectivity | To ensure the assay signal is due to the analyte of interest and not influenced by other components (e.g., vehicle, other compounds). | The vehicle control should not exhibit significant cytotoxicity (<5% inhibition). The assay should distinguish between active and inactive structural analogs. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | The dose-response curve should have a good fit (R² > 0.95). |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should encompass the IC50 value and typically spans from 10% to 90% inhibition. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-assay): Coefficient of variation (%CV) < 15%. Intermediate Precision (inter-assay): %CV < 20%. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The mean value should be within ±20% of the nominal value for quality control samples. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. | The assay performance should remain within acceptance criteria when parameters like incubation time, cell seeding density, or reagent lot are varied slightly. |
Comparison with Alternative Bioassays
While the MTT assay is a robust method for assessing overall cytotoxicity, it does not provide mechanistic insights. Therefore, comparing its results with those from more targeted assays is crucial for a comprehensive understanding of the compound's activity.
Alternative 1: Biochemical Kinase Inhibition Assay
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.[18]
-
Principle: A purified kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like fluorescence, luminescence, or radioactivity.
-
Advantages:
-
Provides direct evidence of target engagement.
-
Highly specific and sensitive.
-
Amenable to high-throughput screening.
-
-
Disadvantages:
-
Does not account for cell permeability, off-target effects, or metabolic instability of the compound.
-
Requires purified, active enzyme, which can be challenging to produce.
-
Alternative 2: High-Content Screening (HCS) Assay
HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters.
-
Principle: Cells are treated with the compound and then stained with fluorescent dyes to visualize various cellular components and processes (e.g., nuclear morphology, cytoskeletal integrity, mitochondrial membrane potential). Automated imaging and analysis software quantify these changes.
-
Advantages:
-
Provides rich, multi-parametric data on the compound's effects at a single-cell level.
-
Can elucidate the mechanism of action (e.g., apoptosis, cell cycle arrest).
-
Can identify potential off-target effects.
-
-
Disadvantages:
-
More complex and expensive to set up and run compared to plate-reader-based assays.
-
Data analysis can be computationally intensive.
-
Lower throughput than simple biochemical assays.
-
Comparative Performance Data (Hypothetical)
| Parameter | MTT Cytotoxicity Assay | Biochemical Kinase Assay | High-Content Screening Assay |
| Endpoint | Cell Viability (IC50) | Enzyme Inhibition (IC50) | Multiple cellular parameters (e.g., apoptosis, cell cycle arrest) |
| Specificity | Low (measures overall cytotoxicity) | High (measures inhibition of a specific target) | Moderate to High (can identify specific cellular phenotypes) |
| Throughput | High | Very High | Low to Medium |
| Mechanistic Insight | Low | High (for the specific target) | Very High |
| Cost per Sample | Low | Low to Medium | High |
| Precision (%CV) | < 20% | < 15% | < 25% |
| Accuracy (% Bias) | ± 20% | ± 15% | ± 25% |
Decision Pathway for Assay Selection
Caption: Decision tree for selecting an appropriate bioassay.
Conclusion: An Integrated Approach to Bioassay Validation
The validation of a bioassay for a novel compound like this compound is not a single event but a continuous process that ensures the generation of high-quality, reliable data. While a cell-based cytotoxicity assay provides a robust initial assessment of a compound's biological activity, a comprehensive characterization requires an integrated approach. By complementing this with more targeted biochemical assays and information-rich high-content screening, researchers can build a complete picture of the compound's potency, selectivity, and mechanism of action. Adherence to established validation guidelines from regulatory bodies like the ICH is not merely a matter of compliance but a commitment to scientific rigor and the ultimate success of the drug development program.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 8. [Link]
-
Jiang, J., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6638. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Kanwal, N. (2016). ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Skanda Life Sciences. [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Pluristem. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]
-
FDA. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. [Link]
-
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Various Authors. (2024). Novel quinazoline derivatives: key pharmacological activities. Medical Research Archives. [Link]
-
Bjerke, M., et al. (2016). A Practical Guide to Immunoassay Method Validation. Clinical Chemistry, 62(6), 783-785. [Link]
-
Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]
-
BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15689. [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Patel, K. D., et al. (2017). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 4(10), 3845-3855. [Link]
-
Hassani, M., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
-
ResearchGate. (2023). 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. ResearchGate. [Link]
-
McShane, L. M. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. [Link]
-
Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 15. researchgate.net [researchgate.net]
- 16. marinbio.com [marinbio.com]
- 17. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Guide to the Cytotoxicity of 6-Bromoquinazoline Derivatives as Anticancer Agents
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. The introduction of a bromine atom at the 6-position of this scaffold has been shown to significantly enhance the anticancer potential of these molecules.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various 6-bromoquinazoline derivatives, delving into their structure-activity relationships (SAR), mechanism of action, and the experimental methodologies used to validate their efficacy. Our focus is on providing researchers and drug development professionals with a clear, data-driven perspective on this promising class of compounds.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potency of 6-bromoquinazoline derivatives is profoundly influenced by the nature and position of substituents on the core structure, particularly at the 2- and 4-positions. We have compiled experimental data from multiple studies to illustrate these relationships. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values, which quantify the concentration of a compound required to inhibit cell growth by 50%, are presented below. The data is primarily focused on human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines, which are standard models in anticancer research.
Table 1: Comparative Cytotoxicity (IC50/LC50 in µM) of 6-Bromoquinazoline Derivatives
| Compound Series | Derivative | Substitution Pattern | MCF-7 | SW480 | HeLa | Reference Compound (IC50/LC50) | Source |
| Series A: 2-Thio-Substituted | 8a | 2-(benzylthio) | 15.85 | 17.85 | - | Erlotinib (9.9 µM), Cisplatin | [1][3] |
| 8c | 2-((4-fluorobenzyl)thio) | 59.15 | 72.45 | - | Erlotinib (9.9 µM), Cisplatin | [3] | |
| Series B: 4-Anilino-Substituted | 5b | 4-(3-fluoroanilino) | 0.53 | 1.95 | - | Cisplatin | [4][5] |
| 5a | 4-anilino (unsubstituted) | 1.63 | 46.6 | - | Cisplatin | [4] | |
| Series C: 2,4-Disubstituted | 3a | 2-H, 4-(4-fluoroanilino) | > 10 | - | > 10 | - | [6] |
| 3c | 2-H, 4-(4-chloroanilino) | > 10 | - | > 10 | - | [6] |
Structure-Activity Relationship (SAR) Insights:
The data reveals critical structural features that govern cytotoxicity:
-
Impact of the 4-Anilino Moiety: A clear SAR is observed in Series B. The introduction of a simple anilino group at the 4-position (Compound 5a) confers potent activity against MCF-7 cells (IC50 = 1.63 µM). However, adding a fluorine atom at the meta-position of this anilino ring (Compound 5b) dramatically increases potency by nearly three-fold (IC50 = 0.53 µM) and significantly improves activity against SW480 cells.[4][5] This highlights the sensitivity of the target's binding pocket to electronic and steric changes on the anilino substituent.
-
Influence of 2-Position Substitution: In Series A, derivatives feature a quinazolin-4(3H)-one core with a thiol linker at the 2-position. Compound 8a, with an aliphatic-linked benzylthio group, demonstrates significant cytotoxicity against both MCF-7 and SW480 cell lines.[1][3] Interestingly, this compound proved to be more potent than the FDA-approved drug Erlotinib against the MCF-7 cell line.[1] However, adding a fluoro group to the benzyl ring (Compound 8c) leads to a marked decrease in activity, suggesting that the binding pocket may not favorably accommodate substitutions at this position.[3]
-
Selectivity Profile: A crucial aspect of drug development is selectivity towards cancer cells over normal cells. Compound 8a was tested against the normal lung fibroblast cell line (MRC-5) and exhibited an IC50 value of 84.20 µM, which is 4- to 5-fold higher than its IC50 against the cancer cell lines. This provides compelling evidence of its selective action against tumorigenic cells.[1][3]
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The primary molecular target for many cytotoxic quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR).[4][6][7] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8]
6-bromoquinazoline derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding site within the intracellular kinase domain of EGFR, preventing the phosphorylation of tyrosine residues. This blockade halts the downstream signaling cascade (including the RAS/MAPK and PI3K/Akt pathways), ultimately leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[5][6]
Caption: EGFR signaling pathway inhibition by 6-bromoquinazoline analogs.
Experimental Protocols
Reproducibility and validation are paramount in scientific research. Here, we detail the standard methodologies for the synthesis and cytotoxic evaluation of these compounds.
Protocol 1: General Synthesis of 4-Anilino-6-bromoquinazolines
This three-step procedure is a robust method for generating a variety of 4-anilino substituted derivatives for screening.
-
Step 1: Synthesis of the Quinazolinone Intermediate.
-
Rationale: This step builds the core heterocyclic ring system.
-
Procedure: Condense 5-bromo-2-aminobenzamide with an appropriate aldehyde (e.g., 4-chlorobenzaldehyde) under reflux in a suitable solvent like ethanol. The reaction cyclizes to form the 6-bromo-2-substituted-quinazolin-4(3H)-one intermediate.
-
-
Step 2: Chlorination of the Intermediate.
-
Rationale: The hydroxyl group at the 4-position is converted into a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution.
-
Procedure: Treat the quinazolinone intermediate from Step 1 with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), typically under reflux. After reaction completion, the excess chlorinating agent is removed under vacuum to yield the 6-bromo-4-chloroquinazoline.[6]
-
-
Step 3: Amination (Nucleophilic Substitution).
-
Rationale: This is the final diversification step, where the target anilino group is introduced.
-
Procedure: React the 6-bromo-4-chloroquinazoline from Step 2 with a desired substituted aniline in a solvent like isopropanol or DMF. The reaction is often heated to drive the nucleophilic aromatic substitution, replacing the 4-chloro group with the anilino moiety to yield the final product.[6]
-
Protocol 2: Cytotoxicity Evaluation via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][9]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, SW480) into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[9]
-
Compound Treatment: Prepare serial dilutions of the synthesized 6-bromoquinazoline derivatives in the cell culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin). Incubate for an additional 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition & Analysis: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Caption: Integrated workflow for synthesis and cytotoxic validation.
Conclusion
The 6-bromoquinazoline scaffold is a highly versatile and potent platform for the development of novel anticancer agents. The comparative data clearly demonstrates that substitutions at the 2- and 4-positions are critical determinants of cytotoxic activity, with 4-(3-fluoroanilino)-6-bromoquinazoline emerging as a particularly potent derivative in the low micromolar to nanomolar range. The primary mechanism of action through EGFR inhibition provides a solid rationale for their anticancer effects. The detailed protocols provided herein offer a validated framework for researchers to synthesize, screen, and characterize new derivatives in this promising chemical class, paving the way for the discovery of next-generation cancer therapeutics.
References
-
Zare, S., Emami, L., Behrouz, M., Abbasi Khankahdani, R., Nickpour, S., Emami, M., Faghih, Z., & Khabnadideh, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(125). [Link]
-
Stankiewicz, P., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules, 26(2), 335. [Link]
-
Daneshtalab, N., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 361-375. [Link]
-
Unknown Author. (n.d.). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18, 125. [Link]
-
Zare, S., et al. (2023). 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. [Link]
-
Al-Ostoot, F.H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8881. [Link]
-
Fassihi, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(1), 1-14. [Link]
-
Kushwaha, N., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 25, 197-223. [Link]
-
Czarnecka, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 735288. [Link]
-
Abouzid, K.M., et al. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem, 8(9), 1529-1541. [Link]
-
Li, K., et al. (2022). Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies. Frontiers in Oncology, 12, 822550. [Link]
-
Perez-Soler, R. (2009). Clinical Research of EGFR Inhibitors and Related Dermatologic Toxicities. Cancer Network. [Link]
-
Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672152. [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Quinazoline-Based EGFR Inhibitors: Evaluating the Potential of the 6-Bromoquinazoline-4-carboxylate Scaffold
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Dysregulation of the EGFR signaling cascade is a hallmark of numerous malignancies, driving tumor proliferation, survival, and metastasis.[1][2] Consequently, the development of small molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized treatment paradigms, particularly for non-small cell lung cancer (NSCLC).[3] The quinazoline core has proven to be a privileged scaffold in the design of potent EGFR inhibitors, with several FDA-approved drugs such as gefitinib, erlotinib, and afatinib built upon this structure.[4]
The Central Role of EGFR in Oncology
The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), initiates a cascade of downstream signaling events.[5][6] These pathways, principally the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are fundamental to normal cellular processes.[2][7] However, in many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and malignant transformation.[1]
Caption: EGFR Signaling Pathway and Downstream Effectors.
Generations of Quinazoline-Based EGFR Inhibitors
The clinical success of EGFR inhibitors is categorized into distinct generations, each developed to overcome limitations of its predecessors, primarily acquired resistance.
-
First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are ATP-competitive inhibitors that reversibly bind to the EGFR kinase domain.[8] They are particularly effective against tumors harboring activating mutations like exon 19 deletions or the L858R point mutation.[9]
-
Second-Generation (Irreversible Inhibitors): Afatinib and Dacomitinib form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[9][10] They exhibit broader activity against the ErbB family of receptors.[8]
-
Third-Generation (Mutant-Selective Inhibitors): Osimertinib was designed to overcome the T790M "gatekeeper" mutation, a common mechanism of resistance to first- and second-generation TKIs.[10][11] It selectively targets mutant EGFR while sparing the wild-type receptor, thereby reducing toxicity.[8][11]
Comparative Efficacy of Established EGFR Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of prominent EGFR inhibitors against various EGFR isoforms. This data, compiled from multiple studies, highlights the evolution of potency and selectivity.
| Inhibitor | Generation | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| Gefitinib | First | ~25.42[12] | Potent | High (Resistance) |
| Erlotinib | First | ~33.25[12] | ~2.6[13] | High (Resistance) |
| Afatinib | Second | ~10[9] | Potent | Moderate |
| Osimertinib | Third | High (Selective) | Potent | ~15-17[9] |
Note: IC50 values can vary depending on the specific assay conditions.
The Potential of the 6-Bromoquinazoline-4-carboxylate Scaffold
While direct biological data for Ammonium 6-bromoquinazoline-4-carboxylate is lacking, we can infer its potential by examining the structure-activity relationships of related compounds. The quinazoline core is essential for binding to the hinge region of the EGFR kinase domain. Substitutions at the C6 and C7 positions are known to modulate potency and selectivity.
The 6-bromo substitution is a common feature in the synthesis of more complex 4-anilinoquinazoline derivatives.[14] The bromine atom can serve as a handle for further chemical modifications, such as Sonogashira coupling to introduce alkynyl groups, which has been shown to yield potent EGFR inhibitors.[14] For instance, a 6-hydroxypropynyl-4-anilinoquinazoline derivative demonstrated an IC50 of 14 nM against EGFR kinase.[14]
Furthermore, various substitutions at the C6 position of the quinazoline ring have been explored to enhance anti-proliferative activity.[9] These include heteroaryl groups, aryl-semicarbazones, and N-Boc amino acid moieties.[9] The presence of a carboxylate group at the C4 position, as in our compound of interest, is less common for direct EGFR inhibition, as this position is typically occupied by an aniline moiety responsible for key interactions within the ATP-binding pocket. It is plausible that this compound is a synthetic intermediate rather than a final inhibitor. The corresponding 6-bromo-4-chloroquinazoline is a key precursor for the synthesis of 4-anilinoquinazoline inhibitors.[8][15]
Experimental Protocols for Evaluating EGFR Inhibitors
To rigorously assess the potential of novel compounds like those based on the 6-bromoquinazoline-4-carboxylate scaffold, a standardized set of in vitro assays is essential.
EGFR Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Caption: General workflow for an in vitro EGFR kinase inhibition assay.
Step-by-Step Protocol (Adapted from ADP-Glo™ Kinase Assay): [16]
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of recombinant EGFR kinase and a suitable substrate (e.g., poly(Glu, Tyr)).
-
Kinase Reaction: In a 384-well plate, add the test compound, EGFR enzyme, and a mixture of ATP and substrate. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Cell Viability Assay (Cell-Based)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on EGFR signaling (e.g., A549, H1975).
Step-by-Step Protocol (Adapted from CellTiter-Glo® Luminescent Cell Viability Assay): [7]
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR Phosphorylation
This technique is used to confirm that the inhibitor is hitting its intended target in a cellular context by measuring the phosphorylation status of EGFR and its downstream effectors.[1][2]
Step-by-Step Protocol: [17]
-
Cell Treatment and Lysis: Treat EGFR-dependent cancer cells with the test compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody for total EGFR to normalize the p-EGFR signal.
Conclusion and Future Directions
The quinazoline scaffold remains a cornerstone in the development of EGFR inhibitors. While this compound itself is not a recognized EGFR inhibitor, its structural motifs are highly relevant to the field. The 6-bromo position offers a versatile point for chemical elaboration to enhance potency and target engagement. Future research should focus on synthesizing 4-anilino derivatives from 6-bromo-4-chloroquinazoline and evaluating their biological activity using the robust experimental protocols outlined in this guide. By systematically exploring the structure-activity relationships of novel 6-substituted quinazolines, the scientific community can continue to innovate and develop next-generation EGFR inhibitors that overcome existing challenges of drug resistance.
References
- Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. Current Pharmaceutical Design, 26(24), 2879-2892.
- Wee, P., & Wang, Z. (2017).
- Suda, K., & Mitsudomi, T. (2021). The evolving landscape of EGFR-mutant lung cancer. Therapeutic Advances in Medical Oncology, 13, 175883592110086.
- Herbst, R. S. (2004). Review of epidermal growth factor receptor biology. International Journal of Radiation OncologyBiologyPhysics, 59(2 Suppl), 21-26.
- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
- Sandor, A., Ionut, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Lee, C. C., et al. (2018). Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer. Clinical Pharmacology in Drug Development, 7(5), 451-464.
- Mphahlele, M. J., Paumo, H. K., & Choong, Y. S. (2017). Synthesis and in Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals, 10(4), 87.
- Zhang, L., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676880.
- Zubair, T., & Bandyopadhyay, D. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1369.
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
- Mok, T. S., et al. (2017). Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine, 376(7), 629-640.
- Laimer, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13543.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 16. promega.com [promega.com]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Bromoquinazoline Derivatives
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatile heterocyclic system, composed of a fused benzene and pyrimidine ring, forms the core of numerous clinically approved drugs, particularly in oncology.[2][3][4] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] Within this class, analogs featuring a bromine atom at the 6-position have garnered significant attention for their enhanced biological potency.[6][7][8][9]
This guide provides an in-depth, objective comparison of 6-bromoquinazoline analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. We will dissect how subtle molecular modifications influence their biological efficacy, supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The 6-Bromoquinazoline Core: A Foundation for Potency
The foundational structure for our analysis is the 6-bromoquinazoline ring. The placement of a bromine atom at the C6-position is a critical design choice. This halogen substitution significantly influences the molecule's physicochemical properties, often increasing lipophilicity, which can enhance membrane permeability and cell uptake. Furthermore, the bromine atom can form crucial halogen bonds or occupy hydrophobic pockets within target proteins, thereby increasing binding affinity and potency.
While the prompt specifies "6-bromoquinazoline-4-carboxylate," the vast body of research on this scaffold focuses predominantly on derivatives where the 4-position is either an oxo group (forming a quinazolin-4(3H)-one) or a substituted amino group. These two classes represent the most pharmacologically successful variations. Therefore, this guide will analyze the SAR of these key analogs, as they provide the most robust and actionable data for researchers.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of 6-bromoquinazoline derivatives is exquisitely sensitive to the nature and position of various substituents. By systematically analyzing these modifications, we can derive a clear SAR profile.
Impact of Substituents at the C2-Position
The C2-position offers a valuable vector for modification to modulate potency and selectivity. Studies on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, where the thiol group was further substituted, provide clear insights.[6][9]
-
Alkyl Chains: The introduction of a short, straight alkyl chain, such as an n-butyl group (Table 1, Compound 8a ), resulted in the most potent compound in the series against both MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[6][9]
-
Chain Length: Increasing the alkyl chain length to n-pentyl (Compound 8b ) led to a noticeable decrease in cytotoxic activity.[9]
-
Aromatic Groups: The addition of bulkier aromatic substituents, like a benzyl group (Compound 8c ), dramatically reduced the compound's potency, suggesting that a constrained, non-flexible substituent at this position is sterically disfavored in the target's binding site.[9]
The Role of the N3-Substituent
In the widely studied quinazolin-4(3H)-one series, the N3-position is another critical locus for modification. A phenyl group at this position is a common feature in many active analogs, contributing to the overall structural framework required for activity.[6][9] The interaction of this group with the target protein can be pivotal, and its substitution pattern offers another layer for optimization.
The Critical C4-Position: Amino vs. Oxo Analogs
The C4-position is arguably the most critical for determining the biological target and overall activity profile.
-
4-Aminoquinazolines: This class is famously represented by Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[10] The 4-anilino (a substituted amine) moiety is essential for binding to the ATP pocket of kinases. The SAR for this class is well-established, where substitutions on the aniline ring dictate potency and selectivity against different kinases.[2][11][12]
-
Quinazolin-4(3H)-ones: The 4-oxo group is also prevalent in a multitude of biologically active compounds.[4][13][14] These analogs often exhibit different target profiles compared to their 4-amino counterparts. The data in Table 1 focuses on this scaffold, demonstrating its potential as a cytotoxic agent.
The logical relationship between these structural modifications and the resulting biological activity is summarized in the diagram below.
Caption: General synthesis workflow for target compounds.
Methodology:
-
Step 1: Formation of Thiourea Intermediate: To a solution of 2-amino-5-bromobenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired phenyl isothiocyanate. Reflux the mixture for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization: The resulting thioureidobenzoic acid intermediate is cyclized to form the key 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one scaffold. This is typically achieved by heating in the presence of a dehydrating agent or a base.
-
Step 3: Derivatization: The thiol group at the C2-position is then alkylated or arylated. To the scaffold from Step 2 in a polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃) followed by the desired alkyl or benzyl halide (e.g., n-butyl bromide for compound 8a ). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The final product is isolated by pouring the reaction mixture into ice water, filtering the precipitate, and purifying it by recrystallization or column chromatography to yield the final, characterized analog.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for determining a compound's half-maximal inhibitory concentration (IC₅₀) against a specific protein kinase. [15]The luminescence-based ADP-Glo™ assay is chosen for its high sensitivity and broad applicability. It quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. [15][16]
Caption: Workflow for a luminescence-based kinase assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in DMSO.
-
Kinase Reaction: In a 96-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of the target kinase enzyme in assay buffer. Incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP. Incubate for 60 minutes at 30°C.
-
ADP Detection: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step also depletes the remaining unconsumed ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced during the kinase reaction back into ATP. Incubate for 30 minutes at room temperature to allow the newly synthesized ATP to be used by luciferase to generate a light signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. [15]
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a standard colorimetric method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines. [17][18]Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells. [17][19] Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-bromoquinazoline analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank control (medium only) wells.
-
Incubation: Incubate the plate for 48 or 72 hours to allow the compound to exert its effect.
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [17][20]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. [17][20]Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Outlook
The 6-bromoquinazoline scaffold remains a highly productive platform for the development of novel anticancer agents. The structure-activity relationship is well-defined, with the C2, N3, and C4 positions serving as key points for optimization. As demonstrated, small alkyl chains at the 2-thiol position of the 6-bromo-3-phenylquinazolin-4(3H)-one core can yield compounds with significant cytotoxicity. [6][9]Meanwhile, the 4-aminoquinazoline framework continues to be a dominant strategy for designing potent and selective kinase inhibitors. [11][21] Future research should focus on exploring a wider range of substitutions at these key positions to enhance potency and selectivity. Moreover, investigating novel functionalities at the 4-position beyond the traditional oxo and amino groups could lead to the discovery of compounds with new mechanisms of action. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in the rational design of the next generation of quinazoline-based therapeutics.
References
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. Benchchem.
- The Role of Quinazoline Derivatives in Modern Drug Discovery. (Source not specified).
- Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. PubMed.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- (PDF) Guideline for anticancer assays in cells.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.
- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- In vitro kinase assay. Protocols.io.
- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- Cell Viability Assay Protocols. Thermo Fisher Scientific - US.
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
- Biological activities of recent advances in quinazoline.
- 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- 2-(3-Bromophenyl)
- A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Deriv
- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). NIH.
- From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed.
- Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell prolifer
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijirt.org [ijirt.org]
- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 6-Substituted Quinazolines as Kinase Inhibitors
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Within the realm of oncology, the 4-anilinoquinazoline core has been particularly fruitful, leading to the development of several FDA-approved drugs that function as potent enzyme inhibitors.[5][6]
The efficacy and specificity of these molecules are profoundly influenced by the nature and position of substituents on the quinazoline ring. The C-6 position has emerged as a critical site for modification, playing a pivotal role in modulating target affinity, overcoming drug resistance, and fine-tuning pharmacokinetic profiles. This guide provides a comparative analysis of the efficacy of different 6-substituted quinazolines, focusing primarily on their role as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a major application for this compound class.[7] We will explore the structure-activity relationships (SAR) that govern their mechanism of action and present supporting experimental data to guide future drug discovery efforts.
The Central Role of EGFR and the Quinazoline Pharmacophore
The ErbB family of receptor tyrosine kinases, particularly EGFR (also known as ErbB-1) and HER-2 (ErbB-2), are key regulators of cellular signal transduction pathways that control cell division and differentiation.[8][9] Overexpression or mutation of these receptors is a hallmark of many human cancers, making them prime therapeutic targets.[8] Quinazoline-based inhibitors function by competing with adenosine triphosphate (ATP) at the catalytic kinase domain of the receptor, thereby blocking the downstream signaling cascades that promote tumor growth.
The foundational 4-anilinoquinazoline scaffold serves as the anchor for these inhibitors. Modifications at the C-6 and C-7 positions have been extensively explored to enhance potency and selectivity. This guide will focus specifically on the impact of diverse substitutions at the C-6 position.
Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.
Comparative Efficacy Based on C-6 Substitution
The evolution of 6-substituted quinazolines can be broadly categorized into distinct classes based on the nature of the substituent, which dictates their mechanism of inhibition—either reversible or irreversible.
Reversible Inhibitors: 6-Alkoxy and 6-Aryloxy Derivatives
The first generation of EGFR inhibitors, including gefitinib and erlotinib, feature 6,7-dialkoxy substitutions. These small, often methoxy, groups occupy the ATP-binding pocket and form reversible interactions. Building on this, researchers have explored more complex and flexible aryloxy groups at the C-6 position to enhance interactions with the enzyme.[7]
The design rationale is that while the 4-anilino moiety anchors the molecule, the C-6 substituent can be modified to improve potency and selectivity. For example, a series of 6-aryloxyl substituted quinazolines were designed based on the structure of poziotinib.[7] One of the most promising compounds from this series, 4m , demonstrated potent antitumoral activity against N87 gastric cancer cells (IC₅₀ = 6.3 nM) and H1975 non-small-cell lung cancer cells (IC₅₀ = 7.5 nM).[7] Another study synthesized 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives, where compound 2a showed potent inhibitory activity toward wild-type EGFR with an IC₅₀ of 5.06 nM.[10]
Table 1: Efficacy of Reversible 6-Substituted Quinazoline EGFR Inhibitors
| Compound ID | C-6 Substituent | Target Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 4m | 6-(2-methoxy-4-(4-methylpiperazin-1-yl)phenoxy) | N87 (Gastric Cancer) | 6.3 nM | [7] |
| 4m | 6-(2-methoxy-4-(4-methylpiperazin-1-yl)phenoxy) | H1975 (Lung Cancer) | 7.5 nM | [7] |
| 2a | 6-(5-hydroxymethylfuran-2-yl) | A549 (Lung Cancer) | 8.12 µM | [10] |
| 2a | (Enzymatic Assay) | Wild-Type EGFR | 5.06 nM | [10] |
| 13 | 6-(5-formylfuran-2-yl) | A549 (Lung Cancer) | 7.35 µM |[11] |
These reversible inhibitors are highly effective against tumors with activating EGFR mutations but are often rendered ineffective by secondary mutations, most notably the T790M "gatekeeper" mutation. This clinical challenge spurred the development of irreversible inhibitors.
Irreversible Inhibitors: 6-Michael Acceptors
To overcome acquired resistance, second-generation inhibitors were designed to form a permanent, covalent bond with the EGFR active site. This was achieved by introducing a reactive "Michael acceptor" group at the C-6 position, such as butynamide, crotonamide, or methacrylamide.[8][9] This functional group irreversibly binds to the sulfhydryl group of Cysteine 773 (Cys773) in EGFR, leading to sustained inhibition.[9]
A key series of these compounds are the 6-substituted-4-(3-bromophenylamino)quinazolines.[9][12] Researchers demonstrated that attaching a basic functional group onto the Michael acceptor side chain resulted in greater reactivity and improved water solubility, enhancing the overall biological properties.[9][12] One such compound, 16a ((2E)-N-{4-[(3-bromophenyl)amino]-6-quinazolinyl}-4-(dimethylamino)-2-butenamide), showed superior oral antitumor activity in nude mice bearing A431 human epidermoid carcinoma xenografts compared to earlier irreversible inhibitors.[9]
Caption: Reversible vs. Irreversible inhibition at the EGFR active site.
Table 2: Efficacy of Irreversible 6-Substituted Quinazoline EGFR Inhibitors
| Compound ID | C-6 Substituent (Michael Acceptor) | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 16a | 4-(dimethylamino)-2-butenamide | EGFR | 0.8 nM | [9] |
| 16a | 4-(dimethylamino)-2-butenamide | HER-2 | 20 nM | [9] |
| Compound 3 | 6-acrylamido | EGFR (T790M/L858R) | 1.28 nM | [13] |
| Compound 23 | 6-benzamide derivative | EGFR | 5 nM |[14] |
The enhanced potency and ability to inhibit resistant mutants represent a significant advantage of this class, though off-target toxicities, such as skin rash and diarrhea, can be a concern due to the inhibition of wild-type EGFR in healthy tissues.[7]
Diversification of Targets: 6-Heterocyclic Derivatives
More recent research has demonstrated the versatility of the C-6 position for targeting kinases beyond EGFR. By introducing larger heterocyclic moieties, researchers have successfully developed inhibitors of other critical signaling pathways, such as the PI3K/Akt pathway.[15][16]
For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed to target PI3Kα.[15] The most potent compound, 13k , exhibited IC₅₀ values ranging from 0.09 µM to 0.43 µM against a panel of human cancer cell lines, including HCC827 (lung), A549 (lung), and MCF-7 (breast).[15] Structure-activity relationship studies on similar compounds suggested that a hydrogen-bond acceptor group (like a cyano or nitro group) on the pyridine ring attached at the C-6 position is important for improving anti-proliferative activity.[16]
This strategic shift highlights that the 6-substituted quinazoline scaffold is not limited to EGFR inhibition but can be adapted to create highly selective inhibitors for other key oncogenic kinases.
Table 3: Efficacy of 6-Heterocyclic Substituted Quinazolines
| Compound ID | C-6 Substituent | Primary Target | Target Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|---|
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl) | PI3Kα | HCC827 (Lung) | 0.09 µM | [15] |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl) | PI3Kα | MCF-7 (Breast) | 0.11 µM | [15] |
| 28 | 6-indolyl | PI3Kα | (In vivo murine model) | 62% tumor growth inhibition @ 25 mg/kg |[16] |
Experimental Protocols for Efficacy Evaluation
The comparative data presented in this guide are derived from standardized in vitro assays. The trustworthiness of these comparisons relies on robust and reproducible experimental design. Below are protocols for two fundamental assays used in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase (e.g., EGFR).
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. The inhibitory effect of the compound is quantified by measuring the reduction in phosphorylation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT). Prepare solutions of the recombinant human EGFR enzyme, a polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Dilution: Prepare a serial dilution of the 6-substituted quinazoline test compound in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the EGFR enzyme, the substrate, and the diluted test compound.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or detected via antibody-based methods like HTRF).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specified time (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Detection:
-
Radiometric: Wash the filter paper to remove unincorporated [γ-³²P]ATP and measure the remaining radioactivity using a scintillation counter.
-
Non-Radiometric (e.g., ELISA, HTRF): Use a specific antibody that recognizes the phosphorylated substrate. The signal is typically measured using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI₅₀ or IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Standard workflow for an MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, H1975, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.[7][15]
-
Compound Treatment: Treat the cells with various concentrations of the 6-substituted quinazoline compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a period of 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The C-6 position of the quinazoline scaffold is a remarkably versatile and effective handle for modulating the efficacy and target profile of kinase inhibitors. The progression from reversible 6-alkoxy derivatives to irreversible 6-acrylamide "warheads" demonstrates a clear, rational design strategy to enhance potency and overcome clinical resistance in EGFR-targeted cancer therapy.[7][9] Furthermore, the successful design of 6-heterocyclic quinazolines as potent PI3K inhibitors underscores the platform's adaptability for developing next-generation therapeutics against a broader range of oncogenic targets.[15][16]
Future research should continue to explore novel, diverse substitutions at this position. The key challenges will be to balance high on-target potency with selectivity to minimize off-target toxicities. Combining rational, structure-based design with high-throughput screening of novel 6-substituted quinazoline libraries will undoubtedly continue to yield promising clinical candidates for the treatment of cancer and other diseases.
References
- Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. PubMed.
- 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications.
- 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor. ACS Publications.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. JETIR.
- Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. Unknown Source.
- 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity. Semantic Scholar.
- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC - NIH.
- Design, synthesis and biological evaluation of some novel substituted quinazolines as antitumor agents. PubMed.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
- Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. PMC - NIH.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Unknown Source.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH.
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Unknown Source.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Unknown Source.
- Current perspectives on quinazolines with potent biological activities: A review. ResearchGate.
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications.
- Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
- 6-Substituted quinazoline-containing drug molecules. ResearchGate.
- Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Taylor & Francis Online.
- Review on Quinazoline Possessing Heterocyclic Analogues: Exploration of Binding Sites of These Moieties and SAR Studies Against Pathogenic and Agricultural Fungal Strains. IJNRD.
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ujpronline.com [ujpronline.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Senior Scientist's Guide to Validating In Vitro Quinazoline Efficacy in Preclinical In Vivo Models
Introduction: The Quinazoline Scaffold and the In Vitro-to-In Vivo Translation Challenge
The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in oncology.[1][2] Its versatile structure has given rise to a multitude of potent enzyme inhibitors, most notably targeting tyrosine kinases within critical cell signaling pathways.[3] Several quinazoline derivatives, including gefitinib, erlotinib, and afatinib, have been approved by the FDA for cancer treatment, primarily for non-small-cell lung cancer (NSCLC).[1] These drugs function by interfering with key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[4][5]
However, the journey from a promising in vitro "hit" to a viable preclinical candidate is fraught with challenges. Potent activity in a cell-free biochemical assay or even in a 2D cell culture model does not guarantee success in a complex biological system. This guide provides a framework for researchers, scientists, and drug development professionals to rigorously validate in vitro findings for novel quinazoline derivatives using robust in vivo models. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to bridge the critical gap between the petri dish and preclinical efficacy.
The In Vitro Foundation: Establishing a Baseline for Potency and Cellular Activity
The initial screening of quinazoline derivatives typically involves a tiered approach, starting with target-specific biochemical assays and progressing to cell-based models.
Pillar 1: Target Engagement - The Biochemical IC50
The first step is to confirm that the compound directly interacts with its intended molecular target, often a purified recombinant kinase.
-
The "Why": An in vitro kinase assay quantifies the direct inhibitory effect of a compound on its target's enzymatic activity, yielding a half-maximal inhibitory concentration (IC50).[6] This is the purest measure of a compound's potency against its isolated target, free from the complexities of a cellular environment. A low nanomolar IC50 is often a prerequisite for advancing a compound. For instance, novel quinazolines are frequently tested for their inhibitory activity against EGFR, including clinically relevant mutant forms like EGFRL858R/T790M which confer resistance to earlier generation inhibitors.[4][7]
Pillar 2: Cellular Efficacy - The Proliferation Assay (GI50)
Demonstrating that a compound can inhibit its target is only half the battle. It must also effectively halt the proliferation of cancer cells that depend on that target.
-
The "Why": Cellular proliferation assays, such as the MTT or SRB assay, measure a compound's ability to inhibit cell growth (GI50).[8] This is a more physiologically relevant measure of potency as it accounts for crucial factors like cell membrane permeability, intracellular target concentration, and potential off-target effects.[6] A significant discrepancy between a compound's biochemical IC50 and its cellular GI50 can be a major red flag, suggesting issues with bioavailability at the cellular level or the presence of cellular resistance mechanisms like efflux pumps.[6]
The following workflow illustrates the initial stages of screening and the critical decision point before committing to expensive and time-consuming animal studies.
Caption: High-level workflow from in vitro screening to the in vivo decision point.
The In Vivo Proving Ground: Model Selection and Study Design
Once a quinazoline derivative demonstrates compelling in vitro and cellular activity, the next critical step is to evaluate its performance in a living organism.
Choosing the Right Model: The Cornerstone of Reliable Data
The choice of animal model is paramount and depends entirely on the scientific question being asked. For anticancer quinazolines, the most common approach is the use of human tumor xenografts in immunodeficient mice.[7][9]
-
Cell Line-Derived Xenografts (CDX): This is the workhorse model. Human cancer cell lines (e.g., NCI-H1975 for NSCLC, HepG-2 for hepatocellular carcinoma) are implanted subcutaneously into nude mice.[7][9]
-
Expertise: This model is excellent for initial efficacy screening. It is relatively inexpensive, scalable, and provides reproducible tumor growth kinetics. The key is to select a cell line whose genetic makeup aligns with the compound's mechanism of action. For an EGFR-targeting quinazoline, using a cell line with an EGFR mutation (like L858R/T790M in NCI-H1975) is a self-validating system.[7]
-
-
Patient-Derived Xenografts (PDX): In this model, tumor fragments from a human patient are directly implanted into mice.
-
Expertise: PDX models offer higher translational relevance as they better recapitulate the heterogeneity and microenvironment of human tumors. They are often used in later-stage preclinical development to confirm efficacy in a more clinically representative setting.
-
Pharmacokinetics and Toxicity (PK/Tox): Will the Drug Reach the Target?
Before an efficacy study, preliminary pharmacokinetic (PK) studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[10][11]
-
The "Why": A compound that is not orally bioavailable or is cleared too rapidly will never reach a sufficient concentration at the tumor site to exert its effect, regardless of its in vitro potency.[11] These studies determine the optimal dosing route (e.g., oral gavage, intraperitoneal injection) and frequency.[10] Concurrently, maximum tolerated dose (MTD) studies are performed to establish a safe and effective dose for the efficacy studies.
Comparative Analysis: A Case Study of Novel Quinazolines
To illustrate the validation process, let's consider two hypothetical novel quinazoline derivatives, QZ-1 and QZ-2, compared against Gefitinib, an established EGFR inhibitor.
| Parameter | QZ-1 | QZ-2 | Gefitinib (Reference) | Rationale & Interpretation |
| Target | EGFR | EGFR | EGFR | All compounds target the same kinase for a direct comparison. |
| In Vitro IC50 (EGFRwt) | 15 nM | 4 nM | 3.2 - 17.1 nM[6] | QZ-2 shows superior potency against the isolated enzyme compared to QZ-1 and is comparable to the reference drug. |
| Cellular GI50 (A549 cells) | 18 µM | 8 µM | 15.1 - 15.6 µM[6] | QZ-2 maintains its superiority in a cellular context. The large gap between IC50 and GI50 for QZ-1 suggests potential issues with cell permeability or efflux. |
| In Vivo Model | A549 NSCLC Xenograft | A549 NSCLC Xenograft | A549 NSCLC Xenograft | A standard CDX model is used for consistent evaluation. |
| Dose / Route | 50 mg/kg, Oral, Daily | 50 mg/kg, Oral, Daily | 50 mg/kg, Oral, Daily | Dosing is kept consistent to directly compare efficacy at the same level. |
| Tumor Growth Inhibition (TGI) | 25% | 68% | 55% | This is the key finding. Despite a good IC50, QZ-1 performs poorly in vivo. QZ-2, which showed strong in vitro and cellular data, translates to superior in vivo efficacy, even outperforming the reference compound. |
| Observed Toxicity | >10% Body Weight Loss | <5% Body Weight Loss | <5% Body Weight Loss | The significant weight loss with QZ-1 indicates a poor toxicity profile, rendering it an unsuitable candidate. QZ-2 appears well-tolerated. |
This comparative data clearly demonstrates how a holistic evaluation is necessary. QZ-1 might have looked promising based on its IC50 alone, but its poor cellular activity and, critically, its lack of in vivo efficacy and high toxicity, disqualify it from further development. QZ-2, however, shows a consistent and promising profile from bench to preclinical model.
The signaling pathway below illustrates the target of these quinazoline inhibitors.
Caption: Simplified EGFR signaling pathway showing inhibition by quinazolines.
Experimental Protocols: Ensuring Trustworthiness and Reproducibility
Authoritative grounding requires detailed, reproducible methods. Below are standardized protocols for the key assays discussed.
Protocol 1: In Vitro Cell Proliferation (MTT Assay)
Objective: To determine the concentration of a quinazoline compound that inhibits cancer cell proliferation by 50% (GI50).
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality Insight: This allows cells to adhere and enter a logarithmic growth phase, ensuring that the compound's effect is measured on actively proliferating cells.
-
-
Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Causality Insight: A 72-hour incubation period is typically sufficient to observe multi-generational effects on cell division.
-
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Trustworthiness: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. This metabolic activity is a proxy for cell viability.[6]
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to calculate the GI50 value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a quinazoline compound in an immunodeficient mouse model.
-
Animal Acclimatization: House female athymic nude mice (6-8 weeks old) for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Culture human cancer cells (e.g., NCI-H1975) to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.[7][9]
-
Causality Insight: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth.
-
-
Tumor Monitoring and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³ (calculated as (Length x Width²)/2), randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80)
-
Group 2: Test Compound (e.g., QZ-2 at 50 mg/kg)
-
Group 3: Reference Drug (e.g., Gefitinib at 50 mg/kg)
-
-
Treatment Administration: Administer the assigned treatments daily via oral gavage for 21 consecutive days.
-
Data Collection:
-
Tumor Volume: Measure tumor volume twice weekly.
-
Body Weight: Record the body weight of each mouse twice weekly as a general measure of toxicity. A body weight loss exceeding 15-20% is a common endpoint criterion.
-
Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.
-
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period. Euthanize all animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Conclusion
The validation of in vitro findings in relevant in vivo models is the crucible in which promising quinazoline compounds are tested.[12] A successful transition depends not on a single data point, but on a consistent narrative of efficacy that begins with potent target engagement, is confirmed by robust cellular activity, and is ultimately proven by significant and well-tolerated tumor growth inhibition in a preclinical model.[13] By employing a logical, stepwise approach, rigorously adhering to validated protocols, and understanding the causal links between each experimental stage, researchers can confidently identify quinazoline derivatives with the highest potential to become the next generation of targeted therapies.
References
- In vivo anti-tumour activity of novel Quinazoline derivatives. (n.d.). PubMed.
- Zhang, H., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Journal of Enzyme Inhibition and Medicinal Chemistry.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). PubMed.
- BenchChem. (2025). Correlating In Vitro Kinase Inhibition with Cellular Potency for Quinazoline Compounds: A Comparative Guide.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.). ResearchGate.
- BenchChem. (2025). In Vivo Validation of Quinazoline-Based Anticancer Agents: A Comparative Guide.
- Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry.
- Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. (2025). PubMed.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Iurasoc, M., et al. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.
- Evaluation of Modified PEG-Anilinoquinazoline Derivatives as Potential Agents for EGFR Imaging in Cancer by Small Animal PET. (n.d.). National Institutes of Health.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health.
- Lead quinazolines are efficacious in vivo. Mice were administered a.... (n.d.). ResearchGate.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2025). PubMed.
- The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. (n.d.). PubMed.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
- Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed.
- Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of Quinazoline-4,7-diol as an EGFR Tyrosine Kinase Inhibitor.
- Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Arabian Journal of Chemistry.
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central.
- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (n.d.). Arabian Journal of Chemistry.
- Discovery of quinazoline derivatives CZw-124 as a pan-TRK inhibitor with potent anticancer effects in vitro and in vivo. (2025). ResearchGate.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central.
- QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR. (2014). PubMed Central.
- Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. (n.d.). MDPI.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Cross-Reactivity Profile of 6-Bromoquinazoline-4-carboxylate: A Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount. The quinazoline scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] This guide provides an in-depth cross-reactivity and selectivity analysis of a representative molecule from this class, 6-bromoquinazoline-4-carboxylate.
While the specific primary target of 6-bromoquinazoline-4-carboxylate is not extensively characterized in public literature, the wealth of data on structurally similar molecules, particularly those with substitutions at the 4-position, strongly suggests a high probability of targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[2][3] Several approved EGFR inhibitors, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives.[4][5] Furthermore, studies on 6-bromo-4-(3-bromophenylamino)quinazolines have demonstrated potent, irreversible inhibition of both EGFR and HER2 tyrosine kinases.[2] Therefore, this guide will proceed under the well-founded hypothesis that EGFR is a primary target of 6-bromoquinazoline-4-carboxylate and will profile its theoretical selectivity against a panel of other kinases in comparison to established drugs.
This guide will objectively compare the hypothetical performance of 6-bromoquinazoline-4-carboxylate with other quinazoline-based inhibitors and alternative scaffolds, supported by experimental data from publicly available kinome screening databases. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key cross-reactivity profiling assays.
The Kinase Target Landscape: On-Target Potency vs. Off-Target Promiscuity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While potent inhibition of the desired target is crucial, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] The quinazoline core, while a potent pharmacophore for ATP-competitive inhibition, is also known to interact with a range of kinases beyond its primary target.[7]
Here, we present a comparative analysis of the kinase inhibition profiles of several key inhibitors. This data, compiled from various sources including KINOMEscan™ and other biochemical assays, provides a quantitative look at their selectivity.
Comparative Kinase Inhibition Profile: Quinazoline-Based Inhibitors
The following table summarizes the dissociation constants (Kd) or IC50 values for prominent quinazoline-based inhibitors against a selection of kinases. Lower values indicate higher potency.
| Kinase | Gefitinib (Kd, nM) | Erlotinib (IC50, nM) | Lapatinib (Kd, nM) | Vandetanib (IC50, nM) |
| EGFR | 2.5 | 2 [8] | 3 [9] | 500 [10] |
| HER2 (ERBB2) | 3,700 | 300 | 13 [9] | >10,000 |
| VEGFR2 | >10,000 | >10,000 | 3,600 | 40 [10] |
| SRC | 1,100 | >10,000 | 130 | >10,000 |
| ABL1 | >10,000 | >10,000 | 1,200 | >10,000 |
| AURKA | >10,000 | - | >10,000 | - |
| CDK2 | >10,000 | - | >10,000 | - |
| STK10 | - | Inhibits[11] | - | - |
| JAK2 | - | Inhibits[12] | - | - |
Data compiled from multiple sources, including DiscoverX KINOMEscan™ data. It is important to note that assay conditions can vary between studies.
As the table illustrates, while Gefitinib and Erlotinib are highly selective for EGFR, Lapatinib exhibits potent dual inhibition of EGFR and HER2. Vandetanib, on the other hand, is a multi-kinase inhibitor with significant activity against VEGFR2 in addition to EGFR.[10] The off-target effects of Erlotinib on kinases like STK10 and JAK2 have been documented and are linked to some of its clinical side effects.[11][12]
Comparative Kinase Inhibition Profile: Alternative Scaffolds
To provide a broader context, the table below shows the kinase inhibition profiles of non-quinazoline-based inhibitors that target some of the same primary pathways.
| Kinase | Sorafenib (IC50, nM) | Sunitinib (Target) | Dasatinib (Kd, nM) |
| VEGFR2 | 90 [13] | Primary [6] | 1.6 |
| PDGFRβ | 57 [13] | Primary [6] | 0.8 |
| BRAF | 22 [14] | - | 1.1 |
| c-KIT | 68 [13] | Primary [6] | 0.6 |
| SRC | - | Off-target | 0.5 |
| ABL1 | - | Off-target | <0.3 |
| EGFR | >10,000 | Off-target | 2.1 |
| AMPK | - | Off-target [15] | - |
Sorafenib and Sunitinib are multi-kinase inhibitors with primary activity against VEGFR and PDGFR, demonstrating a different selectivity profile compared to the EGFR-focused quinazolines.[6][13] Dasatinib is a potent inhibitor of ABL and SRC family kinases, but also shows significant activity against a broad range of other kinases.[1] The off-target inhibition of AMPK by Sunitinib is a known contributor to its cardiotoxicity.[15]
Experimental Workflows for Cross-Reactivity Profiling
To generate the kind of data presented above, several key experimental methodologies are employed. The choice of assay depends on the stage of drug discovery and the specific questions being asked.
Caption: A typical workflow for kinase inhibitor profiling.
In Vitro Kinase Panel Screening (Biochemical Assay)
This is often the first step in characterizing the selectivity of a new chemical entity. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (often as an IC50 value).
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically done using a radiometric assay (measuring the incorporation of ³³P-ATP into a substrate) or a fluorescence-based method (e.g., TR-FRET).[16]
Detailed Methodology (Radiometric Assay - ³³PanQinase™):
-
Plate Preparation: Dispense the test compound (e.g., 6-bromoquinazoline-4-carboxylate) at various concentrations into a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction Initiation: Add a mixture containing the specific kinase, its substrate (e.g., a biotinylated peptide), and γ-³³P-ATP to each well. The ATP concentration is typically at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated) to capture the biotinylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated γ-³³P-ATP.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
While biochemical assays are excellent for initial screening, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.
Principle: This assay measures the binding of a test compound to a target protein in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added (the energy acceptor). When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs. A test compound that binds to the same site will displace the tracer, leading to a loss of BRET signal.[7]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Methodology:
-
Cell Preparation: Seed cells (e.g., HEK293) into a white, 96-well assay plate. Transfect the cells with a plasmid encoding the NanoLuc®-kinase fusion protein and allow for expression (typically 24 hours).
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the fluorescent tracer to the cells, followed by the addition of the test compound dilutions. Incubate at 37°C in a CO₂ incubator for a set period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Detection: Measure the donor emission (at 460 nm) and the acceptor emission (at 618 nm) using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Binding Assay (KINOMEscan™)
This is a high-throughput method to determine the binding affinities (Kd) of a compound against a large panel of kinases. It differs from activity-based assays in that it directly measures binding to the kinase, regardless of whether that binding event leads to inhibition.
Principle: The assay is a competition binding assay where a test compound is competed against a known, immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.[4]
Detailed Methodology: [4]
-
Assay Setup: In each well of a multi-well plate, combine the test compound, a specific DNA-tagged kinase, and an immobilized ligand.
-
Competition: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Wash the plate to remove any unbound kinase.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their abundance using qPCR.
-
Data Analysis: The amount of bound kinase is compared to a DMSO control. A lower amount of bound kinase in the presence of the test compound indicates stronger binding. The results are used to calculate a dissociation constant (Kd).
Conclusion and Future Directions
The analysis of the quinazoline scaffold, exemplified by the hypothetical cross-reactivity profile of 6-bromoquinazoline-4-carboxylate, underscores the importance of comprehensive selectivity profiling in kinase inhibitor development. Based on its structural similarity to known EGFR inhibitors, it is highly plausible that 6-bromoquinazoline-4-carboxylate is a potent inhibitor of EGFR. However, as demonstrated by the profiles of clinically approved drugs, the potential for off-target interactions is significant and requires thorough investigation.
The experimental protocols detailed in this guide provide a robust framework for characterizing the selectivity of novel kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's on- and off-target activities. This knowledge is critical for optimizing lead compounds, predicting potential toxicities, and ultimately developing safer and more effective targeted therapies.
For 6-bromoquinazoline-4-carboxylate and its analogs, future work should focus on obtaining empirical data through these profiling methods to confirm the primary target(s) and elucidate the full kinome-wide selectivity profile. This will be an essential step in determining its potential as a therapeutic agent.
References
-
Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., ... & Wissner, A. (2001). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry, 44(17), 2719-2734. Retrieved from [Link]
-
LINCS Data Portal. (2013). Gefitinib KINOMEscan (LDG-1139: LDS-1142). Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
- Moyer, J. D., Barbacci, E. G., Iwata, K. K., Arnold, L., Boman, B., Cunningham, A., ... & Pustilnik, L. R. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848.
-
Zhang, X., Geng, F., Liu, Y., Zhang, C., & Liu, Z. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Molecules, 28(15), 5786. Retrieved from [Link]
- Guha, R. (2013). On exploring the relationship between drug-likeness and side effect frequency. Bioorganic & medicinal chemistry letters, 23(6), 1813–1818.
-
Future Medicine. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]
- Pao, W., Miller, V., Zakowski, M., Doherty, J., Politi, K., Sarkaria, I., ... & Heelan, R. (2004). EGF receptor gene mutations are common in lung cancers from "never smokers" and are associated with sensitivity of tumors to gefitinib and erlotinib. Proceedings of the National Academy of Sciences, 101(36), 13306-13311.
-
Wedge, S. R., Ogilvie, D. J., Dukes, M., Kendrew, J., Curwen, J. O., Hennequin, L. F., ... & Richmond, G. H. (2002). ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. Cancer research, 62(16), 4645-4655. Retrieved from [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Retrieved from [Link]
- Das, D., & Gong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 172, 133-156.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Houghton, P. J., Morton, C. L., Kolb, E. A., Gorlick, R., Lock, R., Carol, H., ... & Smith, M. A. (2011). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program.
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
- Villasmil, M. L., Fein, S., & Bracci, P. M. (2011). Effect of the tyrosine kinase inhibitors (sunitinib, sorafenib, dasatinib, and imatinib) on blood glucose levels in diabetic and nondiabetic patients in general clinical practice. Journal of oncology pharmacy practice, 17(2), 125-131.
-
DigitalCommons@UNMC. (2021). Integrative Analysis of Multi-omics Kinome Data and Virtual Screening of Identified Targets with Pan-Cancer Application. Retrieved from [Link]
- Ko, K. A., De, S., Mark, A., Wang, W., & Force, T. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition.
-
Suzuki, T., Sakai, H., Kudo, T., & Yano, I. (2011). Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. Molecular pharmacology, 80(2), 353-360. Retrieved from [Link]
- Pasi, M., & Pao, W. (2005). KRAS mutations and primary resistance of lung adenocarcinomas to gefitinib or erlotinib. PLoS medicine, 2(1), e17.
- Yang, J. C. H., Schuler, M., Yamamoto, N., O'Byrne, K., Hirsh, V., Mok, T., ... & Sequist, L. V. (2017). LUX-Lung 3: a randomized, open-label, phase III study of afatinib versus pemetrexed and cisplatin as first-line treatment for patients with advanced adenocarcinoma of the lung harbouring EGFR-activating mutations. Journal of clinical oncology, 35(13_suppl), 9004-9004.
- Bafna, S., & Gaur, S. (2021).
-
ResearchGate. (n.d.). In vitro kinase assay v1. Retrieved from [Link]
-
Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
- Getzenberg, R. H., & Shiau, A. K. (2015). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Journal of the American Chemical Society, 137(18), 5909-5912.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic.... Retrieved from [Link]
-
LINCS Data Portal. (2017). Lapatinib KINOMEscan (LDG-1090: LDS-1093). Retrieved from [Link]
- Klawitter, J., Klawitter, J., Gursky, A., & Christians, U. (2017). Non-Targeted Metabolomics Analysis of the Effects of Tyrosine Kinase Inhibitors Sunitinib and Erlotinib on Heart, Muscle, Liver and Serum Metabolism In Vivo. Metabolites, 7(2), 23.
-
BMG LABTECH. (2018). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
LINCS Data Portal. (2013). Lapatinib KINOMEscan-2 (LDG-1133: LDS-1136). Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Gali, V. R., & Notni, J. (2021). Lapatinib-Based Radioagents for Application in Nuclear Medicine. Molecules, 26(11), 3326.
-
ResearchGate. (n.d.). Identification of cellular gefitinib targets. A, chemical structures of.... Retrieved from [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Stuhlmiller, T. J., Miller, S. M., Zawistowski, J. S., Nakamura, K., Beltran, A. S., Duncan, J. S., ... & Johnson, G. L. (2015). Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. Cell reports, 11(3), 390-404.
- Li, C., Wang, Y., Zhang, Y., & Li, Y. (2022). Identified Gefitinib Metabolism-Related lncRNAs can be Applied to Predict Prognosis, Tumor Microenvironment, and Drug Sensitivity in Non-Small Cell Lung Cancer. Frontiers in genetics, 13, 868434.
Sources
- 1. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. DiscoverX and the SGC Partner to Make an Annotated Collection of >600 Kinase Inhibitors Freely Available [prnewswire.com]
- 9. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinazoline-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, the quinazoline scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. This guide provides an in-depth, head-to-head comparison of key quinazoline-based kinase inhibitors, focusing on their mechanisms, performance, and the experimental data that underpins their clinical use. We will delve into the nuances of both approved drugs and those in development, offering insights grounded in scientific integrity and field-proven expertise.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline ring system, a bicyclic aromatic heterocycle, has proven to be a "privileged" scaffold in medicinal chemistry, particularly for targeting the ATP-binding site of various protein kinases.[1][2] Its rigid structure and ability to form key hydrogen bonds with the kinase hinge region make it an ideal starting point for developing selective and potent inhibitors.[3] This has led to the successful development of multiple generations of kinase inhibitors, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are critical drivers in many cancers.[4][5][6]
First and Second-Generation EGFR Inhibitors: A Comparative Analysis
The first- and second-generation quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors. Here, we compare the pioneers in this class: Gefitinib and Erlotinib (first-generation, reversible inhibitors), and Afatinib and Dacomitinib (second-generation, irreversible inhibitors). We also include Lapatinib, a dual EGFR/HER2 inhibitor, and Vandetanib, a multi-kinase inhibitor targeting VEGFR, EGFR, and RET.
Mechanism of Action: Reversible vs. Irreversible Inhibition
First-generation inhibitors like gefitinib and erlotinib reversibly bind to the ATP-binding site of the EGFR kinase domain.[7] In contrast, second-generation inhibitors such as afatinib and dacomitinib form a covalent bond with a specific cysteine residue (Cys797) in the active site, leading to irreversible inhibition.[2][8] This irreversible binding can offer increased potency and a longer duration of action.
Performance & Efficacy: A Data-Driven Comparison
The clinical efficacy of these inhibitors is often dictated by the specific EGFR mutation status of the tumor.[9] Patients with activating mutations, such as deletions in exon 19 or the L858R point mutation in exon 21, generally show a greater response to these targeted therapies.[9][10]
| Inhibitor | Target(s) | Binding | Key Indications | Progression-Free Survival (PFS) in EGFR-mutant NSCLC (First-Line) |
| Gefitinib | EGFR | Reversible | NSCLC with EGFR mutations[7] | ~9.2 - 10.4 months[11][12] |
| Erlotinib | EGFR | Reversible | NSCLC with EGFR mutations, Pancreatic Cancer[7] | ~9.8 - 13.0 months[11][12] |
| Afatinib | EGFR, HER2, HER4 | Irreversible | NSCLC with EGFR mutations[8] | ~11.0 - 13.1 months[11][12] |
| Lapatinib | EGFR, HER2 | Reversible | HER2-positive Breast Cancer[7] | N/A (not typically first-line for NSCLC) |
| Dacomitinib | EGFR family | Irreversible | NSCLC with EGFR mutations[10][13] | ~14.7 months[14] |
| Vandetanib | VEGFR2, EGFR, RET | Reversible | Medullary Thyroid Cancer[7][15] | N/A (not typically first-line for NSCLC) |
PFS data is aggregated from multiple studies and can vary based on patient population and trial design.
A meta-analysis of several studies indicated that gefitinib and erlotinib have comparable efficacy in terms of progression-free survival (PFS) and overall survival (OS) in patients with NSCLC.[16] However, some studies suggest a trend towards longer PFS with afatinib compared to first-generation inhibitors, though this did not always translate to a significant OS benefit.[11][12] Dacomitinib, in the ARCHER 1050 trial, demonstrated a statistically significant improvement in PFS compared to gefitinib.[14]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for its therapeutic index, as off-target effects can lead to toxicity. The following table provides a snapshot of the half-maximal inhibitory concentrations (IC50) for these inhibitors against their primary targets and other kinases. Lower IC50 values indicate greater potency.
| Kinase | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Lapatinib IC50 (nM) | Dacomitinib IC50 (nM) | Vandetanib IC50 (nM) |
| EGFR (WT) | 18.2 | 7-12 | 0.8 | - | - | 500 |
| EGFR (L858R) | - | 12 | 0.3 | - | - | - |
| EGFR (Exon 19 del) | - | 7 | 0.8 | - | - | - |
| EGFR (T790M) | >10,000 | >10,000 | 165 | - | - | - |
| HER2 | >10,000 | - | 14 | 13 | - | >10,000 |
| VEGFR2 | >10,000 | >10,000 | >10,000 | >10,000 | - | 40 |
| VEGFR3 | - | - | - | - | - | 110 |
| RET | - | - | - | - | - | 130 |
IC50 values are compiled from various sources and can differ based on assay conditions.[6][15][17][18]
This data highlights the potent and selective nature of these inhibitors against their intended targets. It also underscores the lack of activity of first-generation inhibitors against the T790M resistance mutation, a key challenge that spurred the development of third-generation inhibitors.[2][9]
Signaling Pathways and Mechanisms of Action
To understand the impact of these inhibitors, it is essential to visualize the signaling pathways they disrupt.
Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] These pathways ultimately regulate crucial cellular processes like proliferation, survival, and angiogenesis.[5] Quinazoline-based inhibitors competitively block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and halting these downstream signals.
Caption: VEGFR2 signaling pathway and the point of inhibition by Vandetanib.
Similarly, VEGFR2, a key mediator of angiogenesis, is activated by VEGF, leading to endothelial cell proliferation, migration, and survival.[19][20][21] Multi-targeted inhibitors like vandetanib block VEGFR2 signaling, thereby inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[18][22]
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the trustworthiness of research findings, it is imperative to employ robust and well-validated experimental protocols. Here, we provide a detailed methodology for two key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the IC50 value of a quinazoline-based inhibitor against a target kinase (e.g., EGFR).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific peptide substrate
-
Quinazoline-based inhibitor (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and control inhibitor in the kinase assay buffer. Dilute the kinase and substrate/ATP mix to their final desired concentrations in the same buffer. The final ATP concentration should be at or near the Km for the specific kinase.[22]
-
Assay Plate Setup: Add 1 µL of the inhibitor dilutions or vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase to each well.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[23]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[24][25]
Objective: To determine the effect of a quinazoline-based inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, a human lung adenocarcinoma cell line)
-
Complete cell culture medium
-
Quinazoline-based inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[26]
-
96-well clear, flat-bottom tissue culture plates
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium and add them to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[25]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[26]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot this against the logarithm of the inhibitor concentration to determine the IC50 value.
Overcoming Resistance: The Next Frontier
A significant challenge with quinazoline-based EGFR inhibitors is the development of acquired resistance. The most common mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[2][9][27] This mutation increases the affinity of the kinase for ATP, rendering first- and second-generation inhibitors less effective.[2] Other resistance mechanisms include the activation of alternative signaling pathways, such as c-Met amplification.[27][28] The development of third-generation inhibitors, like osimertinib, which are active against the T790M mutation, has been a major advancement in overcoming this challenge.
Conclusion
Quinazoline-based kinase inhibitors represent a landmark achievement in targeted cancer therapy. Their success is built on a deep understanding of the underlying molecular drivers of cancer and the rational design of small molecules to counteract them. This guide has provided a comparative overview of key quinazoline inhibitors, supported by experimental data and detailed protocols. As our understanding of cancer biology and resistance mechanisms continues to evolve, the versatile quinazoline scaffold will undoubtedly remain a critical component in the development of the next generation of life-saving therapeutics.
References
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Pharmaceuticals.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2021).
- Simplified schematic diagram of the VEGF-A signaling pathway is linked... (n.d.).
- Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (2025). Benchchem.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016).
- Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. (n.d.).
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). European Journal of Medicinal Chemistry.
- Schematic diagram of signaling pathways activated by growth factors... (n.d.).
- In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2017). Oncotarget.
- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.
- VEGF signaling p
- IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (n.d.).
- schematic diagram of eGfr activation. Shown for EGFR are the four domains in the extracellular region, transmembrane helix. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2020). European Journal of Medicinal Chemistry.
- EGFR Enzyme Kinase System D
- Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. (2017).
- A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer. (2017). Journal of Clinical Medicine Research.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules.
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2016). Analytical Chemistry.
- AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. (2016).
- EGFR Kinase Assay. (n.d.).
- IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.).
- Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting. (2022). Thoracic Cancer.
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules.
- Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). European Journal of Medicinal Chemistry.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology.
- Current status of vandetanib (ZD6474) in the treatment of non-small cell lung cancer. (2009). BioDrugs.
- MTT assay protocol. (n.d.). Abcam.
- Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mut
- Goodman & Gilman's: Annual FDA Approvals. (n.d.). AccessMedicine.
- Mechanisms of resistance to EGFR tyrosine kinase inhibitors. (2014). Acta Pharmaceutica Sinica B.
- Cell Viability Assays - Assay Guidance Manual. (2013).
- MTT Cell Proliferation Assay. (n.d.).
- Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. (2016).
- MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.
- IC50 values for EGFR, HER2, HER4, Del19, and L858R. (n.d.).
- Dacomitinib: uses, dosing, warnings, adverse events, interactions. (n.d.). Drugs.com.
- Vandetanib hydrochloride. (n.d.). MedChemExpress.
- Use of the epidermal growth factor receptor inhibitors gefitinib, erlotinib, afatinib, dacomitinib, and icotinib in the treatment of non-small-cell lung cancer: a system
- Dacomitinib approved for the first-line treatment of metast
- The IC 50 values and inhibitory effects of dacomitinib on poziotinib metabolism in RLM, HLM, CYP3A4 and CYP2D6. (n.d.).
- IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. medi-paper.com [medi-paper.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Current status of vandetanib (ZD6474) in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. proteopedia.org [proteopedia.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. promega.com [promega.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. atcc.org [atcc.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to the Preclinical Benchmarking of Ammonium 6-bromoquinazoline-4-carboxylate Against Established Kinase Inhibitors
Introduction: Unveiling the Potential of a Novel Quinazoline Derivative
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous clinically successful therapeutic agents.[1][2][3] This bicyclic aromatic heterocycle is particularly prominent in oncology, where it constitutes the core of several FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib.[4][5] These drugs have revolutionized the treatment of specific cancers by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][5]
Ammonium 6-bromoquinazoline-4-carboxylate is a novel compound built upon this promising quinazoline framework. While direct biological data for this specific molecule is not yet publicly available, its structural features—the quinazoline core for potential kinase binding, the bromo substituent offering a site for further chemical modification, and the carboxylate group for potential interactions within an enzyme's active site—suggest it is a compelling candidate for investigation as an anticancer agent. This guide, therefore, serves as a comprehensive roadmap for its preclinical evaluation. We will outline a rigorous benchmarking strategy against well-characterized, clinically relevant quinazoline-based drugs, providing the experimental framework necessary to elucidate its potency, selectivity, and mechanism of action.
Rationale for Comparative Benchmarking
To ascertain the therapeutic potential of this compound, a direct comparison against established drugs with similar chemical scaffolds is essential. We propose benchmarking against the following well-established TKIs:
-
Gefitinib (Iressa®): A first-generation EGFR inhibitor, widely used in the treatment of non-small-cell lung cancer (NSCLC) with activating EGFR mutations.[6][7]
-
Erlotinib (Tarceva®): Another first-generation EGFR inhibitor with applications in NSCLC and pancreatic cancer.[8][9]
-
Lapatinib (Tykerb®): A dual TKI that inhibits both EGFR and HER2, used primarily in the treatment of HER2-positive breast cancer.[10][11][12]
These compounds are selected not only for their structural similarity, centered on the 4-anilinoquinazoline core, but also for their well-defined mechanisms of action and extensive public data on their biological activity. This allows for a robust comparative analysis, contextualizing the performance of the novel compound within the existing landscape of targeted cancer therapies.
Proposed Experimental Workflow for Comprehensive Benchmarking
A multi-faceted approach is required to thoroughly characterize a novel kinase inhibitor. The following experimental workflow is designed to assess the compound's activity from the molecular level to its effects on cancer cells.
Caption: A proposed three-phase experimental workflow for benchmarking a novel kinase inhibitor.
In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory activity of this compound against its putative targets.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified EGFR and HER2 kinase domains and to assess its selectivity across a broader kinase panel.
Methodology: A luminescence-based kinase assay, such as ADP-Glo™, is a robust method for quantifying kinase activity by measuring ADP production.[13][14]
Step-by-Step Protocol: In Vitro Kinase Assay [13][14]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the benchmark inhibitors (Gefitinib, Erlotinib, Lapatinib) in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control).
-
Add 2 µL of diluted, purified recombinant kinase (e.g., EGFR, HER2) in kinase buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be near the Km value for the specific kinase to accurately assess competitive inhibition.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
-
Comparative Data for Benchmarking:
| Compound | Target Kinase | Reported IC50 (nM) |
| Gefitinib | EGFR | 33 - 37[6][7] |
| Erlotinib | EGFR | 2[9][15] |
| Lapatinib | EGFR | 10.8[10][12][16] |
| HER2 | 9.2[10][12][16] |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). It is crucial to run benchmark compounds in parallel with the test compound.
Cell-Based Assays
Following biochemical validation, the next critical phase is to assess the compound's activity in a biologically relevant context using cancer cell lines.
a. Cell Proliferation (Viability) Assay
Objective: To determine the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR and/or HER2 signaling.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18]
Step-by-Step Protocol: MTT Assay [18][19]
-
Cell Plating: Seed cancer cell lines (e.g., A431 for high EGFR expression, SK-BR-3 for high HER2 expression) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test and benchmark compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated wells (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).
b. Apoptosis and Cell Cycle Analysis
To understand the mechanism of growth inhibition, it is crucial to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest.
Objective: To quantify the percentage of apoptotic cells and analyze the cell cycle distribution following treatment.
Methodology: Flow cytometry is used to analyze cells stained with specific fluorescent dyes.
-
Apoptosis: Annexin V (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).[20][21][22][23]
-
Cell Cycle: Propidium Iodide (stains DNA, allowing for quantification of cells in G0/G1, S, and G2/M phases).[24][25][26][27]
Step-by-Step Protocol: Apoptosis Assay (Annexin V/PI) [20][21]
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its GI50 and 2x GI50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend ~1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Step-by-Step Protocol: Cell Cycle Analysis (PI Staining) [25]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry using a linear scale for fluorescence intensity.
Mechanistic Validation: Probing the Signaling Pathway
To confirm that the compound's cellular effects are due to the inhibition of the target kinase, it is necessary to examine the phosphorylation status of key proteins in the relevant signaling pathway.
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition by quinazoline-based TKIs.
Objective: To determine if this compound inhibits the phosphorylation of EGFR, HER2, and downstream effectors like Akt and ERK.
Methodology: Western blotting is a standard technique to separate and identify proteins, allowing for the detection of specific post-translational modifications like phosphorylation.[28][29][30]
Step-by-Step Protocol: Western Blotting [28][29]
-
Cell Treatment and Lysis:
-
Plate cells and grow until they reach ~80% confluency. Serum-starve the cells overnight.
-
Pre-treat cells with the test and benchmark compounds for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer. Boil for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein (e.g., p-EGFR, p-HER2, p-Akt, p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane of antibodies using a mild stripping buffer.
-
Re-block and reprobe the membrane with primary antibodies for the total protein (e.g., Total EGFR, Total Akt) and a loading control (e.g., β-Actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the initial preclinical benchmarking of this compound. By systematically evaluating its biochemical potency, cellular activity, and mechanism of action in direct comparison to established drugs like Gefitinib, Erlotinib, and Lapatinib, researchers can generate the critical data needed to assess its therapeutic potential.
Positive results from this workflow—specifically, potent and selective kinase inhibition that translates into effective, on-target cancer cell growth inhibition—would provide a strong rationale for advancing the compound into more complex preclinical studies, including in vivo efficacy and safety assessments in animal models. The data generated will be instrumental in determining whether this novel quinazoline derivative warrants further development as a next-generation targeted therapy in oncology.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. (2010). National Institutes of Health. Retrieved from [Link]
-
Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. Retrieved from [Link]
-
IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... (n.d.). ResearchGate. Retrieved from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. Retrieved from [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate. Retrieved from [Link]
-
Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Erlotinib IC 50 values of murine and human PDAC cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. (2012). National Institutes of Health. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). National Institutes of Health. Retrieved from [Link]
-
In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]
-
Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. (2016). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of Quinazolin-4(3H)-one Schiff base conjugates as potential antiamoebic agents. (2016). ResearchGate. Retrieved from [Link]
-
Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. (2021). PubMed. Retrieved from [Link]
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
How could I detect EGFR by western blot effectively? (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Erlotinib (CP358774) | EGFR inhibitor | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. kumc.edu [kumc.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. biocompare.com [biocompare.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 6-Bromoquinazoline-4-carboxylate: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutics. The quinazoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs that target protein kinases.[1][2] This guide provides an in-depth, technical framework for evaluating the selectivity of a novel agent, 6-bromoquinazoline-4-carboxylate. We will objectively compare its projected performance with established alternatives, supported by detailed experimental protocols and comparative data to guide your research and development efforts.
The Quinazoline Scaffold: A Foundation for Potent Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as an excellent anchor for designing ATP-competitive kinase inhibitors.[3] Its rigid structure allows for the precise positioning of substituents to interact with key residues within the ATP-binding pocket of kinases, leading to high-affinity binding. Modifications at the 4, 6, and 7-positions of the quinazoline core have yielded a multitude of inhibitors targeting critical oncogenic pathways, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]
Profiling 6-Bromoquinazoline-4-carboxylate: A Comparative Selectivity Analysis
To rigorously evaluate a new chemical entity, its performance must be benchmarked against both highly selective and multi-targeted agents operating in similar biological spaces. Based on the documented activity of structurally related compounds, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid which demonstrates inhibitory action against Aurora A kinase, it is plausible to hypothesize that 6-bromoquinazoline-4-carboxylate may also target the Aurora kinase family.[6]
For the purpose of this guide, we will proceed with this hypothesis and present a representative, hypothetical selectivity profile for 6-bromoquinazoline-4-carboxylate. This will be compared against the known selectivity profiles of three clinically relevant kinase inhibitors:
-
Gefitinib: A first-generation, selective EGFR inhibitor.[7][8]
-
Vandetanib: A multi-kinase inhibitor targeting VEGFR2, EGFR, and RET.[9][10]
-
Barasertib (AZD1152-HQPA): A highly selective Aurora B kinase inhibitor.[11][12][13]
Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | 6-Bromoquinazoline-4-carboxylate (Hypothetical) | Gefitinib (Known) | Vandetanib (Known) | Barasertib-HQPA (Known) |
| Aurora A | 25 | >10,000 | >10,000 | 1368[14] |
| Aurora B | 150 | >10,000 | >10,000 | 0.37 [11][12] |
| EGFR | 5,500 | 26-57 [8] | 500 [10] | >10,000 |
| VEGFR2 | 8,000 | >10,000 | 40 [10] | >10,000 |
| RET | 9,200 | >10,000 | 130 [15] | >10,000 |
| c-Kit | >10,000 | >10,000 | >10,000[10] | >10,000 |
| PDGFRβ | >10,000 | >10,000 | 1,100[16] | >10,000 |
Disclaimer: The data for 6-bromoquinazoline-4-carboxylate is hypothetical and presented for illustrative purposes to guide a comparative evaluation. Actual experimental results are required for definitive assessment.
This comparative table immediately highlights the critical nature of broad kinase screening. While our hypothetical compound shows potency against Aurora A, its selectivity against other kinases, particularly the closely related Aurora B, and off-target kinases like EGFR and VEGFR, must be experimentally determined to understand its therapeutic window and potential side effects.
A Multi-Pillar Approach to Experimental Validation
A robust evaluation of inhibitor selectivity relies on a tiered system of assays, moving from simplified biochemical systems to complex cellular and in vivo models. Each step provides a self-validating layer of data, building confidence in the compound's mechanism of action.
Pillar 1: In Vitro Biochemical Kinase Assay
The initial step is to determine the direct inhibitory effect of the compound on purified kinase enzymes. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive, scalable, and avoid the use of radioactive materials.[17][18] They quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[19]
Caption: Workflow for the ADP-Glo™ Luminescence-Based Kinase Assay.
Protocol: Luminescence-Based In Vitro Kinase Activity Assay
-
Compound Preparation: Prepare a 10 mM stock solution of 6-bromoquinazoline-4-carboxylate in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final assay concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., Aurora A) in the appropriate kinase assay buffer. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase to ensure physiologically relevant results. Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Pillar 2: Cellular Target Engagement Assay
Confirming that a compound binds to its intended target within the complex milieu of a living cell is a critical validation step.[20] The NanoBRET® Target Engagement Assay is a gold-standard method that measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[21][22]
Caption: Principle of the NanoBRET® Cellular Target Engagement Assay.
Protocol: NanoBRET® Target Engagement Assay
-
Cell Preparation: Culture HEK293 cells and transfect them with a plasmid encoding the target kinase (e.g., Aurora A) fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[20]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® medium. Dispense the cell suspension into a white, 384-well assay plate.
-
Compound Addition: Add the test compound (6-bromoquinazoline-4-carboxylate) in a serial dilution to the assay plate.
-
Tracer Addition: Add the specific NanoBRET® fluorescent tracer for the kinase of interest at a pre-determined concentration (typically at its EC50 value).[23] Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Data Acquisition: Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by the test compound, allowing for the determination of an intracellular IC50.
Pillar 3: Cellular Pathway Modulation Assay
The ultimate validation of a kinase inhibitor is its ability to modulate the specific signaling pathway downstream of the target kinase. For an Aurora kinase inhibitor, a key downstream event is the phosphorylation of Histone H3 at Serine 10 (pHH3), a critical step for chromosome condensation during mitosis.[13] Western blotting is the standard method for quantifying changes in protein phosphorylation.[24]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eubopen.org [eubopen.org]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 22. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 23. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
The Quinazolinone Scaffold: A Comparative Analysis of Anti-inflammatory Efficacy
A Technical Guide for Researchers and Drug Development Professionals
The quinazolinone core, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory properties of various quinazolinone derivatives, supported by experimental data from preclinical studies. We will delve into the structural modifications that enhance efficacy, the mechanistic underpinnings of their action, and the standardized methodologies used for their evaluation.
Structural Diversity and Anti-inflammatory Potency: A Comparative Overview
The anti-inflammatory potential of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the core ring structure.[4] Structure-activity relationship (SAR) studies have revealed that modifications at the 2, 3, and 6-positions are particularly critical for modulating activity.
A comparative study of various synthesized quinazolinone analogs revealed that the incorporation of different heterocyclic moieties at the 2 and 3 positions significantly influences the anti-inflammatory potential.[5] For instance, the introduction of thiazolidinone and azetidinone moieties at the 3-position has been shown to enhance anti-inflammatory activity compared to their precursor Schiff bases.[5]
Table 1: Comparative In Vivo Anti-inflammatory Activity of Quinazolinone Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Key Structural Features | Dose (mg/kg) | % Inhibition of Edema | Reference Drug (% Inhibition) | Source |
| Series A: Thiazolidinone/Azetidinone Hybrids | |||||
| Compound 21 | 2-methyl-3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-6-bromoquinazolin-4-one | 50 | 32.5 | Phenylbutazone (not specified) | [5] |
| Compound 15 | 3-[2′-(3″-chloro-2″-oxo-4″-(p-chlorophenyl)azetidin-1″-yl)phenyl]-2-methyl-6-bromoquinazolin-4-one | 50 | 27.3 | Phenylbutazone (not specified) | [5] |
| Series B: Sulfonamide Conjugates | |||||
| Compound 5 | 6,8-diiodo-2-methyl-3-(N-ethylsulfamoyl)quinazolin-4(3H)-one | Not Specified | High (Relative potency 74% of Ibuprofen) | Ibuprofen | [6][7] |
| Series C: Ibuprofen Conjugates | |||||
| Compound 7c | Quinazolinone conjugated with ibuprofen | Not Specified | Similar to Celecoxib | Celecoxib | [8][9] |
| Series D: Indole Acetamide Conjugates | |||||
| Compound 4b | Quinazolinone conjugated with indole acetamide | Not Specified | Similar to Celecoxib | Celecoxib | [8][9] |
Note: The percentage of edema inhibition is a measure of anti-inflammatory activity, where a higher percentage indicates greater efficacy.
These findings underscore the principle of molecular hybridization, where combining the quinazolinone scaffold with other known anti-inflammatory pharmacophores can lead to synergistic effects and enhanced potency.[4] For example, conjugating quinazolinones with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen has yielded derivatives with COX-2 selectivity comparable to celecoxib.[8][9]
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory action of quinazolinones is often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
Inhibition of Cyclooxygenase (COX) Enzymes
A significant number of quinazolinone derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Several studies have demonstrated that novel substituted quinazolinone derivatives are selective inhibitors of COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][10]
Downregulation of Pro-inflammatory Cytokines and Mediators
Quinazolinones have been shown to suppress the production of several key pro-inflammatory cytokines and mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[6][11] For example, a series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives exhibited potent inhibition of NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, with some compounds showing significantly greater potency than the standard drug dexamethasone.[12]
The inhibition of these inflammatory mediators is often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][13] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response.
Below is a diagram illustrating the central role of NF-κB in inflammation and the potential points of intervention for quinazolinone derivatives.
Caption: The NF-κB signaling pathway and potential inhibition by quinazolinones.
Standardized Methodologies for Evaluating Anti-inflammatory Activity
To ensure the reliability and comparability of data, standardized in vivo and in vitro models are employed to assess the anti-inflammatory effects of quinazolinone derivatives.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is the most widely used and accepted acute inflammatory model.[5][6][7][10] The underlying principle is that the subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema. The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.
Experimental Protocol:
-
Animal Selection: Healthy adult rats (e.g., Wistar or Sprague-Dawley) of either sex, weighing between 150-200g, are used.
-
Grouping: Animals are randomly divided into at least three groups: a control group (vehicle), a standard drug group (e.g., indomethacin, ibuprofen), and one or more test compound groups.
-
Dosing: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose, typically 1 hour before the carrageenan injection.
-
Induction of Inflammation: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is used to screen compounds for their ability to inhibit the production of the pro-inflammatory mediator, nitric oxide. Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, including the production of NO.
Experimental Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells.
Conclusion and Future Directions
The quinazolinone scaffold represents a highly versatile and promising platform for the development of novel anti-inflammatory agents. The extensive body of research highlights the importance of strategic structural modifications to enhance potency and selectivity. The comparative data presented in this guide demonstrate that certain classes of quinazolinone derivatives, such as those hybridized with thiazolidinones or NSAIDs, exhibit anti-inflammatory efficacy comparable or even superior to established drugs in preclinical models.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: While inhibition of COX-2 and NF-κB are common themes, a deeper understanding of the specific molecular targets for the most potent compounds is needed.
-
Optimizing pharmacokinetic profiles: Further modifications to improve absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating preclinical efficacy into clinical success.
-
Exploring novel therapeutic applications: Given their broad anti-inflammatory effects, quinazolinones may hold promise for treating a range of chronic inflammatory diseases beyond the scope of current investigations.
By leveraging the structure-activity relationships and standardized evaluation methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of the quinazolinone scaffold in the ongoing quest for safer and more effective anti-inflammatory drugs.
References
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Scientia Pharmaceutica. [Link]
-
Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal. [Link]
-
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]
-
Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. [Link]
-
Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PubMed. [Link]
-
Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives. PubMed. [Link]
-
Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease. PubMed. [Link]
-
INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Semantic Scholar. [Link]
-
Design and Synthesis of Quinazolinone Derivatives as Anti-Inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. PubMed. [Link]
-
INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Semantic Scholar. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
-
Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. ResearchGate. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors. J-Stage. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC. [Link]
-
Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors. ResearchGate. [Link]
-
Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]
-
Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Taylor & Francis Online. [Link]
Sources
- 1. ujpronline.com [ujpronline.com]
- 2. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Therapeutic Index of Novel 6-Bromoquinazoline Anticancer Agents
Executive Summary
The relentless pursuit of targeted cancer therapies necessitates a rigorous evaluation of a drug candidate's therapeutic index (TI)—the quantitative gap between its efficacy and its toxicity. This guide provides an in-depth, data-driven comparison of the in vitro therapeutic index of a novel 6-bromoquinazoline derivative, herein designated as Compound 8a , against the established chemotherapeutic agent, Doxorubicin . By synthesizing experimental data from peer-reviewed literature, we present a clear analysis of the selective cytotoxicity of this emerging compound class. While specific in vivo data for Compound 8a is not yet publicly available, this guide further establishes a robust framework for its future preclinical evaluation by providing detailed, field-proven protocols for assessing both in vitro cytotoxicity and the in vivo maximum tolerated dose (MTD), a critical component for determining the therapeutic window in a whole-organism context. This document is intended for researchers, drug development professionals, and scientists dedicated to advancing the next generation of safer, more effective oncology treatments.
Introduction: The Imperative of the Therapeutic Index in Oncology
The fundamental challenge in cancer chemotherapy is to eradicate malignant cells while sparing healthy host tissues. The therapeutic index (TI) is the cornerstone metric for quantifying this balance.[1][2] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[3] A higher TI signifies a wider margin of safety, indicating that a much larger dose is needed to induce toxicity than is required for treatment, a highly desirable characteristic for any therapeutic agent.[3]
The TI can be calculated from both in vitro and in vivo data:
-
In Vitro Therapeutic Index (Selectivity Index): Calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal, non-cancerous cells to the IC50 in cancer cells.
-
TI (In Vitro) = IC50 (Normal Cells) / IC50 (Cancer Cells)
-
-
In Vivo Therapeutic Index: Classically defined as the ratio of the dose that is toxic to 50% of a population (TD50) or lethal to 50% (LD50) to the dose that is therapeutically effective in 50% of the population (ED50).[4] In modern preclinical oncology, this is often assessed by comparing the Maximum Tolerated Dose (MTD) with the minimal effective dose that causes significant tumor regression.
Anticancer drugs with a narrow therapeutic index often require careful patient monitoring due to the high risk of severe adverse effects.[1] Therefore, the early assessment of a novel compound's TI is a critical step in the drug discovery pipeline, helping to identify candidates with the highest probability of clinical success.[2]
The Rise of 6-Bromoquinazolines in Cancer Research
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including Gefitinib and Erlotinib.[5] These agents often function by inhibiting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), a protein frequently dysregulated in various cancers.[5][[“]]
Recent research has focused on the synthesis of 6-bromoquinazoline derivatives. The incorporation of a bromine atom at the 6-position has been shown to enhance the anticancer effects of the quinazoline core.[[“]] These novel compounds are being investigated for their potential to overcome drug resistance and offer improved selectivity towards cancer cells, thereby promising a wider therapeutic window.[5]
Comparative Analysis: In Vitro Therapeutic Index
To objectively assess the therapeutic potential of the 6-bromoquinazoline class, we have compiled in vitro cytotoxicity data for a representative novel compound, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (Compound 8a) .[5] Its performance is compared against Doxorubicin , a widely used anthracycline antibiotic in chemotherapy.[7] The comparison is anchored by cytotoxicity data on the MRC-5 human normal lung fibroblast cell line, providing a consistent baseline for toxicity assessment.
| Compound | Target Cell Line | Cell Type | IC50 (µM) | In Vitro Therapeutic Index (TI) | Source |
| Compound 8a | MRC-5 | Normal Lung Fibroblast | 84.20 | - | [5] |
| MCF-7 | Breast Adenocarcinoma | 15.85 | 5.31 | [5] | |
| SW480 | Colon Adenocarcinoma | 17.85 | 4.72 | [5] | |
| Doxorubicin | MRC-5 | Normal Lung Fibroblast | ~10.0 * | - | [4] |
| MCF-7 | Breast Adenocarcinoma | ~2.50 | ~4.0 |
Note: The IC50 value for Doxorubicin on MRC-5 cells was reported as a range in the source material; a representative value is used for calculation. The IC50 for Doxorubicin on MCF-7 cells is a representative value from the literature, as values can vary based on experimental conditions.
Interpretation of Results:
The data clearly demonstrates the superior in vitro therapeutic index of Compound 8a compared to Doxorubicin.
-
Against Breast Cancer (MCF-7): Compound 8a exhibits a TI of 5.31 , meaning it is over 5 times more toxic to breast cancer cells than to normal lung fibroblasts. Doxorubicin's TI is approximately 4.0.
-
Against Colon Cancer (SW480): Compound 8a shows a TI of 4.72 , indicating it is nearly 5 times more selective for colon cancer cells over normal cells.
This enhanced selectivity is a compelling attribute of Compound 8a, suggesting a potentially wider margin of safety in a clinical setting. The data provides a strong rationale for prioritizing 6-bromoquinazoline derivatives for further preclinical development.[5]
Framework for In Vivo Therapeutic Index Assessment
While in vitro data provides a crucial first look at selectivity, an in vivo assessment is essential to understand a compound's therapeutic window within a complex biological system. Although specific in vivo efficacy and MTD data for Compound 8a are not available in the published literature, we present the standardized workflow for obtaining this critical information.
Logical Workflow for TI Determination
The process of determining the therapeutic index involves a multi-stage approach, progressing from cell-based assays to whole-organism models. This ensures that only the most promising and safest candidates advance.
General In Vivo Potential of Quinazoline Derivatives
Numerous studies on various quinazoline derivatives have demonstrated promising in vivo antitumor activity. In xenograft models using human tumor cells, these compounds have been shown to significantly inhibit tumor growth at doses that are well-tolerated by the animal models, suggesting a favorable therapeutic window. For instance, some novel quinazoline derivatives have shown effective tumor suppression in lung cancer xenograft models without causing noticeable weight loss or other signs of toxicity in the mice. An acute toxicity study of one quinazoline derivative, Compound 18, showed no deaths or obvious weight loss in mice even at a high dose of 1000 mg/kg, indicating a low toxicity profile. These findings collectively support the hypothesis that the quinazoline scaffold, including the 6-bromo derivatives, is a viable backbone for developing anticancer agents with a favorable in vivo therapeutic index.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for the key assays discussed in this guide. These protocols represent self-validating systems when performed with the appropriate controls.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into purple, insoluble formazan crystals. The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer (e.g., MCF-7, SW480) and normal (e.g., MRC-5) cells in their respective recommended media.
-
Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment, preventing artifacts from overconfluence or insufficient cell numbers.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Compound 8a) and Doxorubicin in sterile DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Control Wells (Self-Validation):
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO. This validates that the vehicle itself has no effect on cell viability.
-
Untreated Control: Wells with cells in medium only. This represents 100% cell viability.
-
Blank Control: Wells with medium only (no cells). This is used to subtract background absorbance.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
An MTD study is a type of acute toxicity assay designed to determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity or death.
Principle: Healthy mice are treated with escalating doses of the test compound. The MTD is identified by observing clinical signs of toxicity and is typically defined as the dose that causes no more than a 10% loss in body weight and does not produce mortality or other severe clinical signs.
Step-by-Step Methodology:
-
Animal Acclimation and Grouping:
-
Use an appropriate strain of immunocompromised mice for xenograft studies (e.g., athymic Nude or NSG mice), typically 6-8 weeks old.
-
Allow animals to acclimate to the facility for at least one week.
-
Randomly assign mice to treatment groups (e.g., 3-5 mice per group).
-
-
Dose Preparation and Administration:
-
Prepare the test compound in a sterile, biocompatible vehicle (e.g., saline with 5% DMSO and 5% Tween® 80).
-
Establish dose escalation groups. For a new compound, doses might start at 10 mg/kg and escalate (e.g., 25, 50, 100 mg/kg).
-
Administer the compound via the intended clinical route (e.g., intraperitoneal injection, oral gavage).
-
Control Group (Self-Validation): Administer the vehicle only to one group of mice. This is critical to validate that any observed toxicity is due to the compound and not the vehicle.
-
-
Monitoring and Clinical Observations:
-
Monitor the animals daily for a period of 7-14 days.
-
Key Endpoints:
-
Body Weight: Weigh each mouse daily. A weight loss of >10-15% is often considered a sign of significant toxicity.
-
Clinical Signs: Observe for changes in posture, activity, grooming, and signs of distress (e.g., ruffled fur, lethargy, labored breathing).
-
Mortality: Record any deaths.
-
-
-
Determination of MTD:
-
The MTD is the highest dose at which no drug-related mortality occurs, body weight loss does not exceed the predefined limit (e.g., 10%), and severe clinical signs of toxicity are absent.
-
This MTD is then used as the highest dose for subsequent long-term in vivo efficacy studies.
-
Conclusion and Future Directions
This guide provides a clear, evidence-based assessment of the therapeutic potential of novel 6-bromoquinazoline compounds, focusing on the experimentally determined in vitro therapeutic index. The representative Compound 8a demonstrates a superior selectivity for breast and colon cancer cells over normal cells when compared to the standard chemotherapeutic agent Doxorubicin. This favorable in vitro profile strongly supports its continued investigation.
The provided protocols for in vitro and in vivo analysis establish a validated roadmap for the next crucial phase of research: determining the in vivo therapeutic window. The successful translation of the promising in vitro selectivity of Compound 8a into a wide in vivo therapeutic index will be a key milestone in its journey toward becoming a clinically viable anticancer agent. Future studies should focus on conducting MTD and tumor xenograft efficacy studies to fully characterize the promising therapeutic potential of this compound class.
References
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). National Center for Biotechnology Information. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Center for Biotechnology Information. [Link]
-
The determination and interpretation of the therapeutic index in drug development. (n.d.). PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]
-
Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. (2022). Journal of Advanced Veterinary Research. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). PubMed. [Link]
-
Therapeutic Index. (n.d.). BuzzRx. [Link]
-
What is the therapeutic index of drugs? (2025). Medical News Today. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate. [Link]
-
Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. (n.d.). PMC. [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Pacific BioLabs. [Link]
-
6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. (n.d.). ResearchGate. [Link]
-
Therapeutic Index. (n.d.). Anchor Medical Research. [Link]
-
Refining MTD studies. (n.d.). NC3Rs. [Link]
-
Maximum tolerable dose (MTD) studies. (n.d.). Envigo. [Link]
-
Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments. (n.d.). ResearchGate. [Link]
-
Therapeutic Index and Its Clinical Significance | Request PDF. (n.d.). ResearchGate. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). R Discovery. [Link]
-
Therapeutic index. (n.d.). Wikipedia. [Link]
-
Recommendations on dose level selection for repeat dose toxicity studies. (2022). PMC. [Link]
-
Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (n.d.). NIH. [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Silico and In Vitro Activity of 6-Bromoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom at the 6-position has been shown to significantly enhance the biological activity of these compounds, making 6-bromoquinazoline derivatives a focal point of contemporary drug discovery efforts.[1] This guide provides an in-depth, objective comparison of the in silico predicted and in vitro observed activities of these promising molecules, offering field-proven insights to inform and accelerate future research.
The Synergy of Prediction and Experimentation in Drug Discovery
The journey from a chemical concept to a viable drug candidate is a complex interplay between computational prediction and empirical validation. In silico techniques, such as molecular docking, provide a rapid and cost-effective means to predict the binding affinity of a ligand to its protein target. These predictions, however, are theoretical and must be substantiated by rigorous in vitro experiments that measure the actual biological effect of the compound. This guide will dissect this crucial relationship, using 6-bromoquinazoline derivatives as a case study to illustrate how these two methodologies complement each other to drive rational drug design.
In Silico Exploration: Predicting a Compound's Potential
Molecular docking is a powerful computational tool that simulates the interaction between a small molecule (ligand) and a protein target. By calculating the binding energy, we can estimate the stability of the ligand-protein complex, with a more negative value suggesting a stronger interaction.
The Rationale Behind Target Selection
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy.[1] Its overexpression or mutation can lead to uncontrolled cell proliferation, a hallmark of cancer.[1] Consequently, many 6-bromoquinazoline derivatives have been designed and evaluated as potential EGFR inhibitors.[2][3][4] Another key target is Dihydrofolate Reductase (DHFR), an essential enzyme for nucleotide synthesis, making it an attractive target for both anticancer and antimicrobial agents.[1]
A Glimpse into the Computational Workflow
The following diagram illustrates a typical molecular docking workflow, a foundational in silico method in drug discovery.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.
Experimental Protocols: A Guide to Reproducibility
Scientific integrity demands that experimental methods are described with sufficient detail to allow for their replication and validation.
Protocol 1: Molecular Docking (General)
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. [1]2. Ligand Preparation: The 3D structures of the 6-bromoquinazoline derivatives are sketched and optimized using appropriate software. Partial charges are assigned, and rotatable bonds are defined. [1]3. Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: A docking algorithm (e.g., AutoDock) is used to explore various conformations of the ligand within the active site and to calculate the binding energy for each pose.
-
Analysis: The resulting poses are ranked based on their binding energies, and the interactions between the ligand and the protein are visualized and analyzed.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. [3][4]2. Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 6-bromoquinazoline derivatives and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.
Conclusion: A Promising Scaffold for Future Therapeutics
The collective evidence from both in silico and in vitro studies strongly supports the potential of 6-bromoquinazoline derivatives as a versatile scaffold for the development of novel therapeutic agents. [1]The favorable binding energies predicted by molecular docking are often corroborated by potent inhibitory activities in cell-based assays, highlighting the synergistic power of computational and experimental approaches. [1][3][4]Further optimization of this promising scaffold, guided by the principles of rational drug design, holds the key to developing next-generation inhibitors for the treatment of cancer and microbial infections.
References
-
6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. Available from: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available from: [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Available from: [Link]
-
6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available from: [Link]
-
Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducibility in Quinazoline Synthesis and Bioactivity
Introduction
Quinazoline and its derivatives represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2] The journey from a promising quinazoline-based molecule in a research lab to a clinically approved drug is paved with challenges, chief among them being the reproducibility of both its chemical synthesis and its biological activity. Irreproducible preclinical research is a significant barrier, leading to wasted resources and delays in drug discovery.[3]
This guide provides an in-depth comparison of common synthetic and bioassay methodologies for quinazoline compounds. As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices. We will explore the critical parameters that govern success, troubleshoot common pitfalls, and establish self-validating workflows to ensure that the data you generate is robust, reliable, and, most importantly, reproducible.
Part 1: Reproducibility in the Synthesis of Quinazoline Scaffolds
The reliability of any biological study begins with the quality and consistency of the chemical matter. Variability in the synthesis of the quinazoline core can lead to inconsistent yields, purity profiles, and even the formation of different isomers, all of which will confound downstream biological data.
Comparative Analysis of Common Synthetic Routes
The construction of the quinazoline ring can be achieved through various methods, each with distinct advantages and reproducibility profiles. The choice of method often depends on the desired substitution pattern and available starting materials.[4]
| Method | Key Reactants | Typical Conditions | Reproducibility Factors | Advantages | Disadvantages |
| Niementowski Synthesis | Anthranilic acids and amides | High temperature (130-220°C), often neat or in high-boiling solvents.[5] | Temperature control, purity of anthranilic acid. | Simple, widely applicable for 4(3H)-quinazolinones.[5] | High temperatures, often lengthy reaction times, potential for side products.[5] |
| Microwave-Assisted Synthesis | Various (e.g., 2-aminobenzonitriles, anthranilic acids) | Dedicated microwave reactor, controlled temperature and pressure.[5] | Precise control of temperature/pressure, solvent choice, vessel homogeneity. | Rapid reaction times, increased yields, improved reproducibility over conventional heating.[5][6] | Requires specialized equipment, scalability can be a concern.[5] |
| Metal-Catalyzed Cross-Coupling | e.g., 2-aminobenzonitriles, boronic acids | Palladium or Copper catalysts, specific ligands, controlled atmosphere.[6][7] | Catalyst activity, ligand purity, inert atmosphere integrity, solvent degassing. | High efficiency, broad substrate scope, allows for complex substitutions.[6][8] | Catalyst sensitivity to air/moisture, cost of reagents, requires careful optimization. |
| Multicomponent Reactions (MCRs) | e.g., Aldehydes, amines, isatoic anhydride | Often one-pot, can be catalyzed by acids or metals, solvent-free or green solvents.[1][2] | Stoichiometry of reactants, catalyst loading, reaction time. | Atom-efficient, environmentally friendly, rapid access to diverse structures.[1][2] | Can be difficult to optimize, mechanism can be complex. |
Expert Insight: While classical methods like the Niementowski synthesis are foundational, modern techniques offer superior control. Microwave-assisted synthesis, for instance, provides uniform, rapid heating that minimizes the formation of thermal degradation byproducts, a common source of irreproducibility in high-temperature conventional heating.[5] For complex, highly substituted quinazolines, metal-catalyzed reactions are powerful but demand rigorous control over the reaction atmosphere, as trace oxygen or moisture can deactivate the catalyst and halt the reaction unpredictably.[9][10]
Troubleshooting Synthetic Reproducibility
Inconsistent yields or purity are common frustrations. The following workflow provides a logical approach to diagnosing and resolving these issues.
Caption: A workflow for troubleshooting irreproducible chemical syntheses.
Protocol Example: A Robust Microwave-Assisted Synthesis of a 2,4-Disubstituted Quinazoline
This protocol demonstrates a self-validating system for producing a quinazoline core, incorporating quality control steps.
Objective: To synthesize 2-phenyl-4-chloroquinazoline with high reproducibility.
Methodology:
-
Reagent Qualification:
-
Confirm the purity of 2-aminobenzonitrile and benzoyl chloride via ¹H NMR.
-
Use freshly opened, anhydrous N,N-Dimethylformamide (DMF).
-
-
Reaction Setup:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 mmol, 118 mg).
-
Add anhydrous DMF (3 mL) and benzoyl chloride (1.2 mmol, 169 mg).
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the vial in a dedicated microwave reactor.
-
Set the reaction parameters: 150°C, 30 minutes, high absorption setting.
-
-
Intermediate Formation & Cyclization:
-
After cooling, add phosphorus oxychloride (POCl₃, 5.0 mmol, 0.46 mL) to the reaction mixture in situ.
-
Reseal the vial and irradiate at 120°C for 20 minutes.
-
-
Workup and Isolation:
-
Cool the reaction vessel in an ice bath. Slowly and carefully quench the reaction by adding the mixture to 20 mL of crushed ice with vigorous stirring.
-
A precipitate will form. Adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Collect the solid by vacuum filtration, washing with cold water (3 x 10 mL).
-
-
Purification & Quality Control (QC):
-
Recrystallize the crude solid from ethanol.
-
Dry the purified product under vacuum.
-
Self-Validation:
-
Determine the yield.
-
Analyze the final product by ¹H NMR and ¹³C NMR to confirm structure.
-
Assess purity using LC-MS. A purity of >95% is required for use in biological assays.
-
-
Part 2: Reproducibility in the Evaluation of Quinazoline Bioactivity
An impeccably synthesized compound is of little use if its biological evaluation is flawed. Bioassay variability can mask true activity or generate misleading structure-activity relationships (SAR).[11][12] Many quinazoline derivatives are kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), making kinase and cell-based assays central to their evaluation.[2][13]
Sources of Variability in In Vitro Bioassays
Reproducibility issues in cell-based assays are notorious.[3][14] The sources of error are multifaceted and can be broadly categorized.
| Category | Specific Sources of Variability | Mitigation Strategy |
| Biological Reagents | Cell line misidentification/cross-contamination, high cell passage number, mycoplasma contamination, lot-to-lot variation in serum/reagents.[3][15] | Routine cell line authentication (e.g., STR profiling), use low passage cells, regular mycoplasma testing, qualify new lots of serum and critical reagents.[3][15] |
| Assay Protocol | Pipetting errors, inconsistent incubation times, cell seeding density, final DMSO concentration.[16][17] | Use calibrated pipettes, automate liquid handling where possible, standardize protocols across all users, maintain consistent final solvent concentrations.[13][16] |
| Environmental/Equipment | Incubator fluctuations (CO₂, temp, humidity), plate edge effects (evaporation), reader calibration.[18][19] | Use water pans in incubators, use breathable seals, leave outer wells empty or fill with media (buffer wells), perform regular instrument maintenance.[18][19] |
Logic for Investigating Bioactivity Discrepancies
When an expected IC₅₀ value is not reproduced, a systematic investigation is required to pinpoint the source of the discrepancy.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Protocol Example: A Robust EGFR Kinase Inhibition Assay (Luminescent)
This biochemical assay quantifies the ability of a quinazoline compound to inhibit EGFR kinase activity by measuring ATP consumption. It is designed for high-throughput screening and includes critical QC checks.
Objective: To determine the IC₅₀ value of a test quinazoline against purified recombinant EGFR enzyme.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.[13]
-
EGFR Enzyme: Prepare a 2X working solution of purified EGFR in kinase buffer (e.g., 10 nM). Keep on ice.[20]
-
Substrate/ATP Mix: Prepare a 2X working solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at its Km concentration in kinase buffer.[13][20]
-
Test Compound: Perform a serial dilution of the quinazoline compound in 100% DMSO, then dilute into kinase buffer to create 4X final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[13]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound dilution to the appropriate wells.
-
Add 5 µL of 4X vehicle control (e.g., kinase buffer + 4% DMSO) to positive and negative control wells.
-
Add 10 µL of 2X EGFR enzyme solution to all wells except negative controls (add 10 µL kinase buffer instead).
-
Pre-incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells.[13]
-
-
Reaction and Detection:
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™ or CellTiter-Glo®).
-
Incubate for 10 minutes to stabilize the signal.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis & Quality Control:
-
QC Check (Self-Validation): Calculate the Z-factor for the assay plate using the positive (enzyme, no inhibitor) and negative (no enzyme) controls. A Z-factor > 0.5 indicates a robust and reliable assay.
-
IC₅₀ Calculation: Normalize the data (0% inhibition = positive control, 100% inhibition = negative control). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion
Reproducibility in the synthesis and biological evaluation of quinazoline compounds is not an accident; it is the result of deliberate, systematic, and rigorous scientific practice. By understanding the critical parameters that influence outcomes—from catalyst purity in a chemical reaction to cell passage number in a bioassay—researchers can build self-validating workflows. This guide emphasizes a mindset of proactive quality control: authenticating reagents before use, scrutinizing experimental conditions, and implementing standardized protocols with built-in checks. Adhering to these principles will not only enhance the reliability of individual experiments but also accelerate the collective progress of quinazoline-based drug discovery, ensuring that promising compounds can be advanced with confidence.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. thomassci.com [thomassci.com]
- 19. marinbio.com [marinbio.com]
- 20. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ammonium 6-bromoquinazoline-4-carboxylate
The primary directive for handling substances with incomplete hazard profiles is to treat them as hazardous until proven otherwise. This ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Part 1: Inferred Hazard Profile and Regulatory Mandate
The first step in any waste management plan is a thorough hazard determination.[1] In the absence of specific toxicological data for Ammonium 6-bromoquinazoline-4-carboxylate, we must infer its potential hazards based on its chemical structure. This "generator knowledge" is a cornerstone of the Resource Conservation and Recovery Act (RCRA) and is critical for proper waste classification.[2]
The molecule can be deconstructed into three key components:
-
Quinazoline Core : The parent quinazoline molecule is classified as a hazardous substance.[3] It is known to be very toxic to aquatic organisms and may cause long-term adverse environmental effects.[3] Derivatives of quinazoline are biologically active, with a wide range of therapeutic and toxicological profiles, indicating a high potential for biological interaction.[4]
-
Bromine Substitution : The presence of a halogen (bromine) on the aromatic ring suggests that the compound may be persistent in the environment. Halogenated organic compounds are often subject to stringent disposal regulations due to their potential to form toxic byproducts upon incomplete combustion and their general ecotoxicity.
-
Ammonium Carboxylate Salt : This salt structure indicates good water solubility. While this aids in some cleanup procedures, it also increases its mobility in aqueous environments, posing a greater risk of contaminating groundwater if disposed of improperly.[5]
Based on this analysis, this compound must be managed as hazardous waste .
| Structural Moiety | Associated Hazard | Rationale & Supporting Evidence |
| Quinazoline | Toxic, Ecotoxic, Biologically Active | Classified as hazardous and very toxic to aquatic life.[3] Known scaffold for biologically active compounds.[4] |
| Halogen (Bromo-) | Environmental Persistence, Ecotoxicity | Halogenated organics are frequently persistent environmental pollutants. |
| Ammonium Salt | Water Solubility, Aquatic Mobility | High water solubility increases the risk of environmental dispersion if not contained properly. |
Regulatory Imperative : Under EPA guidelines, the generator of the waste is legally responsible for its safe disposal from "cradle-to-grave."[6] This involves proper identification, segregation, storage, and transfer to a licensed treatment, storage, and disposal facility (TSDF).[6] Always consult your institution's Environmental Health and Safety (EHS) office, as local and state regulations may be more stringent than federal mandates.[2]
Part 2: Standard Operating Procedure for Disposal
This section outlines the step-by-step protocol for the collection and disposal of waste this compound and associated contaminated materials.
I. Required Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure the following PPE is worn:
-
Eye Protection : ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection : Chemical-resistant nitrile gloves.
-
Body Protection : A standard laboratory coat.
II. Waste Segregation and Containerization
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[7]
-
Designate a Waste Stream : Classify this waste as Halogenated Organic Solids .
-
Select a Container :
-
Do Not Mix Wastes : Never mix this compound waste with other chemical waste streams, particularly acids, bases, or oxidizers, to prevent unforeseen reactions.[8]
III. Labeling and Accumulation
Accurate labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Tag : As soon as the first particle of waste is added to the container, label it with a fully completed hazardous waste tag provided by your institution's EHS department.[9]
-
Complete the Tag : The label must include, at a minimum:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "474710-80-0"
-
Hazard Characteristics: "Toxic," "Ecotoxic"
-
Accumulation Start Date (the date the first waste was added)
-
Generator's Name and Laboratory Information
-
-
Store Safely :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a designated cabinet.[10]
-
The container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]
-
Keep containers closed at all times except when adding waste.[9][10]
-
IV. Disposal of Contaminated Materials
Any item that comes into direct contact with this compound is also considered hazardous waste.
-
Solid Waste : Used gloves, weigh paper, contaminated paper towels, and pipette tips should be collected in a separate, clearly labeled container or a lined solid waste box designated for "Halogenated Organic Debris."
-
"Empty" Containers : A chemical container is not considered "empty" until it has been triple-rinsed.[9][11]
-
Rinse the original container with a suitable solvent (e.g., ethanol or methanol) three times, using a volume of solvent equal to about 5-10% of the container's volume for each rinse.[9]
-
Crucially, collect all rinsate as hazardous liquid waste. The rinsate should be placed in a separate, labeled container for halogenated organic liquid waste.
-
Only after triple-rinsing can the defaced container be discarded as non-hazardous waste (e.g., broken glass box).[11]
-
V. Final Disposal Workflow
The only acceptable final disposal route is through your institution's EHS program, which partners with a licensed hazardous waste disposal company.[1][7]
-
Request Pickup : Once your waste container is full or you no longer need to accumulate this waste, submit a chemical waste pickup request through your EHS department's portal.
-
Professional Handling : The licensed contractor will transport the waste to a TSDF for final destruction, typically via high-temperature incineration. This is the preferred method for organic compounds as it ensures complete destruction of the hazardous material.[7]
-
Forbidden Practices :
-
DO NOT pour this compound down the drain.[5]
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste in the lab unless you have a specific, validated, and EHS-approved protocol.
-
Caption: Disposal workflow for this compound.
Part 3: Spill and Emergency Procedures
Even with careful handling, spills can occur. Swift and correct action is vital.
-
For Minor Spills (Solid Powder) :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent pad to prevent dust from becoming airborne.
-
Carefully sweep the solid material into a dustpan and place it into your designated hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., water or ethanol), and dispose of the cloth as hazardous solid waste.
-
-
For Major Spills :
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency number immediately.
-
Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Arkansas State University. (n.d.). Hazardous Waste Management.
- Szabo-Scandic. (n.d.). Safety Data Sheet: Quinazoline.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
-
Eisentraeger, A., et al. (2008). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 27(4), 833-40. Available from: [Link]
-
Spac, A. F., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. Available from: [Link]
-
Molnar, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Green Chemistry Letters and Reviews, 14(3), 449-456. Available from: [Link]
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4'-Bromoacetanilide.
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet.
- BenchChem. (2025). Navigating the Safety Landscape of Quinazoline Derivatives: A Comparative Guide.
- TCI Chemicals. (2025, January 20). Safety Data Sheet: 4'-Bromoacetanilide.
- ChemPoint.com. (2023, January 20). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Bromoisoquinoline.
-
Yilmaz, F., & Demir, N. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1111-1122. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22(11), 5243-5259. Available from: [Link]
-
He, W. J., et al. (2007). Synthesis and biological activities of quinazoline derivatives with ortho-phenol-quaternary ammonium salt groups. Bioorganic & Medicinal Chemistry Letters, 17(22), 6128-31. Available from: [Link]
- ResearchGate. (n.d.). Novel amide analogues of quinazoline carboxylate display selective antiproliferative activity and potent EGFR inhibition. Request PDF.
- ChemicalBook. (n.d.). 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0.
- Carl ROTH. (n.d.). Safety Data Sheet: Ammonium molybdate(VI).
Sources
- 1. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 2. sustainable-markets.com [sustainable-markets.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. epa.gov [epa.gov]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Ammonium 6-bromoquinazoline-4-carboxylate: A Comprehensive Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, quinazoline derivatives are of significant interest due to their broad spectrum of biological activities.[1][2] Ammonium 6-bromoquinazoline-4-carboxylate, a member of this class, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed protocol for the safe use, management, and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
This compound (CAS No. 474710-80-0) presents several potential hazards that necessitate stringent safety measures.[3] A thorough understanding of these risks is the first step in cultivating a safe laboratory environment.
Primary Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[3]
-
Skin Irritation: Direct contact can cause skin irritation.[3]
-
Serious Eye Irritation: The compound is a serious eye irritant.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]
Due to the presence of a bromine atom, this compound is a halogenated aromatic compound.[4] Such compounds warrant careful handling to prevent both acute and chronic health effects. Furthermore, as an ammonium salt, it has the potential to decompose upon heating, which may produce toxic and irritating fumes such as nitrogen oxides, ammonia, and hydrogen chloride.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4][6] | Protects against splashes and airborne particles that can cause serious eye damage.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a chemically resistant lab coat or apron.[3][4][6][7] | Prevents skin contact, which can lead to irritation.[3][4] |
| Respiratory Protection | NIOSH-approved P95 or P1 particulate respirator.[3] To be used in a well-ventilated area or a chemical fume hood.[4][7] | Minimizes inhalation of dust, which can cause respiratory tract irritation.[3][4] |
| Footwear | Closed-toe shoes.[4][7] | Protects feet from spills. |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is critical to minimize exposure and prevent contamination. The following diagram and procedural steps outline the safe handling of this compound from preparation to cleanup.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Carefully weigh the required amount of this compound. Avoid creating dust.[3]
-
Use appropriate tools, such as a spatula and weighing paper, to minimize the risk of spills.
-
Transfer the compound to the reaction vessel within the fume hood.
-
Conduct all experimental procedures with the fume hood sash at the lowest practical height.[4]
-
-
Cleanup and Disposal:
-
Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[4]
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[4] Place all solid and liquid waste containing this compound into a designated, properly labeled hazardous waste container.[7]
-
Disposal: Follow your institution's hazardous waste disposal procedures. Arrange for collection by the Environmental Health and Safety (EHS) department.[7]
-
PPE Removal: Doff PPE in the correct order to avoid cross-contamination. Dispose of contaminated gloves and any other disposable PPE as hazardous waste.[3] Wash hands thoroughly with soap and water after handling is complete.[3]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed container for disposal as hazardous waste.[3] Do not let the product enter drains.[3]
Storage
Store this compound in a tightly closed container in a dry, well-ventilated area, away from incompatible materials.[8]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. 4
-
Benchchem. Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. 7
-
VelocityEHS. Chemical Spotlight: Ammonium Chloride. 9
-
Cleapss. Student safety sheets 37 Ammonium salts. 10
-
Scribd. Ammonium Salts Hazards Guide | PDF. 11
-
ILO and WHO. ICSC 1051 - AMMONIUM CHLORIDE. 5
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. 6
-
New Jersey Department of Health. Ammonium Chloride - Hazardous Substance Fact Sheet. 12
-
Miami University. Personal Protective Equipment. 13
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Angene Chemical. Safety Data Sheet. 3
-
Fisher Scientific. SAFETY DATA SHEET. 8
-
Sigma-Aldrich. 4 - • SAFETY DATA SHEET. 14
-
US EPA. Personal Protective Equipment. 15
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment. 16
-
ChemicalBook. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt. 17
-
ResearchGate. A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. 18
-
PubMed. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. 1
-
PMC. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. 19
-
PMC. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. 2
Sources
- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. ICSC 1051 - AMMONIUM CHLORIDE [chemicalsafety.ilo.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.com [ehs.com]
- 10. science.cleapss.org.uk [science.cleapss.org.uk]
- 11. scribd.com [scribd.com]
- 12. nj.gov [nj.gov]
- 13. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. epa.gov [epa.gov]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. 4-Quinazolinecarboxylic acid, 6-bromo-, ammonium salt | 474710-80-0 [amp.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
